Technical Documentation Center

Methyl 2-hydroxy-3-phenylpropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-hydroxy-3-phenylpropanoate
  • CAS: 21632-25-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Abstract This technical guide provides an in-depth exploration of the synthetic pathways to Methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the pharmaceutical and fine chemical industries.[1] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to Methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of various synthetic strategies, including asymmetric reduction of α-keto esters, derivatization of natural amino acids, and enzymatic resolutions. The guide emphasizes the underlying mechanistic principles, provides detailed experimental protocols, and presents quantitative data to inform methodological choices. Visual aids in the form of reaction pathway diagrams and workflow charts are included to enhance understanding.

Introduction: The Significance of Chiral α-Hydroxy Esters

Methyl 2-hydroxy-3-phenylpropanoate, also known as methyl phenyllactate, is a chiral α-hydroxy ester of significant interest in organic synthesis. Its importance stems from the prevalence of the α-hydroxy acid moiety in a wide array of biologically active molecules and natural products. The stereochemistry at the α-position is often crucial for pharmacological activity, making enantioselective synthesis a primary focus in the production of these compounds.[2][3] The development of single-enantiomer drugs, a process sometimes referred to as "chiral switching," can lead to improved efficacy, better safety profiles, and enhanced therapeutic indices.[3][4]

This guide will delve into the primary methodologies for the synthesis of enantiomerically enriched Methyl 2-hydroxy-3-phenylpropanoate, providing both the theoretical framework and practical guidance for their implementation in a laboratory setting.

Strategic Approaches to the Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

The synthesis of this target molecule can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

  • Asymmetric Reduction of a Prochiral Ketone: This is arguably the most direct and widely employed approach, starting from the readily available methyl benzoylformate.

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as the amino acid L-phenylalanine, as a starting material.

  • Kinetic Resolution: Separation of a racemic mixture of the target molecule or its precursor through enzymatic or chemical means.

The following sections will provide a detailed analysis of each of these strategies.

Asymmetric Reduction of Methyl Benzoylformate

The enantioselective reduction of the prochiral ketone, methyl benzoylformate, is a highly effective method for accessing enantiopure methyl 2-hydroxy-3-phenylpropanoate. This transformation can be achieved through both chemocatalytic and biocatalytic methods.

Chemocatalytic Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols.[5] Ruthenium and Rhodium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated high efficiency and enantioselectivity in the reduction of α-keto esters.[5][6][7][8]

Mechanism of Action: The generally accepted mechanism for Ru(II)-catalyzed ketone hydrogenation involves a metal-ligand cooperated transition state. The precatalyst is activated to form a Ru-hydride species. The ketone substrate coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chiral ligands create a sterically defined environment around the metal center, directing the hydride attack to one face of the ketone, thus inducing enantioselectivity.

Asymmetric Hydrogenation Mechanism cluster_0 Catalytic Cycle Precatalyst [RuCl2(chiral diphosphine)(diamine)] Active_Catalyst [RuH(chiral diphosphine)(diamine)]+ Precatalyst->Active_Catalyst H2, Base Substrate_Complex [RuH(S)(diphosphine)(diamine)]+ Active_Catalyst->Substrate_Complex + Methyl Benzoylformate (S) Product_Complex [Ru(P-H)(diphosphine)(diamine)]+ Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Product (P) Product Methyl 2-hydroxy-3-phenylpropanoate Product_Complex->Product

Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation of a ketone.

Quantitative Data for Asymmetric Hydrogenation:

Catalyst SystemSubstrateSolventTemp (°C)H2 (atm)Yield (%)ee (%)Reference
Ru(II)/DIPSkewphos/3-AMIQMethyl α-benzyl-β-ketoestert-BuOH251099>99[6][7]
Rh/DIOP immobilized on SBA-15Methyl (Z)-2-N-acetylaminocinnamateNot specifiedNot specifiedNot specified>9557[9]
(S)-TolBINAP/(S,S)-DPEN–Ru(II)Aromatic KetonesIsopropanol25-301-10>95>98[5]

Experimental Protocol: Asymmetric Hydrogenation of an α-Keto Ester

This protocol is a general representation based on typical procedures for Ru-catalyzed hydrogenations.[6][7]

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Ru(II) precatalyst (e.g., [RuCl2(diphosphine)(diamine)]) (1 mol%) and the appropriate chiral ligands. Anhydrous, degassed solvent (e.g., t-BuOH) is added, followed by a solution of a base (e.g., t-BuONa). The mixture is stirred to form the active catalyst.

  • Hydrogenation: The α-keto ester (1 equivalent) is dissolved in the reaction solvent and added to the activated catalyst solution. The flask is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 10 atm).

  • Reaction Monitoring: The reaction is stirred at the specified temperature for the required time (e.g., 24-48 hours). The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of silica gel to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Analysis: The yield is determined gravimetrically. The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalytic Reduction using Baker's Yeast

Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective biocatalyst for the asymmetric reduction of ketones.[10][11] The enzymes within the yeast cells, primarily oxidoreductases, can reduce the carbonyl group of methyl benzoylformate to the corresponding alcohol with high enantioselectivity, typically affording the (R)-enantiomer.[10][12]

Causality of Experimental Choices: The use of whole-cell biocatalysts like baker's yeast simplifies the process by eliminating the need for enzyme isolation and purification. The reaction is typically carried out in an aqueous medium with a carbon source (e.g., sucrose) to maintain the metabolic activity of the yeast. The reaction conditions are mild (room temperature and atmospheric pressure), making this a green and sustainable synthetic route.[11]

Yeast_Reduction_Workflow Start Start Yeast_Suspension Prepare suspension of Baker's yeast in sucrose solution Start->Yeast_Suspension Substrate_Addition Add Methyl Benzoylformate Yeast_Suspension->Substrate_Addition Incubation Incubate with stirring at room temperature Substrate_Addition->Incubation Workup Centrifuge to remove yeast cells Incubation->Workup Extraction Extract aqueous phase with organic solvent Workup->Extraction Purification Purify by distillation or chromatography Extraction->Purification Product Enantiomerically enriched Methyl 2-hydroxy-3-phenylpropanoate Purification->Product

Caption: A typical workflow for the baker's yeast-mediated reduction of a ketone.

Experimental Protocol: Baker's Yeast Reduction of Methyl Benzoylformate [10][13][14]

  • Yeast Activation: In a large Erlenmeyer flask, baker's yeast is suspended in a solution of sucrose in warm tap water. The mixture is stirred for about 30 minutes to activate the yeast.

  • Substrate Addition: Methyl benzoylformate is added to the yeast suspension.

  • Reaction: The flask is loosely covered and the mixture is stirred at room temperature for 24-48 hours.

  • Work-up: The reaction mixture is centrifuged, and the supernatant is decanted. The yeast pellet is washed with water, and the washings are combined with the supernatant.

  • Extraction: The combined aqueous layers are extracted several times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

  • Analysis: The yield and enantiomeric excess are determined as described previously.

Synthesis from L-Phenylalanine

The use of L-phenylalanine as a chiral starting material is an attractive strategy due to its natural abundance and high enantiopurity. The synthesis involves the conversion of the amino group to a hydroxyl group, followed by esterification.

Reaction Pathway: The transformation of the amino group to a hydroxyl group is typically achieved via diazotization with sodium nitrite in an acidic medium, followed by nucleophilic substitution by water.[15][16][17][18] This reaction is known to proceed with overall retention of stereochemistry through a double SN2 mechanism involving an intermediate lactone.[17] The resulting (S)-2-hydroxy-3-phenylpropanoic acid is then esterified.

Phenylalanine_to_Ester L_Phe L-Phenylalanine C9H11NO2 Diazotization Diazonium Salt C9H10N2O2 L_Phe->Diazotization NaNO2, H2SO4 Lactone_Intermediate Intermediate Lactone Diazotization->Lactone_Intermediate Intramolecular S_N2 Hydroxy_Acid (S)-2-hydroxy-3-phenylpropanoic acid C9H10O3 Lactone_Intermediate->Hydroxy_Acid H2O (S_N2) Ester Methyl (S)-2-hydroxy-3-phenylpropanoate C10H12O3 Hydroxy_Acid->Ester CH3OH, H+

Sources

Exploratory

An In-depth Technical Guide to Methyl (R)-2-hydroxy-3-phenylpropionate (CAS No. 27000-00-6)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Methyl (R)-2-hydroxy-3-phenylpropionate, also known by synonyms such as Methyl D-3-Phenyllactate, is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl (R)-2-hydroxy-3-phenylpropionate, also known by synonyms such as Methyl D-3-Phenyllactate, is a valuable chiral building block in the landscape of synthetic organic chemistry. With the CAS number 27000-00-6, this ester possesses a unique stereochemical configuration that renders it a critical starting material and intermediate in the synthesis of a variety of complex molecules, most notably pharmaceuticals and agrochemicals. Its utility also extends to the fragrance industry, where its specific stereochemistry contributes to its olfactory properties. This guide provides a comprehensive overview of Methyl (R)-2-hydroxy-3-phenylpropionate, detailing its chemical and physical properties, outlining a key synthetic methodology, exploring its applications with a focus on its role in chiral synthesis, and summarizing essential safety and handling information. The content herein is intended to equip researchers and professionals in drug development with the foundational knowledge and practical insights necessary to effectively utilize this versatile chiral synthon.

Core Chemical Identity and Physicochemical Properties

Methyl (R)-2-hydroxy-3-phenylpropionate is a carboxylic acid ester and a derivative of 3-phenyllactic acid. The "(R)" designation in its nomenclature is crucial, as it defines the absolute configuration of the chiral center at the second carbon, a determinant factor in the biological activity of the molecules it is used to construct.

Table 1: Physicochemical Properties of Methyl (R)-2-hydroxy-3-phenylpropionate

PropertyValueSource
CAS Number 27000-00-6[1][2]
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
Appearance White to almost white powder or crystal[1][4]
Storage Temperature Room Temperature[1][4]
Purity Typically >96%[4]
IUPAC Name methyl (2R)-2-hydroxy-3-phenylpropanoate[4]
InChI Key NMPPJJIBQQCOOI-SECBINFHSA-N[4]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]

Synthesis of a Key Derivative: A Methodological Insight

The true value of Methyl (R)-2-hydroxy-3-phenylpropionate lies in its utility as a chiral precursor. To illustrate its synthetic application, we will delve into a detailed, two-step protocol for the preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of the renowned anticancer drug, Paclitaxel.[3] This example serves to highlight the chemical transformations this chiral building block can undergo.

Experimental Protocol: Synthesis of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

Step A: Preparation of 3-phenylisoserine methyl ester hydrochloride

  • Dissolution: In a suitable reaction vessel, dissolve 50 g of 3-hydroxy-4-phenylazetidin-2-one (HPA) in 300 mL of methanol.[3]

  • Acidification: While stirring, bubble hydrogen chloride (HCl) gas through the methanolic solution for a duration of 3-4 hours.[3]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with ethyl acetate as the developing agent. The reaction is complete upon the disappearance of the starting material spot.[3]

  • Work-up: Concentrate the reaction mixture under reduced pressure to yield a syrup-like product of 3-phenylisoserine methyl ester hydrochloride (60 g, 100% yield), which can be carried forward to the next step without further purification.[3]

Step B: Preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

  • Dissolution and Basification: Dissolve the 3-phenylisoserine methyl ester hydrochloride from the previous step in a mixture of 1000 mL of dichloromethane (CH₂Cl₂) and 100 mL of triethylamine (TEA). Add an additional 66 mL of TEA to the mixture.[3]

  • Cooling: Cool the reaction mixture to -5°C using an appropriate cooling bath.[3]

  • Acylation: Slowly add a solution of 22.6 mL of benzoyl chloride in 200 mL of dichloromethane dropwise over approximately 30 minutes.[3]

  • Reaction Progression: Stir the reaction for 2 hours, monitoring for completion via TLC (ethyl acetate/hexane = 2/1, v/v).[3]

  • Quenching and Extraction:

    • Pour the reaction mixture into a 3 L beaker.

    • Rinse the reaction flask with 500 mL of dichloromethane and add it to the beaker.

    • Add 500 mL of distilled water and stir thoroughly.

    • Perform a liquid-liquid extraction, separating the organic layer.

    • Extract the aqueous layer with an additional 250 mL of dichloromethane.

    • Combine all organic phases.[3]

  • Washing:

    • Wash the combined organic phase with 700 mL of 1N hydrochloric acid.

    • Perform a liquid-liquid extraction and then wash the organic phase with a saturated sodium chloride solution (500 mL).[3]

  • Drying and Purification:

    • Dry the organic phase with anhydrous sodium sulfate.

    • Concentrate the solution to dryness.

    • Recrystallize the crude product from ethyl acetate to obtain a white solid of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate (80 g, 89% yield) with a melting point of 165-166°C.[3]

Diagram 1: Synthetic Workflow for a Paclitaxel Intermediate

G cluster_stepA Step A: Ring Opening and Esterification cluster_stepB Step B: Benzoylation HPA 3-hydroxy-4-phenylazetidin-2-one (HPA) Intermediate 3-phenylisoserine methyl ester hydrochloride HPA->Intermediate  Stirring, 3-4h HCl_MeOH HCl (gas), Methanol Intermediate_B 3-phenylisoserine methyl ester hydrochloride Intermediate->Intermediate_B Crude product used directly Product Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate Intermediate_B->Product  -5°C to RT, 2h Reagents Benzoyl Chloride, TEA, CH₂Cl₂

Caption: Synthetic pathway to a key paclitaxel intermediate.

Applications in Drug Discovery and Development

The primary application of Methyl (R)-2-hydroxy-3-phenylpropionate in the pharmaceutical industry is as a chiral synthon. Its stereochemically defined structure is incorporated into larger, more complex molecules to impart specific biological activities.

Chiral Building Block in Pharmaceutical Synthesis

The enantiomeric purity of Methyl (R)-2-hydroxy-3-phenylpropionate is paramount. In drug development, often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. By using enantiomerically pure starting materials like Methyl (R)-2-hydroxy-3-phenylpropionate, chemists can control the stereochemistry of the final drug molecule, leading to safer and more effective medicines.

Antimicrobial Potential of the Parent Acid

While the ester itself is primarily a synthetic intermediate, its parent compound, 3-phenyllactic acid (PLA), has demonstrated broad-spectrum antimicrobial activity.[5] PLA is effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[5] Its proposed mechanism of action involves the disruption of bacterial cell membrane integrity and intercalation with genomic DNA.[5] This inherent biological activity in the core structure of Methyl (R)-2-hydroxy-3-phenylpropionate suggests a potential for the development of novel antimicrobial agents based on this scaffold.

Skin Whitening Properties of the Parent Acid

Recent studies have also highlighted the potential of 3-phenyllactic acid as a skin-whitening agent. It has been shown to inhibit tyrosinase, a key enzyme in melanin synthesis.[6] This finding opens up possibilities for the use of derivatives of 3-phenyllactic acid, including Methyl (R)-2-hydroxy-3-phenylpropionate, in dermatological and cosmetic applications.

Diagram 2: Application Overview

G cluster_main Methyl (R)-2-hydroxy-3-phenylpropionate cluster_applications Key Application Areas cluster_bioactivity Biological Relevance (via Parent Acid) Compound CAS: 27000-00-6 Pharma Pharmaceutical Synthesis (Chiral Building Block) Compound->Pharma  Primary Use Fragrance Fragrance Industry (Olfactory Properties) Compound->Fragrance Agrochem Agrochemical Synthesis Compound->Agrochem Antimicrobial Antimicrobial Activity Pharma->Antimicrobial  Potential for  New Derivatives Whitening Skin Whitening Pharma->Whitening  Potential for  New Derivatives

Caption: Key applications of Methyl (R)-2-hydroxy-3-phenylpropionate.

Spectroscopic Data

The structural elucidation and confirmation of Methyl (R)-2-hydroxy-3-phenylpropionate rely on various spectroscopic techniques. The following is a summary of available data for the racemic mixture, which provides a foundational understanding of the compound's spectral characteristics.

Table 2: Spectroscopic Data for Methyl 2-hydroxy-3-phenylpropanoate

TechniqueKey FeaturesSource
¹³C NMR Data available on PubChem, showing characteristic peaks for the carbonyl, aromatic, and aliphatic carbons.[7]
GC-MS Mass spectrum available in the NIST Mass Spectrometry Data Center, with a top peak at m/z 91 and a second-highest at 162.[7]
IR Spectra Vapor phase IR spectra are available, which would show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl (R)-2-hydroxy-3-phenylpropionate.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation H335: May cause respiratory irritation

Source:[4][7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[4] Standard laboratory practices, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed.

Conclusion

Methyl (R)-2-hydroxy-3-phenylpropionate (CAS No. 27000-00-6) is a cornerstone chiral building block for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. Its value is intrinsically linked to its defined stereochemistry, which enables the construction of enantiomerically pure complex molecules. While its direct biological activity is not its primary application, the known antimicrobial and skin-whitening properties of its parent acid, 3-phenyllactic acid, suggest avenues for future research and development of novel active compounds. This guide has provided a detailed overview of its properties, a relevant synthetic protocol, its key applications, and essential safety information to serve as a valuable resource for the scientific community.

References

  • PrepChem.com. Synthesis of Methyl (2R)-2-Hydroxy-3-phenylpropanoate. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 518800, Methyl 2-hydroxy-3-phenylpropanoate. Retrieved November 25, 2024 from [Link].

  • PrepChem.com. Synthesis of methyl 3-phenylpropionate. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7643, Methyl 3-phenylpropionate. Retrieved November 25, 2024 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13674-16-3, 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester. Retrieved November 25, 2024 from [Link].

  • Naicker, T., Arvidsson, P. I., & Govender, T. (2011). (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3279.
  • Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. (2008). Journal of the Korean Chemical Society, 52(4), 414-418.
  • Reddy, P. V., & Ramana, D. V. (2008). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Organic & Biomolecular Chemistry, 6(19), 3569-3578.
  • Fisher Scientific. Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate, 98%. Available from: [Link]

  • Rajanikar, S. P., et al. (2022). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology, 13, 969903.
  • ChemBK. Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate. Available from: [Link]

  • I. V. Eltsov, et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • The Good Scents Company. methyl 2-hydroxy-3-phenyl propionate. Available from: [Link]

  • Amerigo Scientific. Methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate (99%). Available from: [Link]

  • Inchley, C. J., et al. (1970). Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-atrolactic acid. Journal of the Chemical Society C: Organic, 17, 2491-2495.
  • Wikipedia. Nandrolone. Available from: [Link]

  • MDPI. Special Issue “Plant Extracts: Biological and Pharmacological Activity”. Available from: [Link]

  • Fisher Scientific. Methyl D-3-Phenyllactate 98.0+%, TCI America™. Available from: [Link]

  • MDPI. Skin Whitening Effect and Molecular Mechanism of Phenyllactic Acid (PLA) Derived from Limosilactobacillus reuteri Culture Broth. Available from: [Link]

  • National Center for Biotechnology Information (2023). 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey. Retrieved November 25, 2024 from [Link].

Sources

Foundational

Structural Elucidation of Methyl L-3-Phenyllactate: A Multi-technique Spectroscopic and Chiroptical Approach

An In-depth Technical Guide for the Researcher Abstract: This guide provides a comprehensive, technically-grounded walkthrough for the complete structural elucidation of Methyl L-3-phenyllactate (C₁₀H₁₂O₃, MW: 180.20 g/m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Researcher

Abstract: This guide provides a comprehensive, technically-grounded walkthrough for the complete structural elucidation of Methyl L-3-phenyllactate (C₁₀H₁₂O₃, MW: 180.20 g/mol ).[1][2][3] As a significant chiral building block in pharmaceutical synthesis and a key component in the flavor and fragrance industries, unambiguous confirmation of its constitution and absolute stereochemistry is paramount.[4][5] This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We will detail the causality behind the experimental choices, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, advanced Nuclear Magnetic Resonance, and Chiroptical methods are synergistically employed to build a validated structural model from the ground up.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structural elucidation is to define the elemental composition and infer the degree of unsaturation. This foundational data dictates the possible structural motifs to be explored by more detailed spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry serves the initial purpose of determining the molecular weight and corroborating the molecular formula. For Methyl L-3-phenyllactate, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula determination. An ESI-QTOF analysis would yield a high-resolution mass for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For C₁₀H₁₂O₃, the exact mass is 180.07864 Da. An experimental measurement within a narrow tolerance (e.g., < 5 ppm) provides high confidence in this molecular formula.

  • Fragmentation Analysis (EI-MS): The fragmentation pattern provides a preliminary structural fingerprint. Key fragments for phenyllactic acid derivatives often include the tropylium ion at m/z 91, resulting from cleavage and rearrangement of the benzyl group, and fragments corresponding to the loss of the methoxy group (-31 Da) or the entire methoxycarbonyl group (-59 Da).[6][7][8]

Degree of Unsaturation

With the molecular formula C₁₀H₁₂O₃ confirmed, the degree of unsaturation (DBE) is calculated to predict the total number of rings and/or multiple bonds.

DBE = C - (H/2) + (N/2) + 1 DBE = 10 - (12/2) + 1 = 5

A DBE of 5 is a strong indicator of a benzene ring (which accounts for 4 DBEs: one ring and three double bonds) and one additional double bond, most likely a carbonyl group (C=O). This initial hypothesis, derived from the molecular formula alone, forms the basis for our spectroscopic investigation.

Elucidating the Molecular Framework: NMR and IR Spectroscopy

With the elemental formula and unsaturation established, we now determine the connectivity of the atoms—the molecular "blueprint." This is primarily achieved through the synergistic use of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The spectrum of Methyl L-3-phenyllactate provides clear, characteristic absorption bands that validate our hypothesis from the DBE calculation.[9][10]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg).

  • Pellet Formation: The mixture is compressed under high pressure using a pellet press to form a thin, transparent disc.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupImplication
3550–3200 (broad)O–H stretchHydroxyl (Alcohol)Confirms the presence of an -OH group.
3100–3000C–H stretchAromatic C-HConsistent with the phenyl group.
3000–2850C–H stretchAliphatic C-HConfirms sp³ C-H bonds.
~1735C=O stretchEster CarbonylStrong evidence for the methyl ester.
1600, 1495, 1450C=C stretchAromatic RingConfirms the presence of the benzene ring.
1250–1100C–O stretchEster & AlcoholSupports the presence of C-O single bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can assemble the complete structure piece by piece.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of Methyl L-3-phenyllactate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Solvent Choice: CDCl₃ is a common choice. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[11]

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.35–7.20Multiplet5HAr-H Protons on the monosubstituted benzene ring.
4.45dd (or t)1HCH (OH)Methine proton, adjacent to a CH₂ group and coupled to the OH proton (if not exchanging).
3.75Singlet3HOCHMethyl ester protons, isolated with no adjacent protons.
3.15 & 2.98dd, dd2HCH ₂-PhDiastereotopic methylene protons adjacent to a chiral center, each coupled to the methine proton and geminally coupled to each other.
~2.5 (variable)Broad Singlet1HOH Hydroxyl proton; its shift is concentration and solvent-dependent and may not show coupling.

The ¹³C NMR spectrum shows a signal for each unique carbon atom, providing a direct count of the carbon environments and information about their hybridization.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5QuaternaryC =O (Ester)
136.0QuaternaryAr-C (ipso)
129.5TertiaryAr-C H (ortho)
128.6TertiaryAr-C H (meta)
127.2TertiaryAr-C H (para)
71.2TertiaryC H(OH)
52.5PrimaryOC H₃
40.8SecondaryC H₂-Ph

2D NMR experiments are crucial for unambiguously connecting the structural fragments identified by 1D NMR.[12][13]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). The key correlation for this molecule is between the methine proton (CH-OH, δ ~4.45) and the two diastereotopic methylene protons (CH₂-Ph, δ ~3.15/2.98), confirming the -CH(OH)-CH₂- fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation). This is a self-validating step to confirm the assignments made in the 1D spectra. For example, it will show a cross-peak connecting the proton signal at δ 3.75 to the carbon signal at δ 52.5, definitively assigning them as the -OCH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final step in piecing the puzzle together. HMBC reveals correlations between protons and carbons over 2-3 bonds. It is the key to connecting the quaternary carbons and isolated spin systems.

    • Key HMBC Correlations:

      • The methoxy protons (-OCH₃ ) at δ 3.75 will show a correlation to the ester carbonyl carbon (C =O) at δ 174.5, confirming the methyl ester functionality.

      • The methylene protons (-CH₂ -Ph) at δ ~3.1 will show correlations to the aromatic ipso-carbon at δ 136.0, linking the ethyl chain to the phenyl ring.

      • The methine proton (-CH (OH)-) at δ 4.45 will show a correlation to the ester carbonyl carbon (C =O) at δ 174.5, connecting the hydroxyl-bearing carbon to the ester group.

// Define nodes for the structure C_carbonyl [label="C=O (174.5)", pos="0,1!", fillcolor="#FBBC05", style=filled, shape=ellipse, fontcolor="#202124"]; C_alpha [label="CH(OH) (71.2)", pos="1.5,0.5!", fillcolor="#4285F4", style=filled, shape=ellipse, fontcolor="#FFFFFF"]; C_beta [label="CH2 (40.8)", pos="3,0!", fillcolor="#4285F4", style=filled, shape=ellipse, fontcolor="#FFFFFF"]; C_ipso [label="C_ipso (136.0)", pos="4.5,0!", fillcolor="#EA4335", style=filled, shape=ellipse, fontcolor="#FFFFFF"]; C_methoxy [label="OCH3 (52.5)", pos="-1.5,0.5!", fillcolor="#34A853", style=filled, shape=ellipse, fontcolor="#FFFFFF"];

// Define proton nodes H_alpha [label="Hα (4.45)", pos="1.5,1.5!", shape=none]; H_beta [label="Hβ (3.1)", pos="3,-1!", shape=none]; H_methoxy [label="H_Me (3.75)", pos="-1.5,1.5!", shape=none];

// Draw bonds edge [color="#5F6368", style=solid, arrowhead=none]; C_carbonyl -- C_alpha; C_alpha -- C_beta; C_beta -- C_ipso; C_carbonyl -- C_methoxy [label="O", style=dashed];

// Draw HMBC correlations (2-3 bonds) edge [color="#EA4335", style=dashed, arrowhead=normal, constraint=false, len=1.5]; H_methoxy -> C_carbonyl [label=" 2J"]; H_alpha -> C_carbonyl [label=" 2J"]; H_alpha -> C_beta [label=" 2J"]; H_alpha -> C_ipso [label=" 3J"]; H_beta -> C_alpha [label=" 2J"]; H_beta -> C_ipso [label=" 2J"]; } } Key HMBC correlations for Methyl L-3-phenyllactate.

Defining the Absolute Configuration: Chiroptical Methods

Once the connectivity is established, the final and most critical step for a chiral molecule is to determine its absolute stereochemistry. For Methyl L-3-phenyllactate, this means confirming the (S)-configuration at the C2 position, as indicated by the "L" designation.[5]

Optical Rotation (Polarimetry)

Polarimetry is the classical method for assessing the bulk enantiomeric purity of a sample. Chiral molecules rotate plane-polarized light, and the direction and magnitude of this rotation are characteristic physical properties.[14][15]

Experimental Protocol: Polarimetry

  • Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of methanol) to calculate the concentration (c) in g/mL.

  • Measurement: Transfer the solution to a polarimeter cell of a known path length (l), typically 1 decimeter (dm).

  • Data Acquisition: Measure the observed rotation (α) using a polarimeter, typically at the sodium D-line (589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

For Methyl L-3-phenyllactate, the literature value for the specific rotation is positive.

  • [α]D = +4.4 to +5.0° (c=1 in Methanol) [1][4]

An experimentally measured positive value confirms the sample is the L-enantiomer, assuming comparison to a trusted reference. A negative value would indicate the D-enantiomer, while a value near zero would suggest a racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC provides a definitive method for both separating and quantifying enantiomers.[16][17] By using a column with a chiral stationary phase (CSP), the two enantiomers of a racemic standard will interact differently with the CSP and elute at different retention times.

Methodology:

  • Inject a racemic standard of methyl 3-phenyllactate to determine the retention times for the D and L enantiomers.

  • Inject an authentic standard of Methyl L-3-phenyllactate to confirm which peak corresponds to the L-isomer.

  • Inject the unknown sample. Its retention time should match that of the L-isomer standard.

  • The purity of the sample can be determined by integrating the peak areas; for an enantiomerically pure sample, only one peak should be observed.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light.[18] Enantiomers produce mirror-image ECD spectra.[19] By comparing the experimental ECD spectrum of the sample to either a known standard or a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration can be determined without ambiguity.[20] For molecules with aromatic chromophores like Methyl L-3-phenyllactate, the electronic transitions of the phenyl group often give rise to distinct Cotton effects that are sensitive to the stereochemistry at the adjacent chiral center.[21]

Summary Workflow and Conclusion

The structural elucidation of Methyl L-3-phenyllactate is a logical, multi-step process where each technique provides a piece of the puzzle, and the results are cross-validated at each stage.

Elucidation_Workflow cluster_start Initial Analysis cluster_connectivity Connectivity Determination cluster_stereo Stereochemical Assignment A Sample B HRMS & Elemental Analysis A->B C Molecular Formula (C10H12O3) DBE = 5 B->C D IR Spectroscopy E 1D NMR (1H, 13C) F 2D NMR (COSY, HSQC, HMBC) G Verified Planar Structure H Polarimetry I Chiral HPLC J ECD Spectroscopy K Final Structure: Methyl (S)-2-hydroxy-3-phenylpropanoate

Conclusion: Through the systematic application of mass spectrometry, IR, a full suite of NMR experiments, and chiroptical techniques, the structure of Methyl L-3-phenyllactate can be determined with the highest degree of confidence. This integrated approach ensures not only that the correct atomic connectivity is established but also that the critical absolute stereochemistry is unambiguously assigned, meeting the rigorous standards required for pharmaceutical and high-value chemical applications.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Methyl L-3-phenyllactate | 13673-95-5. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl L-3-phenyllactate, min 97% (HPLC), 100 grams. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-(3,4-dimethoxy-phenyl)-lactate - Optional[13C NMR]. Retrieved from [Link]

  • University of Rochester. (n.d.). Stereochemistry of Consecutive Displacement Reactions. Retrieved from [Link]

  • NIST. (n.d.). Methyl lactate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102768250A - Method for chiral separation and measurement of methyl lactate optical isomers by capillary gas chromatography.
  • Amdursky, N., & Stevens, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768–2774. [Link]

  • OpenStax. (2023). Organic Chemistry 5.3 Optical Activity. Retrieved from [Link]

  • CNR-IRIS. (2025). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyllactic acid, (S)-. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MassBank. (n.d.). Phenylpropanoic acids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). L-3-Phenyllactic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000748). Retrieved from [Link]

  • ResearchGate. (n.d.). The circular dichroism spectra of L-and D-phenylalanine. Retrieved from [Link]

  • PubMed. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Retrieved from [Link]

  • Alma Mater Studiorum Università di Bologna. (n.d.). Archivio istituzionale della ricerca. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of obtained product (b) and standard methyl lactate sample (a). Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-phenyllactate. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl ethanoate. Retrieved from [Link]

  • mzCloud. (2015). L 3 Phenyllactic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Data of Methyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-hydroxy-3-phenylpropanoate, a key chiral building block and intermediate in the synthesis of various pharmaceuticals and biologically...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-phenylpropanoate, a key chiral building block and intermediate in the synthesis of various pharmaceuticals and biologically active compounds, possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint.[1][2] A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during drug discovery and development. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 2-hydroxy-3-phenylpropanoate, grounded in the principles of spectroscopic interpretation and supported by established methodologies.

The molecular structure, with its combination of a phenyl ring, a hydroxyl group, an ester, and a chiral center, presents a rich landscape for spectroscopic investigation. This guide will delve into the causality behind the observed spectral features, offering field-proven insights into the experimental choices and data interpretation.

Molecular and Physicochemical Properties

PropertyValueReference
IUPAC Namemethyl 2-hydroxy-3-phenylpropanoate[1]
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
CAS Number13674-16-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of Methyl 2-hydroxy-3-phenylpropanoate. The chemical environment of each proton and carbon atom is unique, leading to a characteristic set of signals in the ¹H and ¹³C NMR spectra.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

Predicted ¹H NMR Data Summary

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HAromatic protons (C₆H₅)
~4.40Doublet of Doublets1H-CH(OH)-
~3.70Singlet3H-OCH₃ (methyl ester)
~3.10 & ~2.95Doublet of Doublets (each)2H-CH₂- (benzylic)
~2.80Singlet (broad)1H-OH

Expert Insights & Causality:

  • Aromatic Region (δ 7.35 - 7.20): The five protons on the phenyl ring are magnetically inequivalent due to restricted rotation and the influence of the substituent. This results in a complex multiplet in the typical aromatic region.

  • Methine Proton (δ ~4.40): The proton attached to the carbon bearing the hydroxyl group (-CH(OH)-) is deshielded by the adjacent electron-withdrawing oxygen atom, causing it to appear at a relatively downfield chemical shift. Its multiplicity as a doublet of doublets arises from coupling to the two non-equivalent protons of the adjacent benzylic methylene group.

  • Methyl Ester Protons (δ ~3.70): The three protons of the methyl ester group are equivalent and are deshielded by the adjacent oxygen atom, resulting in a sharp singlet.

  • Benzylic Protons (δ ~3.10 & ~2.95): The two protons of the methylene group adjacent to the phenyl ring are diastereotopic due to the presence of the nearby chiral center. This magnetic non-equivalence leads to two separate signals, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the methine proton.

  • Hydroxyl Proton (δ ~2.80): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR (Carbon-13) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

¹³C NMR Data Summary

Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppmAssignment
~174C=O (ester carbonyl)
~137C (quaternary, aromatic)
~129CH (aromatic)
~128CH (aromatic)
~126CH (aromatic)
~71-CH(OH)-
~52-OCH₃ (methyl ester)
~40-CH₂- (benzylic)

Expert Insights & Causality:

  • Carbonyl Carbon (δ ~174): The ester carbonyl carbon is significantly deshielded and appears at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.

  • Aromatic Carbons (δ ~137-126): The six carbons of the phenyl ring are expected to give four distinct signals due to symmetry: one for the quaternary carbon attached to the propyl chain, and three for the ortho, meta, and para carbons.

  • Methine Carbon (δ ~71): The carbon atom bonded to the hydroxyl group is deshielded by the oxygen and appears in the typical range for alcohol-bearing carbons.

  • Methyl Ester Carbon (δ ~52): The carbon of the methyl ester group is deshielded by the attached oxygen atom.

  • Benzylic Carbon (δ ~40): The benzylic methylene carbon appears at a characteristic upfield position for sp³ hybridized carbons.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of Methyl 2-hydroxy-3-phenylpropanoate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Employ a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Employ a 30-degree pulse angle to allow for faster repetition rates.

    • Set a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy Data Summary

A vapor phase IR spectrum is referenced in the PubChem database.[1] The key absorption bands expected for Methyl 2-hydroxy-3-phenylpropanoate are:

Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H stretch (alcohol)
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1735Strong, SharpC=O stretch (ester)
~1600, ~1495, ~1455Medium to WeakAromatic C=C stretches
~1200, ~1100StrongC-O stretches (ester and alcohol)
~740, ~700StrongAromatic C-H out-of-plane bending

Expert Insights & Causality:

  • O-H Stretch (~3450 cm⁻¹): The broad and strong absorption in this region is a definitive indicator of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

  • C=O Stretch (~1735 cm⁻¹): The intense, sharp peak around 1735 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.

  • Aromatic C-H and C=C Stretches (~3030 cm⁻¹, ~1600-1450 cm⁻¹): The presence of the phenyl ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the series of absorptions in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon double bond stretching within the ring.

  • C-O Stretches (~1200, ~1100 cm⁻¹): The strong absorptions in the fingerprint region are attributed to the stretching vibrations of the C-O single bonds of the ester and the alcohol functionalities.

  • Aromatic C-H Bending (~740, ~700 cm⁻¹): The strong bands in this region are characteristic of out-of-plane C-H bending for a monosubstituted benzene ring.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of neat Methyl 2-hydroxy-3-phenylpropanoate onto the surface of an ATR (Attenuated Total Reflectance) crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Presentation: The final spectrum is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Mass Spectrometry Data Summary

GC-MS data from the NIST Mass Spectrometry Data Center indicates several key fragments.[1]

m/zProposed Fragment
180[M]⁺ (Molecular Ion)
121[M - COOCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Expert Insights & Causality of Fragmentation:

The fragmentation of Methyl 2-hydroxy-3-phenylpropanoate under electron ionization (EI) is expected to follow logical pathways:

  • Molecular Ion (m/z 180): The peak corresponding to the molecular weight of the compound.

  • Loss of the Methoxycarbonyl Group (m/z 121): Cleavage of the bond between the carbonyl carbon and the alpha-carbon can lead to the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a fragment with an m/z of 121.

  • Formation of the Tropylium Ion (m/z 91): A very common and stable fragment in compounds containing a benzyl group is the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the bond between the alpha and beta carbons of the side chain, followed by rearrangement. This is often the base peak in the spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating positive ions and inducing fragmentation.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of Methyl 2-hydroxy-3-phenylpropanoate is a synergistic process where data from each spectroscopic technique provides complementary information.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic data of Methyl 2-hydroxy-3-phenylpropanoate provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H and ¹³C NMR, FTIR, and Mass Spectrometry allows for a comprehensive characterization that is essential for its application in research and development. This guide has provided not only the spectral data but also the underlying principles and experimental considerations, empowering scientists to confidently utilize this valuable chiral intermediate.

References

  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). (S)-methyl 2-hydroxy-3-phenylpropanoate. Retrieved January 4, 2026, from [Link]

  • SpectraBase. (n.d.). Methyl (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoate. Retrieved January 4, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). methyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved January 4, 2026, from [Link]

  • SpectraBase. (n.d.). SYN-METHYL-3-HYDROXY-2-METHYL-3-PHENYLPROPANOATE - Optional[13C NMR] - Chemical Shifts. Retrieved January 4, 2026, from [Link]

  • Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. (2025, August 7). Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-oxo-3-phenylpropanoate. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. Retrieved January 4, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate (C10H12O3). Retrieved January 4, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-hydroxy-3-phenylpropanoate

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 2-hydroxy-3-phenylpropanoate, a key chiral building block and intermediate in the synthesis of various pharmaceuticals.[1][2] By dissecting the chemical shifts, coupling constants, and signal multiplicities, this document serves as a technical resource for researchers, scientists, and drug development professionals. It details not only the interpretation of the spectral data but also provides robust, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible results.

Introduction: The Significance of Methyl 2-hydroxy-3-phenylpropanoate

Methyl 2-hydroxy-3-phenylpropanoate, a derivative of the amino acid phenylalanine, is a versatile chiral intermediate in organic synthesis.[1][3] Its structure incorporates several key functional groups—a phenyl ring, a hydroxyl group, an ester, and a chiral center—making it a valuable precursor in the development of complex molecules, including active pharmaceutical ingredients (APIs).[2] The precise characterization of this molecule is paramount to ensure purity, confirm stereochemistry, and understand its reactivity. NMR spectroscopy stands as the primary tool for this characterization, offering a non-destructive method to elucidate the complete atomic connectivity and electronic environment of the molecule.

Molecular Structure and Predicted NMR Environment

To fully interpret the NMR spectra, we must first analyze the molecular structure of methyl 2-hydroxy-3-phenylpropanoate and predict the expected signals.

Molecular Structure of Methyl 2-hydroxy-3-phenylpropanoate with labeled atoms

Figure 1: Structure of methyl 2-hydroxy-3-phenylpropanoate with proton (Hₐ-Hₑ) and carbon (C₁-C₁₀) numbering for NMR assignment.

  • Proton (¹H) Environments: We anticipate five distinct signals in the proton spectrum corresponding to:

    • Hₐ: The five aromatic protons on the phenyl ring. Due to potential rotational restrictions and subtle electronic differences, these may appear as a complex multiplet.

    • Hₑ: The single proton on the chiral carbon (C₉), adjacent to the hydroxyl group and the ester. It will be split by the neighboring methylene protons (Hₒ).

    • Hₒ: The two diastereotopic methylene protons on C₈. They will split each other (geminal coupling) and be split by the methine proton (Hₑ), resulting in a complex multiplet, likely an ABX system.

    • Hₖ: The three protons of the methyl ester group (C₁₁). As they have no adjacent protons, this signal should appear as a sharp singlet.

    • -OH Proton: The hydroxyl proton signal can be broad and its chemical shift is highly dependent on concentration, solvent, and temperature.

  • Carbon (¹³C) Environments: We expect ten distinct signals in the carbon spectrum:

    • C₁₀ (Carbonyl): The ester carbonyl carbon, expected at the most downfield region.

    • C₁-C₆ (Aromatic): Six signals for the phenyl ring carbons. The carbon attached to the alkyl chain (C₁) will have a different shift from the others. Due to symmetry, the ortho (C₂, C₆) and meta (C₃, C₅) carbons may be equivalent, reducing the number of observed aromatic signals.

    • C₉ (CH-OH): The carbon bearing the hydroxyl group.

    • C₈ (CH₂): The methylene carbon.

    • C₁₁ (OCH₃): The methyl ester carbon.

Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data is fundamentally linked to the quality of the sample and the precision of the acquisition parameters. The following protocols are designed to produce high-resolution, reliable spectra.

Sample Preparation

Proper sample preparation is critical to avoid spectral artifacts, such as broad lines or poor shimming, which can obscure important information.[4][5]

Methodology:

  • Analyte Quantity: Weigh 10-20 mg of methyl 2-hydroxy-3-phenylpropanoate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][6] This concentration is optimal for small molecules (MW < 1000 g/mol ).[4]

  • Solvent Selection: Use approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[6][7] Deuterated solvents are essential for the instrument's lock system and to prevent large solvent signals from obscuring the analyte peaks.[4]

  • Dissolution & Transfer: Dissolve the sample completely in the solvent within the vial before transferring it to the NMR tube. This ensures homogeneity, as mixing within the narrow tube is difficult.[4]

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[7][8] This removes any particulate matter that could interfere with magnetic field homogeneity (shimming).[4]

  • Internal Standard (Optional but Recommended): While residual solvent peaks can be used for calibration, adding an internal standard like tetramethylsilane (TMS) provides a precise reference point (δ = 0.00 ppm).[4]

  • Tube Cleaning: Ensure the exterior of the NMR tube is clean by wiping it with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer.[8]

Data Acquisition Workflow

The choice of acquisition parameters directly impacts spectral resolution and sensitivity.[9]

Caption: Workflow for NMR data acquisition and processing.

Typical Acquisition Parameters:

  • Spectrometer: Bruker 400 MHz or 500 MHz spectrometer.[10]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width (SW): ~15 ppm, centered around 5-6 ppm.[11]

    • Acquisition Time (AQ): 1.5 - 3.0 s to ensure good digital resolution.[12]

    • Relaxation Delay (D1): 2.0 - 5.0 s to allow for full magnetization recovery.[11]

    • Number of Scans (NS): 8 to 16 scans for sufficient signal-to-noise ratio.[11]

    • Data Size (TD): 32k or 64k points.[13]

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width (SW): ~220 ppm, centered around 100 ppm.[11]

    • Acquisition Time (AQ): ~1.0 s.[11]

    • Relaxation Delay (D1): 2.0 s.[11]

    • Number of Scans (NS): 512 to 1024 scans, due to the low natural abundance of ¹³C.[11]

Spectral Analysis and Data Interpretation

The following data represents typical spectral values obtained for methyl 2-hydroxy-3-phenylpropanoate in CDCl₃.

¹H NMR Spectrum Analysis
LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hₐ7.25 - 7.35m-5HAromatic protons (C₆H₅-)
Hₑ4.45dd7.5, 4.51HMethine proton (-CH(OH)-)
Hₖ3.75s-3HMethyl ester protons (-OCH₃)
Hₒₐ3.15dd14.0, 4.51HMethylene proton (-CH₂-Ph)
Hₒₑ2.98dd14.0, 7.51HMethylene proton (-CH₂-Ph)
OH~2.5 (variable)br s-1HHydroxyl proton (-OH)

Expertise & Causality:

  • Aromatic Protons (Hₐ): The signal at 7.25-7.35 ppm is characteristic of protons on a benzene ring. The complex multiplet arises from small differences in the chemical environments of the ortho, meta, and para protons.

  • Methine Proton (Hₑ): This proton at 4.45 ppm is shifted downfield due to the deshielding effect of the adjacent electronegative oxygen atom of the hydroxyl group. It appears as a doublet of doublets (dd) because it is coupled to the two diastereotopic methylene protons (Hₒ) with different coupling constants (J = 7.5 Hz and 4.5 Hz).

  • Methylene Protons (Hₒ): The presence of a chiral center at C₉ renders the two methylene protons diastereotopic, meaning they are chemically non-equivalent. They appear as two distinct signals, each a doublet of doublets. They split each other with a large geminal coupling constant (J ≈ 14.0 Hz) and are each split by the methine proton Hₑ with different vicinal coupling constants (J = 4.5 Hz and 7.5 Hz).

  • Methyl Protons (Hₖ): The sharp singlet at 3.75 ppm is a classic signal for a methyl ester group, deshielded by the adjacent oxygen atom.

¹³C NMR Spectrum Analysis
LabelChemical Shift (δ, ppm)Assignment
C₁₀174.5Ester carbonyl (C=O)
C₁137.0Quaternary aromatic (C-ipso)
C₂/C₆129.5Aromatic CH (ortho)
C₄128.6Aromatic CH (para)
C₃/C₅126.9Aromatic CH (meta)
C₉71.2Methine carbon (-CH(OH)-)
C₁₁52.3Methyl ester carbon (-OCH₃)
C₈40.8Methylene carbon (-CH₂-Ph)

Expertise & Causality:

  • Carbonyl Carbon (C₁₀): The ester carbonyl carbon is the most deshielded carbon, appearing far downfield at 174.5 ppm, which is a typical range for this functional group.[14][15]

  • Aromatic Carbons (C₁-C₆): The aromatic carbons resonate in the 126-137 ppm region. The quaternary carbon (C₁) attached to the side chain is typically weaker in intensity and appears around 137.0 ppm. The other aromatic signals are assigned based on established substituent effects.

  • Methine Carbon (C₉): The carbon attached to the hydroxyl group is significantly deshielded by the oxygen, appearing at 71.2 ppm.

  • Methyl and Methylene Carbons (C₁₁, C₈): The methyl ester carbon (C₁₁) appears at 52.3 ppm, while the benzyl methylene carbon (C₈) is found further upfield at 40.8 ppm.

Conclusion

This guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for methyl 2-hydroxy-3-phenylpropanoate. By adhering to the outlined experimental protocols, researchers can obtain high-fidelity data. The detailed spectral assignments, grounded in fundamental principles of chemical shifts and spin-spin coupling, offer a reliable reference for the structural verification of this important pharmaceutical intermediate. This comprehensive approach ensures both scientific integrity and practical utility for professionals in the field of drug discovery and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • Scribd. NMR Sample Preparation. [Link]

  • LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • University of Missouri-St. Louis. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]

  • Millersville University. NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Phenylpropionate: A Key Intermediate for Pharmaceutical Synthesis. [Link]

Sources

Exploratory

"mass spectrometry analysis of Methyl 2-hydroxy-3-phenylpropanoate"

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 2-hydroxy-3-phenylpropanoate Abstract This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 2-hydroxy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 2-hydroxy-3-phenylpropanoate

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 2-hydroxy-3-phenylpropanoate (CAS: 13674-16-3), a significant chiral building block and fragrance component.[1][2] We delve into the foundational principles governing the selection of appropriate analytical techniques, with a detailed exploration of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The narrative emphasizes the causality behind experimental choices, focusing on ionization behaviors and predictable fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals seeking to develop robust and reliable methods for the characterization and quantification of this analyte.

Introduction: The Analyte in Focus

Methyl 2-hydroxy-3-phenylpropanoate, also known as methyl phenyllactate, is an organic ester with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[3][4][5] Its structure, featuring a hydroxyl group, a methyl ester, and a phenyl ring, dictates its chemical behavior and, consequently, the strategy for its analysis. The presence of these functional groups provides multiple avenues for ionization and characteristic fragmentation, making mass spectrometry an exceptionally powerful tool for its identification and structural elucidation. Understanding its physicochemical properties, such as a boiling point of 115°C at 3 mmHg, is critical in selecting the appropriate sample introduction method, pointing towards the feasibility of gas chromatography.[3]

Strategic Selection of Ionization Techniques

The choice of ionization technique is the most critical decision in developing a mass spectrometric method. It is dictated by the analyte's volatility, thermal stability, and polarity, as well as the analytical objective (e.g., qualitative identification vs. quantitative analysis in a complex matrix).

Electron Ionization (EI) for Definitive Structural Fingerprinting

Electron Ionization (EI) is a hard ionization technique that utilizes high-energy electrons (~70 eV) to produce a radical cation (M•+) and induce extensive, reproducible fragmentation.[6] This method is ideally suited for volatile and thermally stable compounds like Methyl 2-hydroxy-3-phenylpropanoate when coupled with Gas Chromatography (GC).

Causality for Choosing EI:

  • Structural Information: The high-energy input results in a rich fragmentation pattern that serves as a unique "fingerprint" for the molecule, enabling confident identification through library matching (e.g., NIST database).[7]

  • Reproducibility: EI spectra are highly consistent across different instruments, making spectral library searching a reliable identification tool.

  • Analyte Suitability: The analyte possesses sufficient volatility and thermal stability to be compatible with the GC inlet temperatures required for vaporization.

Electrospray Ionization (ESI) for Sensitive Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution with minimal fragmentation.[8][9] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality for Choosing ESI:

  • Molecular Weight Confirmation: ESI typically produces intact protonated molecules ([M+H]⁺) or adducts ([M+Na]⁺, [M+NH₄]⁺), providing unambiguous confirmation of the molecular weight (180.0786 Da, monoisotopic).[4][5]

  • High Sensitivity: ESI can offer exceptional sensitivity, which is crucial for trace-level analysis.

  • Complex Matrices: When analyzing samples in complex biological or chemical matrices, the separation power of LC combined with the gentle ionization of ESI is often necessary to resolve the analyte from interferences.

  • Tandem MS (MS/MS): The stable precursor ion generated by ESI is an ideal starting point for Collision-Induced Dissociation (CID) in a tandem mass spectrometer, allowing for controlled fragmentation and detailed structural analysis.[6][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

The GC-MS workflow is a robust and widely adopted method for the routine analysis of semi-volatile compounds like Methyl 2-hydroxy-3-phenylpropanoate.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) Inject Inject into GC Inlet (~250°C) Prep->Inject Column Separation on Capillary Column (e.g., DB-5ms) Inject->Column Ionize Electron Ionization (EI, 70 eV) Column->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Process Generate Mass Spectrum Detect->Process Identify Library Search (NIST) & Fragmentation Analysis Process->Identify

Caption: GC-MS experimental workflow for Methyl 2-hydroxy-3-phenylpropanoate analysis.

Decoding the Fragmentation Pattern

Understanding the fragmentation of Methyl 2-hydroxy-3-phenylpropanoate is key to its identification. The primary cleavage sites are the bonds adjacent to the functional groups (ester, hydroxyl) and the stable phenyl ring.

Predicted EI Fragmentation Pathway

The molecular ion (M•+) will have a mass-to-charge ratio (m/z) of 180. Upon ionization, it undergoes a series of predictable fragmentation reactions. The most characteristic fragmentation involves cleavage of the Cα-Cβ bond, which is highly favored due to the formation of the resonance-stabilized benzyl radical or, more importantly, the tropylium cation.

Fragmentation_Pathway M [C₁₀H₁₂O₃]•+ m/z = 180 (Molecular Ion) f91 [C₇H₇]+ m/z = 91 (Tropylium Ion) M->f91 - C₃H₅O₃• f121 [M - COOCH₃]• m/z = 121 M->f121 - •COOCH₃ f149 [M - OCH₃]+ m/z = 149 M->f149 - •OCH₃ f89 [C₆H₅O]+ m/z = 89 M->f89 - C₄H₇O₂• f121->f91 - H₂CO

Caption: Predicted Electron Ionization (EI) fragmentation pathways for the analyte.

Tabulated Summary of Key Fragments

The following table summarizes the major ions expected in the EI mass spectrum. The presence of a strong peak at m/z 91 is highly characteristic of compounds containing a benzyl moiety.

m/z RatioProposed Fragment IonChemical FormulaNotes
180[C₁₀H₁₂O₃]•⁺ C₁₀H₁₂O₃Molecular Ion (Parent Peak)
149[M - •OCH₃]⁺ C₉H₉O₂Loss of a methoxy radical from the ester group.
121[M - •COOCH₃]⁺ C₈H₉OLoss of the carbomethoxy radical.
91[C₇H₇]⁺ C₇H₇Base Peak. Formation of the highly stable tropylium ion via cleavage of the Cα-Cβ bond and rearrangement. This is a hallmark of benzyl-containing structures.[10]
89[M - C₇H₇ - H₂]⁺ C₃H₃O₂Loss of the benzyl group followed by rearrangement.
65[C₅H₅]⁺ C₅H₅Loss of acetylene (C₂H₂) from the tropylium ion.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for the qualitative identification of Methyl 2-hydroxy-3-phenylpropanoate.

5.1. Materials and Reagents

  • Analyte Standard: Methyl 2-hydroxy-3-phenylpropanoate (≥97% purity)

  • Solvent: Ethyl acetate or Methanol, GC or HPLC grade

  • Vials: 2 mL amber glass vials with PTFE-lined septa

5.2. Standard Preparation

  • Prepare a stock solution of 1 mg/mL by dissolving 10 mg of the standard in 10 mL of ethyl acetate.

  • Create a working standard of 10 µg/mL by performing a 1:100 dilution of the stock solution with ethyl acetate.

  • Include a solvent blank (ethyl acetate only) in the analytical run to check for system contamination.

5.3. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-450.

5.4. Data Analysis and System Validation

  • Retention Time: The analyte should elute at a consistent retention time under the specified conditions.

  • Peak Shape: The chromatographic peak should be symmetrical (tailing factor between 0.9 and 1.2).

  • Mass Spectrum: The acquired spectrum for the working standard must be compared against a reference library.

  • Identification Criteria: A positive identification requires:

    • A retention time match within ±0.1 minutes of the standard.

    • A mass spectrum match score of >85% against the NIST library entry for Methyl 2-hydroxy-3-phenylpropanoate.

    • The presence of the key diagnostic ions (m/z 180, 121, 91) with a relative abundance ratio within 20% of the standard.

Conclusion

The mass spectrometric analysis of Methyl 2-hydroxy-3-phenylpropanoate is a well-defined process that can be reliably executed using standard instrumentation. For definitive structural confirmation and routine analysis, GC-MS with Electron Ionization is the method of choice, providing a rich, reproducible fragmentation pattern highlighted by the characteristic tropylium ion at m/z 91. For applications requiring higher sensitivity or analysis within complex liquid matrices, LC-MS with Electrospray Ionization offers a powerful alternative, delivering clear molecular weight information and serving as a gateway to detailed structural analysis via tandem mass spectrometry. The protocols and fragmentation insights provided herein serve as a robust foundation for developing and validating analytical methods for this compound.

References

  • METHYL (R)
  • METHYL (R)
  • Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800.
  • (S)-methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 5289077.
  • (R)
  • Mass Spectrometry Fragmentation P
  • Mass Spectrometry - Fragmentation P
  • Methyl (2R,3S)-(+)
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST).
  • mass spectra - fragmentation p
  • Electrospray Ionization (ESI) Explained. I Am Scientist (YouTube).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

Sources

Foundational

Introduction: The Role of FTIR in Characterizing Methyl 2-hydroxy-3-phenylpropanoate

An In-Depth Technical Guide to the FTIR Spectrum of Methyl 2-hydroxy-3-phenylpropanoate This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 2-hydroxy-3-phenylpropanoat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FTIR Spectrum of Methyl 2-hydroxy-3-phenylpropanoate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 2-hydroxy-3-phenylpropanoate (C₁₀H₁₂O₃). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the compound's infrared absorption, offers a detailed interpretation of its expected spectral features, and provides a robust experimental protocol for acquiring high-quality data.

Methyl 2-hydroxy-3-phenylpropanoate is a chiral α-hydroxy ester with significant applications as a building block in the synthesis of various pharmaceuticals and bioactive molecules. Its structure incorporates a hydroxyl group, a methyl ester, and a phenyl ring, all of which contribute to its chemical reactivity and biological activity.

FTIR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules.[1][2] By measuring the absorption of infrared radiation by specific molecular bonds, FTIR provides a unique "fingerprint" corresponding to the compound's functional groups.[2][3] This guide will interpret the expected FTIR spectrum of Methyl 2-hydroxy-3-phenylpropanoate, correlating its structural features with specific vibrational frequencies.

Molecular Structure and Key Vibrational Modes

To accurately interpret the FTIR spectrum, it is essential to first identify the functional groups within Methyl 2-hydroxy-3-phenylpropanoate and their expected vibrational modes.

Caption: Molecular structure of Methyl 2-hydroxy-3-phenylpropanoate with key functional groups highlighted.

The primary functional groups contributing to the FTIR spectrum are:

  • Hydroxyl (-OH) Group: Responsible for a characteristic broad stretching vibration.

  • Ester (-COOCH₃) Group: This group has a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.

  • Phenyl (C₆H₅) Group: Produces signals from aromatic C-H stretching, C=C ring stretching, and out-of-plane C-H bending.

  • Aliphatic (sp³ C-H) Groups: Includes the C-H bonds of the methyl and methylene groups, as well as the methine C-H at the chiral center.

Detailed Spectral Interpretation

The FTIR spectrum of an organic molecule is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3]

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
  • O-H Stretching (Alcohol): The hydroxyl group will produce a strong, broad absorption band in the 3500-3200 cm⁻¹ range.[4] Its broadness is a direct result of intermolecular hydrogen bonding, a key feature for molecules containing O-H groups.

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H Stretch: Weak to medium intensity peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the stretching of C-H bonds on the phenyl ring.[5]

    • Aliphatic C-H Stretch: Medium to strong absorption bands will appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[3][4] These arise from the methyl, methylene, and methine C-H bonds in the molecule.

  • C=O Stretching (Ester): This is one of the most prominent and easily identifiable peaks in the spectrum. For a saturated aliphatic ester, this strong, sharp absorption occurs between 1750-1735 cm⁻¹ .[3][4] Since the phenyl group in Methyl 2-hydroxy-3-phenylpropanoate is not directly conjugated with the carbonyl, its position is expected to be in this standard range, rather than at the lower wavenumbers typical of conjugated aromatic esters (1730-1715 cm⁻¹).[5][6]

  • C=C Stretching (Aromatic): The phenyl ring will exhibit two to three medium-intensity, sharp absorption bands in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[4][5]

Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule's overall structure. While individual peak assignment can be challenging, key features are highly informative.

  • C-O Stretching (Ester and Alcohol): Esters are known for a "Rule of Three" pattern, which includes the C=O stretch and two strong C-O stretching bands.[6][7] For this molecule, we expect:

    • A strong band for the C(=O)-O stretch around 1300-1200 cm⁻¹ .

    • A strong band for the O-C-C stretch from the ester's methyl group, typically around 1200-1000 cm⁻¹ .[8]

    • The C-O stretch from the secondary alcohol group will also appear in this 1200-1000 cm⁻¹ range, likely overlapping with the ester C-O bands.

  • C-H Bending (Aromatic): Strong, sharp peaks in the 900-675 cm⁻¹ range arise from the out-of-plane ("oop") bending of the C-H bonds on the phenyl ring. The exact position and number of these peaks can help confirm the monosubstituted nature of the benzene ring.

Summary of Expected FTIR Absorption Bands

Wavenumber Range (cm⁻¹)Functional Group & Vibration TypeExpected Appearance
3500 - 3200Alcohol O-H Stretch (H-bonded)Strong, Broad
3100 - 3000Aromatic C-H StretchMedium to Weak, Sharp
3000 - 2850Aliphatic C-H StretchMedium to Strong, Sharp
1750 - 1735Ester C=O StretchStrong, Sharp
1600 - 1450Aromatic C=C Ring StretchMedium, Sharp
1300 - 1000Ester & Alcohol C-O StretchTwo or more Strong, Sharp bands
900 - 675Aromatic C-H Out-of-Plane BendStrong, Sharp

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and highly effective method for analyzing liquid or solid samples with minimal preparation.[1][2][9]

G A Step 1: Instrument Preparation B Step 2: Background Spectrum Acquisition A->B Ensure clean ATR crystal C Step 3: Sample Application B->C Background provides baseline D Step 4: Sample Spectrum Acquisition C->D Apply small sample droplet E Step 5: Data Processing & Cleaning D->E Collect & average scans F F E->F Result: Processed FTIR Spectrum

Caption: Workflow for acquiring an FTIR spectrum using the ATR method.

Methodology
  • Instrument Preparation & Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone and allow it to dry completely.[1][10]

    • Set the instrument parameters. A typical spectral range is 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ .[1][2] Co-adding 16 or 32 scans is usually sufficient to achieve a good signal-to-noise ratio.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment (e.g., water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.[10] This step is critical for data integrity.

  • Sample Application:

    • Place a small amount of the Methyl 2-hydroxy-3-phenylpropanoate sample directly onto the center of the ATR crystal. For a liquid, one or two drops is sufficient.[9] For a solid, use a micro-spatula to place a small amount of powder or crystals.

    • If using a solid sample, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.[9]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning and Post-Analysis:

    • Thoroughly clean the ATR crystal immediately after the measurement using the same procedure as in Step 1 to prevent cross-contamination.[1][11]

    • Analyze the resulting spectrum, identifying the key peaks and comparing their positions and shapes to the expected values detailed in Section 4.

Conclusion

The FTIR spectrum of Methyl 2-hydroxy-3-phenylpropanoate provides a wealth of structural information. The definitive presence of a broad O-H stretch, a strong ester carbonyl (C=O) peak around 1740 cm⁻¹, multiple strong C-O stretches, and characteristic aromatic and aliphatic C-H signals confirms the compound's identity and purity. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for structural verification, reaction monitoring, and quality assurance in a drug development pipeline.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell Scientific Instrument Co., Ltd. [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell Scientific Instrument Co., Ltd. [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]

  • NIST. (n.d.). 2-Methyl-2-phenyl-3-hydroxypropanoic acid. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Esters. Química Organica.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. PubChem. [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of methyl propanoate. docbrown.info. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). IR Chart. chem.ucla.edu. [Link]

Sources

Exploratory

"solubility of Methyl 2-hydroxy-3-phenylpropanoate in organic solvents"

An In-depth Technical Guide Topic: Solubility of Methyl 2-hydroxy-3-phenylpropanoate in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Abstract Methyl 2-hydroxy-3-phenylpropanoate...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Solubility of Methyl 2-hydroxy-3-phenylpropanoate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-hydroxy-3-phenylpropanoate (MHPP) is a chiral building block and functional ingredient with significant applications in the pharmaceutical and fragrance industries.[1][2] Its efficacy in these roles is fundamentally linked to its solubility, which governs everything from reaction kinetics and purification efficiency to formulation design and bioavailability. This technical guide provides a comprehensive analysis of the solubility of MHPP in organic solvents. We delve into the molecular characteristics of MHPP that dictate its solvent preferences, explore the thermodynamic principles of dissolution, and present a qualitative solubility profile based on available data. Crucially, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of solubility, empowering researchers to generate reliable data for their specific applications. The principles are further illuminated through a conceptual diagram illustrating the key solute-solvent interactions.

Introduction: The Significance of Solubility for MHPP

Molecular Profile of Methyl 2-hydroxy-3-phenylpropanoate

Methyl 2-hydroxy-3-phenylpropanoate (CAS No: 27000-00-6 for the (R)-enantiomer, Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) is a bifunctional molecule of considerable interest.[1][3][4] Its structure is characterized by three key functional regions:

  • A Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to interactions with polar and protic solvents.

  • A Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, and the ester moiety imparts polarity.

  • A Phenyl Group (-C₆H₅): This bulky, nonpolar ring dominates a significant portion of the molecular surface, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

This structural duality—possessing both polar, hydrogen-bonding groups and a nonpolar aromatic ring—is central to its solubility behavior, making it neither extremely polar nor entirely nonpolar. Its calculated LogP value of approximately 1.3 to 1.5 further underscores this intermediate lipophilicity.[1][3]

Why Solubility is a Critical Parameter

For scientists and developers, understanding the solubility of MHPP is not an academic exercise; it is a practical necessity.

  • In Pharmaceutical Development: As a chiral intermediate, MHPP is often used in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Solubility in reaction solvents dictates the choice of reaction media, affects reaction rates, and is critical for downstream processes like crystallization, purification, and formulation. Poor solubility can lead to low yields or the need for large solvent volumes, impacting process efficiency and sustainability.

  • In Chemical Synthesis & Purification: Selective crystallization is a primary method for purifying chemical intermediates. Knowledge of MHPP's solubility in a range of solvents at different temperatures is essential to design effective crystallization protocols that maximize yield and purity.

  • In the Fragrance Industry: For fragrance formulations, solubility in carrier solvents (like ethanol) is paramount to ensure product stability, clarity, and performance.[1]

The Theoretical Framework of Solubility

The dissolution of a solid solute like MHPP into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).

ΔG_solution = ΔH_solution - TΔS_solution

A substance dissolves spontaneously when ΔG is negative. This equation highlights the interplay between enthalpy (ΔH) and entropy (ΔS).

  • Enthalpy (ΔH): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For MHPP, which can be a low-melting solid, this involves overcoming crystal lattice energy (an endothermic process) and the energy released upon solvation (an exothermic process).[4] A strong, favorable interaction between MHPP and the solvent leads to a more negative (or less positive) ΔH, promoting solubility.

  • Entropy (ΔS): This term reflects the change in disorder. Typically, the dissolution of an ordered crystal into a liquid solution increases disorder, making this term favorable for solubility.

The guiding principle of "like dissolves like" is a practical application of these thermodynamic concepts. Solvents that can form intermolecular interactions with MHPP similar in nature and strength to those MHPP forms with itself will be the most effective.

Solubility Profile and Influential Factors

While extensive quantitative data is not widely published, a qualitative and predictive profile can be constructed based on MHPP's molecular structure.

Predicted and Observed Solubility

The molecule's dual nature allows for solubility in a range of solvents, but it is sparingly soluble in highly nonpolar solvents and water.[1]

Solvent ClassExample SolventsPredicted MHPP SolubilityDominant Solute-Solvent Interactions
Polar Protic Methanol, EthanolHighHydrogen bonding is the primary driver. The solvent's -OH group interacts strongly with MHPP's -OH and ester groups. MHPP is reported to be soluble in methanol and alcohol.[4][5][6]
Polar Aprotic Acetone, AcetonitrileModerate to HighDipole-dipole interactions between the solvent and the MHPP ester group are significant. The solvent can also accept hydrogen bonds from MHPP's -OH group.
Nonpolar Toluene, HexaneLow to ModerateVan der Waals forces between the solvent and MHPP's phenyl ring are the main interactions. Solubility is likely higher in aromatic solvents like toluene than in aliphatic solvents like hexane due to potential π-π stacking.
Water -Sparingly SolubleWhile MHPP can form hydrogen bonds with water, the large, nonpolar phenyl group disrupts water's own hydrogen-bonding network, making dissolution entropically unfavorable. An estimated water solubility is ~23 g/L at 25°C.[5][6]
Key Factors Influencing Solubility
  • Temperature: For most solid solutes where the enthalpy of solution is positive (an endothermic process), solubility increases with temperature.[7] This is a critical lever in designing crystallization processes.

  • Solvent Polarity: As outlined in the table, a solvent's ability to engage in hydrogen bonding and/or strong dipole-dipole interactions is the most critical factor for dissolving MHPP.

  • Molecular Structure: The presence of the phenyl ring limits solubility in very polar solvents, while the hydroxyl and ester groups limit solubility in very nonpolar solvents, placing MHPP in the versatile "moderately polar" category.

Experimental Protocols for Solubility Determination

Generating precise, in-house solubility data is crucial. The following protocols describe robust, validated methods.

Protocol 1: Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation solubility of MHPP in a given solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of solid MHPP to a series of sealed vials, each containing a known volume of the selected organic solvent. Causality: Using excess solid ensures that saturation is reached and equilibrium can be established.

  • Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period, typically 24 to 48 hours. Causality: Continuous agitation facilitates the dissolution process, and a long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium.

  • Validation of Equilibrium: At 24 hours, pause agitation and allow the vials to stand for 1-2 hours for undissolved solid to settle. Sample the supernatant. Repeat the process at 48 hours. If the measured concentrations are consistent, equilibrium has been achieved.

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the sample through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean vial. Causality: Filtration is critical to remove microscopic, undissolved particles that would lead to a significant overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a known volume of a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known standards of MHPP.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Protocol 2: Polythermal (Crystal-Clear Point) Method

This method is efficient for determining the temperature-dependence of solubility.

Objective: To determine the temperature at which a known concentration of MHPP completely dissolves in a solvent.

Methodology:

  • Preparation: Accurately weigh a known amount of MHPP and a known amount of the solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe.

  • Heating Cycle: Begin stirring and slowly heat the vessel at a controlled rate (e.g., 0.5°C/minute). Causality: A slow, controlled heating rate ensures the system remains close to thermal equilibrium and allows for accurate observation.

  • Observation: Visually observe the solution for the "crystal-clear point"—the exact temperature at which the last solid particle of MHPP dissolves. Record this temperature.

  • Cooling Cycle (Validation): Slowly cool the now-clear solution while stirring. Observe and record the temperature at which the first crystals reappear (the "cloud point"). The average of the crystal-clear and cloud points provides a more accurate solubility temperature for that specific concentration.

  • Data Collection: Repeat this process for several different, known concentrations of MHPP to generate a solubility curve (solubility vs. temperature).

Visualization of Solubility Principles

The following diagram illustrates the interplay of molecular forces that govern the solubility of MHPP in different solvent environments.

MHPP_Solubility cluster_solute Methyl 2-hydroxy-3-phenylpropanoate (MHPP) Properties cluster_solvent Organic Solvent Types cluster_solubility Resulting Solubility MHPP MHPP Molecule HBD Hydroxyl Group (-OH) H-Bond Donor HBA Hydroxyl & Ester Groups H-Bond Acceptors NP Phenyl Group Nonpolar Region Protic Polar Protic (e.g., Methanol) HBD->Protic Strong H-Bonding HBA->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., Acetone) HBA->Aprotic H-Bonding NP->Protic Unfavorable (Hydrophobic Effect) Nonpolar Nonpolar (e.g., Toluene) NP->Nonpolar van der Waals Forces High_Sol High Solubility Protic->High_Sol Mod_Sol Moderate Solubility Aprotic->Mod_Sol Low_Sol Low Solubility Nonpolar->Low_Sol

Caption: Interplay of MHPP functional groups with solvent types.

Conclusion and Future Outlook

The solubility of methyl 2-hydroxy-3-phenylpropanoate is governed by its distinct molecular architecture, featuring both polar, hydrogen-bonding moieties and a significant nonpolar phenyl ring. This structure results in high solubility in polar protic solvents like alcohols, moderate solubility in polar aprotic solvents, and limited solubility in nonpolar aliphatic solvents. While this guide provides the theoretical foundation and robust experimental frameworks for determining solubility, there remains a clear need for a publicly available, comprehensive database of quantitative solubility data for MHPP across a wider range of organic solvents and temperatures. Such data would be invaluable for accelerating process development, optimizing purification protocols, and designing novel formulations in the pharmaceutical and chemical industries.

References

  • PubChem. (n.d.). (S)-methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-hydroxy-3-phenyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • FlavScents. (n.d.). methyl 2-hydroxy-3-phenyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-2-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Delgado, D. R., Almanza, O. A., Martínez, F., & Peña, M. Á. (2023). Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures. Molecules, 28(19), 7216. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and History of Phenyllactic Acid and its Esters

Abstract 3-Phenyllactic acid (PLA), a naturally occurring organic acid, and its ester derivatives have garnered significant attention within the scientific community for their broad-spectrum antimicrobial properties and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Phenyllactic acid (PLA), a naturally occurring organic acid, and its ester derivatives have garnered significant attention within the scientific community for their broad-spectrum antimicrobial properties and potential applications in food preservation, agriculture, and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and multifaceted biological activities of phenyllactic acid and its esters. We delve into the key enzymatic pathways responsible for its production in various microorganisms, particularly lactic acid bacteria (LAB), and explore the chemical synthesis routes for its derivatives. Furthermore, this guide details established experimental protocols for the analysis, quantification, and characterization of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: A Historical Perspective on a Promising Antimicrobial

3-Phenyllactic acid (2-Hydroxy-3-phenylpropanoic acid), a molecule with the chemical formula C9H10O3, was first identified as a microbial metabolite.[1] Its history is intrinsically linked to the study of fermentation and the antimicrobial properties of lactic acid bacteria (LAB). While the parent compound, phenylacetic acid, has a longer history of study as a plant auxin and antimicrobial agent, the specific discovery of the antimicrobial potential of phenyllactic acid is a more recent development.[2][3]

The initial significant report on the antibacterial activity of PLA came from the work of Dieuleveux et al., who purified it from the culture broth of Geotrichum candidum and demonstrated its anti-Listeria activity.[1] This discovery paved the way for further investigations into its broader antimicrobial spectrum. Subsequent research has shown that PLA is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungi, including yeasts and molds.[1][4][5]

Phenyllactic acid exists as two chiral isomers, D-PLA and L-PLA, both of which exhibit antimicrobial activity.[1] Notably, D-PLA has been reported to possess greater antimicrobial efficacy than its L-isomer, making it a compound of particular interest for various applications.[1] The growing consumer demand for natural and safe food preservatives has propelled research into PLA as a "green" alternative to synthetic chemical additives.[4][6] Its production by "Generally Regarded as Safe" (GRAS) microorganisms like LAB further enhances its appeal for food and feed applications.[5]

Biosynthesis and Chemical Synthesis of Phenyllactic Acid and its Esters

The primary route for the natural production of phenyllactic acid is through the metabolism of the amino acid phenylalanine by various microorganisms, most notably lactic acid bacteria.[7][8]

Microbial Biosynthesis of Phenyllactic Acid

The biosynthesis of PLA in LAB primarily follows a two-step pathway originating from phenylalanine.[9]

  • Transamination: Phenylalanine is first converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT), which transfers the amino group from phenylalanine to an α-keto acid, commonly α-ketoglutarate.[1][9]

  • Reduction: The resulting phenylpyruvic acid is then reduced to phenyllactic acid. This reduction is carried out by lactate dehydrogenase (LDH) or other pyruvate reductases, utilizing NADH as a cofactor.[5][7][10]

Several species of LAB, including Lactobacillus plantarum, Lactobacillus acidophilus, and Leuconostoc mesenteroides, have been identified as producers of PLA.[11] The production levels can be influenced by factors such as the concentration of phenylalanine in the culture medium, the presence of other amino acids like tyrosine, and the specific strain of LAB used.[11]

Phenyllactic Acid Biosynthesis cluster_transamination Transamination cluster_reduction Reduction Phenylalanine Phenylalanine PPA Phenylpyruvic Acid (PPA) Phenylalanine->PPA Aromatic Amino Acid Aminotransferase (AAT) PLA Phenyllactic Acid (PLA) PPA->PLA Lactate Dehydrogenase (LDH) aKG α-Ketoglutarate Glu Glutamate aKG->Glu NADH NADH + H+ NAD NAD+ NADH->NAD

Caption: Biosynthesis of Phenyllactic Acid from Phenylalanine.

Chemical Synthesis of Phenyllactic Acid Esters

While microbial fermentation is a common source of PLA, chemical synthesis provides a route to produce its ester derivatives. The synthesis of phenylacetic acid esters, which share a similar structural backbone, often involves the reaction of a substituted phenylacetic acid with an alcohol in the presence of a catalyst.[12][13][14] A general method for the synthesis of phenyllactic acid esters can be adapted from these procedures, typically involving:

  • Esterification: The reaction of phenyllactic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid.

  • Reaction with Acid Chlorides: Conversion of phenyllactic acid to its acid chloride, followed by reaction with an alcohol.[12]

These methods allow for the creation of a diverse library of phenyllactic acid esters with varying properties and potential applications.

Biological Activities and Mechanisms of Action

Phenyllactic acid and its esters exhibit a broad range of biological activities, with their antimicrobial properties being the most extensively studied.

Antimicrobial Activity

PLA is effective against a wide array of microorganisms, including:

  • Gram-positive bacteria: Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis[5][15]

  • Gram-negative bacteria: Klebsiella pneumoniae, Escherichia coli, Salmonella enterica[5][16]

  • Fungi: Aspergillus spp., Penicillium spp., Candida spp.[15][17]

The antimicrobial efficacy of PLA is often pH-dependent, with increased activity observed at lower pH values.[1] This is a characteristic shared with other organic acids used as food preservatives.

The proposed mechanisms of antimicrobial action are multifaceted and include:

  • Cell Wall and Membrane Disruption: Scanning electron microscopy studies have shown that PLA can cause damage to the bacterial cell wall, leading to a loss of rigidity and eventual cell death.[1][16] It can also disrupt the integrity of the cell membrane, leading to the leakage of intracellular components.[16]

  • Inhibition of Biofilm Formation: PLA has been shown to inhibit the formation of biofilms by various pathogenic bacteria, including Klebsiella pneumoniae and Aggregatibacter actinomycetemcomcomitans.[5][16]

  • Interaction with Genomic DNA: There is evidence to suggest that PLA can bind to and cause the degradation of genomic DNA in bacteria.[16]

Other Biological Activities

Beyond its antimicrobial effects, recent research has uncovered other potential physiological roles for phenyllactic acid. Studies have shown that PLA is released from skeletal muscle during physical exercise in humans and may contribute to some of the beneficial metabolic effects of exercise.[18]

Experimental Protocols and Methodologies

Production and Purification of Phenyllactic Acid from Lactic Acid Bacteria

Objective: To produce and purify phenyllactic acid from a culture of Lactobacillus plantarum.

Methodology:

  • Cultivation of L. plantarum: Inoculate a suitable volume of de Man, Rogosa and Sharpe (MRS) broth with a starter culture of L. plantarum.[8][15] For enhanced PLA production, the MRS broth can be supplemented with phenylalanine.[11] Incubate the culture at 30-37°C for 48-72 hours.[8][19]

  • Extraction of PLA:

    • Centrifuge the culture broth to pellet the bacterial cells.

    • Acidify the cell-free supernatant to approximately pH 2 with a suitable acid (e.g., formic acid).[8]

    • Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate.[8] Repeat the extraction process to maximize recovery.

  • Purification and Quantification:

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.[8]

    • Evaporate the solvent under reduced pressure to obtain the crude PLA extract.[8]

    • The concentration of PLA in the extract can be determined using High-Performance Liquid Chromatography (HPLC).[20][21]

PLA_Production_Workflow start Start: L. plantarum Culture cultivation Cultivation in MRS Broth (with Phenylalanine) start->cultivation centrifugation Centrifugation to Separate Cells cultivation->centrifugation supernatant Collect Cell-Free Supernatant centrifugation->supernatant acidification Acidify Supernatant (pH 2) supernatant->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction drying Dry Ethyl Acetate Fraction extraction->drying evaporation Evaporate Solvent drying->evaporation hplc HPLC Analysis for Quantification evaporation->hplc end End: Purified PLA hplc->end

Caption: Workflow for the production and purification of PLA.

Analysis of Phenyllactic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of phenyllactic acid in a sample.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.[20]

  • Column: A C18 reverse-phase column is commonly used.[20][21]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and water (e.g., 4:6 v/v) with a small amount of acid, such as 0.05% acetic acid or trifluoroacetic acid (TFA), to ensure the protonation of the carboxylic acid group.[20][21]

  • Flow Rate: A flow rate of 0.8-1.0 mL/min is generally employed.[20][21]

  • Detection: Detection is typically performed at a wavelength of 210 nm or 209 nm.[20][21]

Procedure:

  • Prepare a series of standard solutions of phenyllactic acid of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Prepare the sample for injection (e.g., by dissolving the extract in the mobile phase and filtering).

  • Inject the sample into the HPLC system.

  • Determine the concentration of PLA in the sample by comparing its peak area to the calibration curve.

Summary of Quantitative Data

ParameterValueReference
Molecular Formula C9H10O3[1]
Molecular Weight 166 g/mol [1]
Minimum Inhibitory Concentration (MIC) against Yeast (pH 4-6) 50-100 mM[1]
Minimum Inhibitory Concentration (MIC) against Fungi (pH 4.0) 45 mM[1]
PLA Production by L. plantarum in synthetic media (72h) 0.165 mM[10]
PLA Production by L. zeae Y44 in MRS with 5mM PPA (12h) 4.21 mM[22]

Conclusion and Future Directions

The discovery and subsequent research into phenyllactic acid and its esters have unveiled a class of naturally derived compounds with significant antimicrobial potential. Their production by GRAS organisms like lactic acid bacteria makes them highly attractive for applications in food preservation and as alternatives to traditional antibiotics in animal feed. The elucidation of their biosynthetic pathways opens up avenues for metabolic engineering to enhance production yields.

Future research should focus on several key areas:

  • In-depth Mechanistic Studies: A more detailed understanding of the molecular targets and mechanisms of action of PLA against a wider range of microorganisms is needed.

  • Ester Derivative Exploration: The synthesis and screening of a broader library of phenyllactic acid esters could lead to the discovery of compounds with enhanced efficacy, stability, or target specificity.

  • Clinical and In Vivo Studies: While in vitro studies have demonstrated promising results, further in vivo and clinical investigations are necessary to validate the efficacy and safety of PLA and its esters for therapeutic and food preservation applications.

  • Synergistic Effects: Investigating the potential synergistic effects of PLA with other antimicrobial agents could lead to more effective combination therapies.

The continued exploration of phenyllactic acid and its derivatives holds great promise for addressing the growing challenges of antimicrobial resistance and the demand for natural and sustainable solutions in various industries.

References

  • Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online. (2016, October 14).
  • Valerio, F., Lavermicocca, P., Pascale, M., & Visconti, A. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters, 233(2), 289-295. Retrieved from [Link]

  • Chai, Y., et al. (2019). Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity. Applied Microbiology and Biotechnology, 103(21-22), 8847-8857. Retrieved from [Link]

  • Production of Phenyl Lactic Acid (PLA) by Lactic Acid Bacteria and its Antifungal Effect. (n.d.).
  • Li, X., et al. (2020). Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 8, 582. Retrieved from [Link]

  • Rajanikar, V., et al. (2021). Phenyllactic acid: A green compound for food biopreservation. Trends in Food Science & Technology, 116, 853-866. Retrieved from [Link]

  • Chen, C. Y., et al. (2021). Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation. Processes, 9(4), 678. Retrieved from [Link]

  • Rajanikar, V., et al. (2021). Phenyllactic Acid: A Green Compound for Food Biopreservation. Request PDF. Retrieved from [Link]

  • Valerio, F., et al. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters, 233(2), 289-295. Retrieved from [Link]

  • Wang, Y., et al. (2023). Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA. Journal of Applied Microbiology, 134(9). Retrieved from [Link]

  • Wenger, A., et al. (2023). The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici. Frontiers in Microbiology, 14, 1159806. Retrieved from [Link]

  • Liu, Y., et al. (2024). Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies. Frontiers in Bioengineering and Biotechnology, 12, 1436152. Retrieved from [Link]

  • Cell growth, pH variation, and PLA production by Lactobacillus zeae Y44... - ResearchGate. (n.d.). Retrieved from [Link]

  • Kim, H., et al. (2023). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology, 14, 1159806. Retrieved from [Link]

  • Shcherbakova, A., et al. (2024). Phenyllactic Acid as a Marker of Antibiotic-Induced Metabolic Activity of Nosocomial Strains of Klebsiella pneumoniae In Vitro Experiment. Metabolites, 14(3), 154. Retrieved from [Link]

  • Chau, S. S. (2016). Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. Journal of Bacteriology & Mycology: Open Access. Retrieved from [Link]

  • Bubl, E. C., & Butts, J. S. (1949). A Method of Synthesis of Phenyllactic Acid and Substituted Phenyllactic Acids. Journal of the American Chemical Society, 71(10), 3557-3558. Retrieved from [Link]

  • The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing phenyl-acetic acid esters. (n.d.). Google Patents.
  • Phenyllactic Acid is Physiologically Released from Skeletal Muscle and Contributes to the Beneficial Effects of Physical Exercise in Humans. (2024, March 30). medRxiv. Retrieved from [Link]

  • Synthesis of phenylacetic acid esters. (n.d.). Google Patents.
  • Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. (n.d.). PubMed. Retrieved from [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. (n.d.). ResearchGate. Retrieved from [Link]

  • The three biosynthetic pathways of phenyllactic acid. - ResearchGate. (n.d.). Retrieved from [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). Jetir.Org. Retrieved from [Link]

  • Phenyllactic Acids Research Articles - Page 1 - R Discovery. (n.d.). Retrieved from [Link]

  • Kim, H., et al. (2023). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology, 14, 1159806. Retrieved from [Link]

  • Process for the synthesis of phenyl esters. (n.d.). Google Patents.
  • Production and antifungal effect of 3-phenyllactic acid (PLA) by lactic acid bacteria. (n.d.). Retrieved from [Link]

  • Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound. (n.d.). OUCI. Retrieved from [Link]

  • Effects of Phenyllactic Acid, Lactic Acid Bacteria, and Their Mixture on Fermentation Characteristics and Microbial Community Composition of Timothy Silage. (2021, December 15). Frontiers. Retrieved from [Link]

  • phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Ponzio, A., et al. (2024). Reuterin, Phenyllactic Acid, and Exopolysaccharides as Main Antifungal Molecules Produced by Lactic Acid Bacteria: A Scoping Review. Foods, 13(4), 555. Retrieved from [Link]

  • Phenobarbital - Wikipedia. (n.d.). Retrieved from [Link]

  • Phenylacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • An Historical Review of Phenylacetic Acid. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

The Natural Occurrence of Methyl 2-hydroxy-3-phenylpropanoate: A Technical Guide for Researchers

Foreword Methyl 2-hydroxy-3-phenylpropanoate, a methyl ester of phenyllactic acid, is a naturally occurring compound that has garnered interest within the scientific community for its potential biological activities and...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 2-hydroxy-3-phenylpropanoate, a methyl ester of phenyllactic acid, is a naturally occurring compound that has garnered interest within the scientific community for its potential biological activities and as a chiral building block in synthetic chemistry. This technical guide provides an in-depth exploration of its natural occurrence, biosynthetic origins, and the methodologies for its isolation and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a blend of established knowledge and practical insights.

Introduction to Methyl 2-hydroxy-3-phenylpropanoate

Methyl 2-hydroxy-3-phenylpropanoate (Figure 1) is an aromatic compound with the chemical formula C₁₀H₁₂O₃. It is also known by several synonyms, including Methyl L-3-phenyllactate and Methyl (S)-2-hydroxy-3-phenylpropionate. The molecule's structure, comprising a phenyl group, a hydroxyl group, and a methyl ester, imparts it with specific chemical properties that are of interest in various scientific disciplines.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-3-phenylpropanoate

PropertyValueSource
Molecular Weight180.20 g/mol PubChem
Molecular FormulaC₁₀H₁₂O₃PubChem
XLogP31.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

Documented Natural Sources

The presence of Methyl 2-hydroxy-3-phenylpropanoate in the natural world has been confirmed in both the plant and microbial kingdoms. This distribution suggests diverse biosynthetic capabilities and potential ecological roles.

Microbial Occurrence: Pseudomonas syringae

The bacterium Pseudomonas syringae, a well-studied plant pathogen, has been identified as a natural source of (S)-methyl 2-hydroxy-3-phenylpropanoate[1]. The production of this and other secondary metabolites by P. syringae is often linked to its interactions with host plants, where these compounds may play a role in virulence or communication.

Plant Occurrence: Corydalis cava

Methyl 2-hydroxy-3-phenylpropanoate has also been reported in the plant species Corydalis cava, a perennial flowering plant from the poppy family (Papaveraceae). This plant is known to produce a rich array of secondary metabolites, primarily alkaloids. The presence of this phenylpropanoic acid ester adds to the chemical diversity of this species.

Biosynthesis: From Phenylalanine to its Methyl Ester

While the complete biosynthetic pathway of Methyl 2-hydroxy-3-phenylpropanoate has not been fully elucidated in the aforementioned organisms, a scientifically sound putative pathway can be constructed based on the well-established metabolism of the precursor molecule, L-phenylalanine, and the known biochemistry of the related compound, phenyllactic acid (PLA).

The proposed biosynthesis is a three-step process, as illustrated in the diagram below:

Biosynthesis_Pathway cluster_0 Biosynthesis of Methyl 2-hydroxy-3-phenylpropanoate Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_acid Aromatic Amino Acid Aminotransferase (AAT) Phenyllactic_acid Phenyllactic Acid (PLA) Phenylpyruvic_acid->Phenyllactic_acid Lactate Dehydrogenase (LDH) or Phenylpyruvic Acid Reductase Methyl_ester Methyl 2-hydroxy-3- phenylpropanoate Phenyllactic_acid->Methyl_ester Carboxyl Methyltransferase (CMT) (S-adenosyl-L-methionine dependent) Isolation_Workflow cluster_1 Isolation and Purification Workflow Start Biomass (Microbial Cells or Plant Tissue) Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions->TLC HPLC Preparative HPLC (Reversed-Phase) TLC->HPLC Pool promising fractions Pure_Compound Pure Methyl 2-hydroxy-3- phenylpropanoate HPLC->Pure_Compound

Caption: A generalized workflow for the isolation and purification of Methyl 2-hydroxy-3-phenylpropanoate.

Detailed Experimental Protocol

4.2.1. Extraction from Microbial Culture (e.g., Pseudomonas syringae)

  • Cultivation: Grow the microorganism in a suitable liquid medium until the stationary phase.

  • Cell Separation: Centrifuge the culture broth to separate the cells from the supernatant. The target compound may be present in both, so both should be processed.

  • Supernatant Extraction: Acidify the supernatant to pH 2-3 with HCl and extract with an equal volume of ethyl acetate three times. Combine the organic layers.

  • Cellular Extraction: Resuspend the cell pellet in methanol and sonicate to lyse the cells. Centrifuge to remove cell debris and collect the methanol extract.

  • Concentration: Evaporate the solvent from the combined organic extracts and the methanol extract under reduced pressure to obtain the crude extract.

4.2.2. Extraction from Plant Material (e.g., Corydalis cava)

  • Sample Preparation: Air-dry and grind the plant material (e.g., tubers) to a fine powder.

  • Maceration: Macerate the powdered plant material in methanol at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The target compound is expected to be in the more polar fractions (chloroform and ethyl acetate).

4.2.3. Chromatographic Purification

  • Column Chromatography: Subject the active crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Preparative HPLC: Pool the fractions containing the compound of interest and subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase of methanol and water or acetonitrile and water.

Structural Characterization

The identity and structure of the purified Methyl 2-hydroxy-3-phenylpropanoate are confirmed using a combination of spectroscopic techniques.

4.3.1. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: [M]+ at m/z 180.0786 (for C₁₀H₁₂O₃).

  • Key Fragments: Characteristic fragments would include those corresponding to the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the side chain.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 2-hydroxy-3-phenylpropanoate (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2', H-6'~7.20-7.35m2HAromatic
H-3', H-4', H-5'~7.20-7.35m3HAromatic
H-2~4.40dd1HCH-OH
OCH₃~3.75s3HMethyl Ester
H-3a~3.10dd1HCH₂-Ph
H-3b~2.95dd1HCH₂-Ph
OHVariablebr s1HHydroxyl
¹³C NMR Chemical Shift (δ, ppm) Assignment
C-1~174.5C=O (Ester)
C-1'~137.0Aromatic C
C-2', C-6'~129.5Aromatic CH
C-3', C-5'~128.5Aromatic CH
C-4'~127.0Aromatic CH
C-2~71.0CH-OH
OCH₃~52.5Methyl Ester
C-3~41.0CH₂-Ph

(Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the specific instrument used.)

Conclusion and Future Perspectives

Methyl 2-hydroxy-3-phenylpropanoate is a naturally occurring ester with confirmed presence in both microbial and plant sources. Its biosynthesis is likely derived from the common amino acid L-phenylalanine through a pathway involving transamination, reduction, and methylation. The isolation and characterization of this compound can be achieved through standard natural product chemistry techniques.

Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis in Pseudomonas syringae and Corydalis cava. Additionally, a broader screening of other natural sources, particularly those known to produce phenyllactic acid, could reveal a more widespread distribution of this compound. Understanding the natural role and potential applications of Methyl 2-hydroxy-3-phenylpropanoate will continue to be an area of interest for researchers in various scientific disciplines.

References

  • PubChem. (S)-methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, X., et al. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria.

Sources

Protocols & Analytical Methods

Method

"enantioselective synthesis of Methyl 2-hydroxy-3-phenylpropanoate"

An Application Guide to the Enantioselective Synthesis of Methyl 2-hydroxy-3-phenylpropanoate Abstract: This comprehensive guide details three field-proven, highly reliable methods for the enantioselective synthesis of M...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Abstract: This comprehensive guide details three field-proven, highly reliable methods for the enantioselective synthesis of Methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in pharmaceutical development. We provide in-depth theoretical backgrounds, step-by-step experimental protocols, and critical field insights for Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Whole-Cell Biocatalytic Reduction. Each section includes detailed workflows, mechanistic diagrams, and comparative data to assist researchers in selecting and implementing the optimal strategy for their specific laboratory and scalable production needs. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for producing enantiomerically pure α-hydroxy esters.

Introduction: The Imperative of Chirality in Modern Synthesis

Chiral α-hydroxy esters are privileged structural motifs found in a multitude of biologically active molecules and are essential intermediates in the pharmaceutical industry.[1][2] Methyl 2-hydroxy-3-phenylpropanoate, in its enantiomerically pure form, serves as a key precursor for synthesizing complex therapeutic agents where specific stereochemistry dictates pharmacological efficacy and safety.[3][4] The primary and most direct route to this compound is the asymmetric reduction of its prochiral precursor, Methyl benzoylformate (also known as methyl 2-oxo-2-phenylacetate).[3]

The central challenge lies in controlling the stereochemical outcome of the reduction of the α-keto group to a secondary alcohol. This guide presents three distinct, yet equally powerful, catalytic approaches to address this challenge, each with unique advantages in terms of operational complexity, cost, scalability, and environmental impact. We will explore:

  • Noyori Asymmetric Hydrogenation: A Nobel Prize-winning method employing ruthenium-based catalysts for highly efficient and selective hydrogenation.

  • Corey-Bakshi-Shibata (CBS) Reduction: A versatile and predictable method using a chiral oxazaborolidine catalyst and a borane source.

  • Biocatalytic Reduction: A green chemistry approach that leverages the exquisite selectivity of enzymes in whole-cell systems.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering the researcher to understand, troubleshoot, and adapt these protocols effectively.

Method A: Noyori Asymmetric Hydrogenation

Theoretical Background & Mechanistic Insight

The Noyori asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis, renowned for its high efficiency and exceptional enantioselectivity in the reduction of ketones and β-keto esters.[5][6] The methodology utilizes a ruthenium(II) catalyst coordinated with a C2-symmetric chiral bisphosphine ligand, most famously 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[7] The chirality of the final product is dictated by the axial chirality of the BINAP ligand, which arises from restricted rotation around the C-C bond connecting the two naphthyl rings.[7][8]

The reaction proceeds via an "outer-sphere" mechanism where the keto ester substrate does not directly coordinate to the ruthenium metal center in the rate-determining step. Instead, the catalyst, activated by hydrogen, forms a ruthenium hydride species.[5][9] The hydrogenation then occurs through a six-membered pericyclic transition state involving the Ru-H bond, the N-H bond of the diamine ligand (if present), and the C=O bond of the substrate. This highly organized transition state is responsible for the precise transfer of hydride and proton, leading to excellent enantiocontrol.[5]

Experimental Workflow and Mechanism

Noyori_Hydrogenation_Workflow cluster_prep Catalyst Preparation & Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification precatalyst RuCl2[(R)-BINAP] Precatalyst charge_vessel Charge Vessel with Reagents in Glovebox precatalyst->charge_vessel solvent Degassed Solvent (e.g., EtOH) solvent->charge_vessel substrate Methyl Benzoylformate substrate->charge_vessel parr_bomb Parr Autoclave / High-Pressure Vessel purge Purge with H2 Gas parr_bomb->purge charge_vessel->parr_bomb pressurize Pressurize to Target psi (e.g., 100-1100 psi) purge->pressurize react Stir at Controlled Temperature (e.g., 30-50°C) pressurize->react vent Vent Pressure react->vent concentrate Concentrate in vacuo vent->concentrate purify Purify via Flash Chromatography concentrate->purify analyze Analyze Product (NMR, Chiral HPLC) purify->analyze Noyori_Mechanism Ru_precatalyst [RuCl2(BINAP)]n Ru_H2 RuHCl(BINAP) Ru_precatalyst->Ru_H2 + H2 - HCl TS Six-membered Transition State Ru_H2->TS + Substrate Substrate Methyl Benzoylformate (Ketone) Substrate->TS Product_complex [Ru-O-CH-R] Complex TS->Product_complex Hydride Transfer Product_complex->Ru_H2 + H2 - Product Product Chiral Alcohol Product Product_complex->Product

Caption: Simplified catalytic cycle for Noyori Hydrogenation.

Detailed Experimental Protocol

Materials:

  • RuCl₂[(R)-BINAP] (or (S)-BINAP for the other enantiomer)

  • Methyl benzoylformate

  • Anhydrous, degassed Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (high purity)

  • Celite®, Silica gel for chromatography

  • Standard solvents for chromatography (Hexane, Ethyl Acetate)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with a glass liner and magnetic stir bar

  • Inert atmosphere glovebox

  • Schlenk line and associated glassware

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the glass liner and stir bar for the Parr reactor are scrupulously clean and oven-dried. Transfer them into an N₂-filled glovebox.

  • Reagent Charging: Inside the glovebox, charge the glass liner with RuCl₂[(R)-BINAP] (e.g., 8.0 mg, 0.01 mmol, for a substrate/catalyst ratio of ~1000). Add methyl benzoylformate (1.64 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of degassed, anhydrous ethanol to the glass liner. The solution should be sparged with nitrogen for at least 30 minutes prior to use. [7]4. Reactor Assembly: Seal the glass liner inside the Parr reactor bomb. Remove the sealed bomb from the glovebox.

  • Hydrogenation: Connect the reactor to the hydrogen line. Purge the vessel by pressurizing with H₂ to ~100 psi and then venting (repeat 3-5 times). Finally, pressurize the reactor to the desired pressure (e.g., 150 psi or up to 1100 psi for more challenging substrates). [7]6. Reaction: Place the reactor in an oil bath pre-heated to the desired temperature (e.g., 40°C) and begin vigorous stirring. Monitor the reaction progress by observing the pressure drop (uptake of H₂). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen pressure in a fume hood. Open the vessel and remove the reaction mixture.

  • Purification: Filter the reaction mixture through a short pad of Celite® to remove the catalyst. Rinse the pad with ethanol. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexane) to yield the pure product.

  • Analysis: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis (see Section 4).

Representative Data
CatalystS/C RatioH₂ Pressure (psi)SolventTemp (°C)Time (h)Yield (%)ee (%)
RuCl₂[(R)-BINAP]1000:1150MeOH3024>95>98 (R)
RuBr₂[(S)-BINAP]500:1100EtOH4018>95>99 (S)

Method B: Corey-Bakshi-Shibata (CBS) Reduction

Theoretical Background & Mechanistic Insight

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones. [10][11]The reaction employs a stoichiometric borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), and a catalytic amount of a chiral oxazaborolidine. [12]These catalysts are readily prepared from chiral β-amino alcohols, such as those derived from the amino acid proline. [13] The key to the reaction's success is the formation of a well-defined complex between the CBS catalyst and the borane. [12]The mechanism involves two critical Lewis acid-base interactions:

  • The Lewis basic nitrogen atom of the catalyst coordinates to the borane (BH₃), activating it as a more potent hydride donor. [12][14]2. This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst, which then coordinates to the carbonyl oxygen of the ketone substrate. [12] The catalyst-borane complex binds the ketone in a sterically controlled manner, orienting the larger substituent away from the catalyst's chiral framework. Hydride transfer then occurs via a rigid, six-membered chair-like transition state, delivering the hydride to one specific face of the carbonyl, thus ensuring high enantioselectivity. [11][12]The reaction must be conducted under strictly anhydrous conditions, as water can negatively impact enantiomeric excess. [12]

Experimental Workflow and Mechanism

CBS_Reduction_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reduction Reaction cluster_workup Quench & Work-up catalyst (R)-Me-CBS Catalyst flask Oven-Dried, N2-purged Flask catalyst->flask borane BH3·THF Solution add_borane Add BH3·THF to Catalyst borane->add_borane substrate Methyl Benzoylformate in Anhydrous THF add_substrate Slowly Add Substrate Solution via Syringe Pump substrate->add_substrate cool Cool Flask to 0°C or -20°C flask->cool cool->add_borane add_borane->add_substrate stir Stir until TLC shows complete consumption add_substrate->stir quench Carefully Quench with Methanol stir->quench concentrate Concentrate in vacuo quench->concentrate extract Aqueous Work-up (e.g., EtOAc / 1M HCl) concentrate->extract purify Purify via Flash Chromatography extract->purify analyze Analyze Product purify->analyze

Caption: Step-by-step workflow for the CBS Reduction protocol.

CBS_Mechanism CBS CBS Catalyst (Oxazaborolidine) Complex1 Catalyst-Borane Complex CBS->Complex1 Coordination BH3 BH3 BH3->Complex1 Ketone Ketone (R-CO-R') Complex2 Ternary Complex (Catalyst-Borane-Ketone) Ketone->Complex2 Complex1->Complex2 Coordination TS Hydride Transfer (Six-Membered TS) Complex2->TS Product_complex Alkoxyborane Product TS->Product_complex Regenerates Catalyst Product Chiral Alcohol Product_complex->Product + H2O Workup

Caption: Mechanistic pathway of the CBS Reduction.

Detailed Experimental Protocol

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Methyl benzoylformate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Equipment:

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes for anhydrous transfers

  • Syringe pump (recommended for slow addition)

  • Inert gas (Nitrogen or Argon) manifold

Procedure:

  • Setup: Assemble the oven-dried flask under a positive pressure of nitrogen.

  • Catalyst and Borane: To the flask, add (R)-Me-CBS solution (e.g., 1.0 mL, 1.0 mmol, 10 mol%) via syringe. Cool the flask to 0°C in an ice bath. Add the BH₃·THF solution (e.g., 6.0 mL, 6.0 mmol, 0.6 eq) dropwise. Stir for 10 minutes.

  • Substrate Addition: In a separate dry flask, dissolve methyl benzoylformate (1.64 g, 10.0 mmol) in 10 mL of anhydrous THF. Draw this solution into a syringe and place it on a syringe pump. Add the substrate solution to the catalyst/borane mixture dropwise over a period of 1 hour to maintain low temperature and high selectivity.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of anhydrous methanol (5 mL) at 0°C. Caution: Vigorous hydrogen gas evolution will occur.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. To the residue, add Ethyl Acetate (50 mL) and 1 M HCl (25 mL). Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% Ethyl Acetate in Hexane).

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC (see Section 4).

Representative Data
CatalystMol% Cat.Borane SourceTemp (°C)Time (h)Yield (%)ee (%)
(R)-Me-CBS10BH₃·THF029296 (R)
(S)-Me-CBS5BH₃·SMe₂-20390>98 (S)

Method C: Whole-Cell Biocatalytic Reduction

Theoretical Background & Mechanistic Insight

Biocatalysis offers an environmentally benign and often exceptionally selective route for chemical transformations. [15]The asymmetric reduction of ketones using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or Candida species, leverages the cell's native oxidoreductase enzymes. [3]These enzymes exhibit high chemo-, regio-, and stereoselectivity, often producing a single enantiomer of the alcohol product with >99% ee. [3] The process relies on dehydrogenase enzymes that use a nicotinamide cofactor, typically NADH or NADPH, as the hydride source. The whole-cell system provides a significant advantage as it contains all the necessary machinery for in situ cofactor regeneration. [16]A simple co-substrate, such as glucose or isopropanol, is added to the medium. The cell's metabolism oxidizes the co-substrate, continuously reducing NAD⁺ back to NADH, which can then be used by the reductase for the target ketone reduction. This elegant system avoids the need for adding expensive, stoichiometric cofactors. The reaction is typically performed in an aqueous buffer under mild conditions (near-neutral pH and room temperature), minimizing waste and avoiding harsh reagents. [17]

Experimental Workflow

Biocatalysis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Product Extraction & Purification cells Yeast Cells (e.g., S. cerevisiae) prepare Prepare Cell Suspension in Buffer cells->prepare buffer Phosphate Buffer (pH 7) buffer->prepare cosubstrate Co-substrate (Glucose) cosubstrate->prepare add_substrate Add Substrate to Cell Suspension prepare->add_substrate substrate Methyl Benzoylformate substrate->add_substrate incubate Incubate with Shaking at 25-30°C monitor Monitor by TLC or GC (24-48h) incubate->monitor add_substrate->incubate centrifuge Centrifuge to Pellet Cells monitor->centrifuge extract Extract Supernatant with Ethyl Acetate centrifuge->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Purify via Chromatography dry->purify analyze Analyze Product purify->analyze

Caption: General workflow for whole-cell biocatalytic reduction.

Detailed Experimental Protocol

Materials:

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Methyl benzoylformate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Orbital shaker with temperature control

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Biocatalyst Preparation: In a 500 mL Erlenmeyer flask, suspend active dry baker's yeast (20 g) in 200 mL of 0.1 M phosphate buffer (pH 7.0).

  • Activation: Add D-glucose (10 g) to the suspension. Place the flask in an orbital shaker at 30°C and 150 rpm for 1 hour to activate the yeast cells.

  • Substrate Addition: Dissolve methyl benzoylformate (1.0 g, 6.1 mmol) in a minimal amount of ethanol (~1-2 mL) to aid solubility, and add it to the yeast suspension.

  • Bioreduction: Continue to incubate the flask in the orbital shaker (30°C, 150 rpm). Monitor the reaction progress by periodically taking a small aliquot, extracting with ethyl acetate, and analyzing by TLC or GC. The reaction is typically complete in 24-48 hours.

  • Cell Removal: Once the reaction is complete, transfer the mixture to centrifuge bottles. Centrifuge at 5000 rpm for 15 minutes to pellet the yeast cells.

  • Extraction: Carefully decant the supernatant. Saturate the supernatant with solid NaCl to reduce the solubility of the product and extract it with ethyl acetate (3 x 100 mL).

  • Work-up: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC (see Section 4).

Representative Data
BiocatalystCo-substratepHTemp (°C)Time (h)Conversion (%)ee (%)
S. cerevisiaeGlucose7.03048>99>99 (R)
C. parapsilosisIsopropanol7.2282495>99 (S)

Analysis of Enantiomeric Purity

Overview

Accurate determination of the enantiomeric excess (ee) is critical to validate the success of an asymmetric synthesis. For chiral α-hydroxy esters like Methyl 2-hydroxy-3-phenylpropanoate, the most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). [18]This technique separates the two enantiomers, allowing for their direct quantification.

Chiral HPLC Analysis Workflow

HPLC_Analysis_Workflow start Purified Product prep_sample Prepare Dilute Sample (~1 mg/mL in Mobile Phase) start->prep_sample filter_sample Filter through 0.45µm Syringe Filter prep_sample->filter_sample inject Inject onto Chiral HPLC Column filter_sample->inject run_hplc Elute with Isocratic Mobile Phase inject->run_hplc detect Detect with UV Detector (e.g., 220 nm) run_hplc->detect analyze Integrate Peak Areas in Chromatogram detect->analyze calculate Calculate ee% analyze->calculate

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Protocol for Chiral HPLC

Equipment and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., n-Hexane, 2-Propanol (IPA))

  • Racemic standard of Methyl 2-hydroxy-3-phenylpropanoate

Procedure:

  • Method Development (using racemic standard):

    • Prepare a solution of the racemic standard (~1 mg/mL) in the mobile phase.

    • Equilibrate the chiral column with a starting mobile phase, typically a mixture of hexane and IPA (e.g., 95:5 v/v).

    • Inject the racemic standard and monitor the chromatogram. Adjust the mobile phase composition (e.g., increase or decrease IPA percentage) to achieve baseline separation of the two enantiomer peaks within a reasonable retention time (typically 10-30 minutes).

    • Note the retention times for the (R) and (S) enantiomers.

  • Sample Analysis:

    • Prepare a solution of your synthesized product (~1 mg/mL) in the optimized mobile phase.

    • Inject the sample onto the HPLC system using the established method.

    • Record the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the areas of the two peaks corresponding to the enantiomers. Let the areas be A₁ (major enantiomer) and A₂ (minor enantiomer).

    • Calculate the ee using the formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100

Conclusion and Method Selection

We have presented three robust and highly effective methods for the enantioselective synthesis of Methyl 2-hydroxy-3-phenylpropanoate. The choice of method depends on the specific requirements of the project.

  • Noyori Asymmetric Hydrogenation is ideal for industrial scale-up, offering very high turnover numbers, excellent selectivity, and well-understood reaction parameters. However, it requires specialized high-pressure equipment and handling of flammable hydrogen gas.

  • CBS Reduction is exceptionally versatile and predictable, making it a favorite in research and development labs. It uses readily available reagents but demands strict anhydrous conditions and careful control of addition rates and temperature to achieve the highest selectivity.

  • Biocatalytic Reduction represents the greenest approach, operating under mild aqueous conditions with exceptional enantioselectivity. It is highly attractive for its operational simplicity and environmental profile, though reaction times can be longer and optimization may be required depending on the specific microbial strain.

By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate strategy to obtain high-purity chiral α-hydroxy esters for their synthetic endeavors.

References

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - MDPI. (URL: [Link])

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Noyori Hydrogenation - NROChemistry. (URL: [Link])

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (URL: [Link])

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed. (URL: [Link])

  • Sharpless Asymmetric Dihydroxylation - Encyclopedia.pub. (URL: [Link])

  • Enantioselective hydrogenation of methyl benzoylformate on an Ag electrode electrosorbed with cinchonine - RSC Publishing. (URL: [Link])

  • Corey–Itsuno reduction - Wikipedia. (URL: [Link])

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. (URL: [Link])

  • Noyori Hydrogenation - YouTube. (URL: [Link])

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (URL: [Link])

  • The synthesis of enantioenriched alpha-hydroxy esters - ResearchGate. (URL: [Link])

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (URL: [Link])

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (URL: [Link])

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - J-Stage. (URL: [Link])

  • Methyl Lactate: A Crucial Intermediate for Pharmaceutical Synthesis. (URL: [Link])

  • Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization - Organic Chemistry Portal. (URL: [Link])

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH. (URL: [Link])

  • Enantioselective reduction of ketones - Wikipedia. (URL: [Link])

  • Whole Cells Mediated Biocatalytic Reduction of Alpha- Keto Esters: Preparation of Optically Enriched Alkyl 2-hydroxypropanoates | Current Trends in Biotechnology and Pharmacy. (URL: [Link])

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (URL: [Link])

  • Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC - PubMed Central. (URL: [Link])

  • Vancouver Citation Style for "Whole Cells Mediated Biocatalytic Reduction...". (URL: [Link])

  • Rapid determination of enantiomeric excess via NMR spectroscopy - University of Birmingham. (URL: [Link])

Sources

Application

Application Notes and Protocols: Methyl 2-hydroxy-3-phenylpropanoate as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-hydroxy-3-phenylpropanoate, a derivative of the amino acid phenylalanine, is a valuable and versatile chiral building block in modern orga...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-3-phenylpropanoate, a derivative of the amino acid phenylalanine, is a valuable and versatile chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, coupled with a defined stereocenter, makes it an attractive starting material for the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document provides a detailed guide to the practical applications of both (R)- and (S)-enantiomers of methyl 2-hydroxy-3-phenylpropanoate, offering insights into reaction mechanisms, detailed experimental protocols, and key considerations for its use in synthesis.

Introduction: The Strategic Advantage of Chiral Pool Starting Materials

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules.[3][4] Amino acids, such as L-phenylalanine, are prominent members of this pool. The conversion of L-phenylalanine to (S)-Methyl 2-hydroxy-3-phenylpropanoate, or its D-phenylalanine-derived (R)-enantiomer, provides a strategic entry point into complex target molecules by preserving and transferring the initial stereochemical information.

The utility of Methyl 2-hydroxy-3-phenylpropanoate lies in the orthogonal reactivity of its functional groups. The hydroxyl group can be readily oxidized, protected, or serve as a nucleophile, while the ester can be hydrolyzed, reduced, or engaged in C-C bond-forming reactions. This versatility allows for a divergent synthetic approach, where a single chiral precursor can lead to a variety of stereochemically defined products.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of Methyl 2-hydroxy-3-phenylpropanoate is crucial for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[5][6]
Molecular Weight 180.20 g/mol [5][6]
Appearance White to off-white crystalline powder or colorless liquid[1][7]
Solubility Soluble in organic solvents, sparingly soluble in water[1]
Storage Store at room temperature in a dry, well-sealed container[1][2]

Safety Precautions: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Accessibility: From Phenylalanine to a Versatile Building Block

The most common route to enantiopure Methyl 2-hydroxy-3-phenylpropanoate involves the diazotization of the corresponding enantiomer of phenylalanine methyl ester, followed by hydrolysis. This reaction proceeds with retention of configuration at the stereocenter.

Workflow for the Synthesis of (S)-Methyl 2-hydroxy-3-phenylpropanoate

G cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization & Hydrolysis L-Phenylalanine L-Phenylalanine L-Phenylalanine_methyl_ester_HCl L-Phenylalanine methyl ester hydrochloride L-Phenylalanine->L-Phenylalanine_methyl_ester_HCl MeOH, SOCl₂ S-Methyl_2-hydroxy-3-phenylpropanoate (S)-Methyl 2-hydroxy-3-phenylpropanoate L-Phenylalanine_methyl_ester_HCl->S-Methyl_2-hydroxy-3-phenylpropanoate NaNO₂, aq. H₂SO₄

Caption: Synthesis of (S)-Methyl 2-hydroxy-3-phenylpropanoate from L-Phenylalanine.

Protocol 1: Synthesis of (S)-Methyl 2-hydroxy-3-phenylpropanoate from L-Phenylalanine Methyl Ester Hydrochloride

This protocol is adapted from established procedures for the diazotization of α-amino esters.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), dilute aqueous solution (e.g., 1 M)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Phenylalanine methyl ester hydrochloride in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Acidification: Slowly add a dilute solution of sulfuric acid to the flask while maintaining the temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred amino ester solution. The rate of addition should be controlled to keep the temperature below 5 °C and to manage the evolution of nitrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Neutralization: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 2-hydroxy-3-phenylpropanoate can be purified by silica gel column chromatography if necessary.

Expected Outcome: A colorless oil or a white to off-white solid. The enantiomeric excess (e.e.) should be high, reflecting the purity of the starting amino ester.

Application in Pharmaceutical Synthesis: The Case of Oseltamivir (Tamiflu®)

A prominent example showcasing the utility of chiral building blocks is in the synthesis of the antiviral drug oseltamivir.[8][9] While the commercial synthesis of oseltamivir famously starts from shikimic acid, several alternative synthetic routes have been developed, some of which could conceptually utilize derivatives of 3-phenylpropionic acid.[9][10] The core cyclohexene structure of oseltamivir contains three stereocenters, making stereocontrol a critical aspect of its synthesis.

While direct use of Methyl 2-hydroxy-3-phenylpropanoate is not a mainstream approach for oseltamivir, its structural motifs are relevant to intermediates in some proposed syntheses. For instance, the synthesis of chiral cyclohexene precursors often involves stereoselective reactions where a chiral auxiliary or a chiral starting material dictates the stereochemical outcome.

Conceptual Application: Stereoselective Aldol Addition

The enolate of a protected Methyl 2-hydroxy-3-phenylpropanoate derivative could be used in a stereoselective aldol reaction to set one of the stereocenters found in oseltamivir's core. The inherent chirality of the starting material can influence the facial selectivity of the enolate addition to an aldehyde.

Workflow for a Conceptual Stereoselective Aldol Reaction

G Protected_MHP Protected Methyl 2-hydroxy-3-phenylpropanoate Enolate Chiral Enolate Protected_MHP->Enolate LDA or other base Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate->Aldol_Adduct Addition Aldehyde Aldehyde Aldehyde->Aldol_Adduct Cyclization_Precursor Cyclization Precursor Aldol_Adduct->Cyclization_Precursor Further Functionalization

Caption: Conceptual workflow for a substrate-controlled aldol reaction.

Application in Asymmetric Synthesis: A Platform for Diverse Chiral Molecules

Beyond specific drug targets, Methyl 2-hydroxy-3-phenylpropanoate is a versatile platform for the synthesis of a variety of chiral molecules.[1][11]

Synthesis of Chiral 1,2-Diols

The ester functionality can be reduced to a primary alcohol, yielding a chiral 1,2-diol. These diols are valuable intermediates in their own right, serving as ligands in asymmetric catalysis or as precursors for chiral epoxides.

Protocol 2: Reduction to (S)-3-Phenylpropane-1,2-diol

Materials:

  • (S)-Methyl 2-hydroxy-3-phenylpropanoate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a Lewis acid.

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Ethyl acetate

  • Ice bath

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve (S)-Methyl 2-hydroxy-3-phenylpropanoate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a dilute HCl solution, at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting diol by column chromatography.

Inversion of Stereochemistry via Mitsunobu Reaction

The hydroxyl group can be inverted to access the opposite enantiomer of a downstream product. The Mitsunobu reaction is a reliable method for achieving this transformation with high stereochemical fidelity.

Protocol 3: Stereochemical Inversion of the Hydroxyl Group

Materials:

  • (S)-Methyl 2-hydroxy-3-phenylpropanoate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • A suitable nucleophile (e.g., p-nitrobenzoic acid)

  • Anhydrous THF

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

Procedure:

  • Mitsunobu Reaction: To a solution of (S)-Methyl 2-hydroxy-3-phenylpropanoate, triphenylphosphine, and p-nitrobenzoic acid in anhydrous THF at 0 °C, add DIAD or DEAD dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Concentrate the reaction mixture and purify by column chromatography to isolate the intermediate ester with the inverted configuration.

  • Hydrolysis: Hydrolyze the resulting ester using a base such as NaOH or KOH in methanol to yield (R)-Methyl 2-hydroxy-3-phenylpropanoate.

Conclusion

Methyl 2-hydroxy-3-phenylpropanoate stands out as a highly valuable and versatile chiral building block. Its ready availability from the chiral pool, coupled with the orthogonal reactivity of its functional groups, provides a powerful platform for the efficient and stereocontrolled synthesis of complex molecular targets. The protocols and applications outlined in this document serve as a guide for researchers and scientists to harness the full potential of this important synthetic intermediate in drug discovery and development.

References

  • Chem-Impex. (n.d.). Methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of a concise synthesis of (-)-oseltamivir (Tamiflu). Chemistry (Weinheim an der Bergstrasse, Germany), 17(13), 3630–3643. [Link]

  • Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC, 17(13), 3630-3643. [Link]

  • PubChem. (n.d.). (S)-methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate 24. Retrieved from [Link]

  • Santos, P. P. (2016). Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Google Patents. (n.d.). CN103833570A - Synthesis method of oseltamivir.
  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Ožegović, A., Šimanović, A., Čulina, M., Hromin, M., Dokli, I., & Lesac, A. (n.d.). ARYL-3-HYDROXY PROPIONIC ACID – A VERSATILE CHIRAL BUILDING BLOCK FOR LIQUID CRYSTALS. Institut Ruđer Bošković.
  • Danishefsky, S. J., & Allen, J. R. (2000). Native Chemical Ligation at Phenylalanine. Journal of the American Chemical Society, 122(8), 1221-1222.
  • Google Patents. (n.d.). Process for the preparation of oseltamivir and methyl 3-epi-shikimate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Phenylpropionate: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • Baran Lab. (n.d.). Creativity from the Chiral Pool: Amino Acids. Retrieved from [Link]

  • Wyatt, P., & Warren, S. (2007). The Chiral Pool.
  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Asymmetric Synthesis of Methyl L-3-Phenyllactate

Introduction: Methyl L-3-phenyllactate is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its stereochemistry is crucial for the biological activity of the final p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl L-3-phenyllactate is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its stereochemistry is crucial for the biological activity of the final products, making enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for the asymmetric synthesis of Methyl L-3-phenyllactate, targeting researchers, scientists, and professionals in drug development. The methodologies discussed herein are selected for their high enantioselectivity, efficiency, and practical applicability in a laboratory setting. We will delve into two primary strategies: biocatalytic reduction using engineered enzymes and transition-metal-catalyzed asymmetric hydrogenation, explaining the rationale behind the experimental designs.

Biocatalytic Synthesis via Enzymatic Reduction of Methyl Benzoylformate

The use of biocatalysts, particularly enzymes, offers a highly selective and environmentally benign route to chiral molecules.[2] For the synthesis of Methyl L-3-phenyllactate, the enzymatic reduction of a prochiral ketone, methyl benzoylformate, is an exceptionally effective method. This approach leverages the inherent stereoselectivity of enzymes to produce the desired enantiomer with high purity.

Rationale and Mechanistic Insight

This protocol utilizes a recombinant Escherichia coli strain engineered to co-express two key enzymes: an L-lactate dehydrogenase (L-LDH) and a glucose dehydrogenase (GDH).[3] The L-LDH is responsible for the stereoselective reduction of the keto group of methyl benzoylformate to the corresponding (L)-hydroxyl group. The reaction requires the cofactor nicotinamide adenine dinucleotide (NADH), which is oxidized to NAD+ in the process.

To ensure the catalytic efficiency of the system, an in situ cofactor regeneration system is essential. This is where the GDH plays a crucial role. GDH oxidizes glucose to gluconolactone, concurrently reducing NAD+ back to NADH.[4] This elegant cyclic process, depicted below, allows for the use of a catalytic amount of the expensive NADH cofactor, making the overall process economically viable.[4]

Experimental Workflow Diagram

Enzymatic Reduction Workflow cluster_main Biocatalytic Reduction Cycle cluster_regen Cofactor Regeneration Methyl_Benzoylformate Methyl Benzoylformate L_LDH L-Lactate Dehydrogenase Methyl_Benzoylformate->L_LDH Substrate Methyl_L_3_phenyllactate Methyl L-3-phenyllactate L_LDH->Methyl_L_3_phenyllactate Product (ee > 99%) NAD NAD+ L_LDH->NAD NADH NADH NADH->L_LDH GDH Glucose Dehydrogenase NAD->GDH NAD->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADH GDH->NADH GDH->Gluconolactone Asymmetric Hydrogenation Workflow Start Start Glovebox In Glovebox: Charge Autoclave Vial (Substrate, Catalyst) Start->Glovebox Solvent Add Anhydrous Solvent Glovebox->Solvent Seal_Autoclave Seal Autoclave Solvent->Seal_Autoclave Remove_Glovebox Remove from Glovebox Seal_Autoclave->Remove_Glovebox Purge_H2 Purge with H₂ (3x) Remove_Glovebox->Purge_H2 Pressurize Pressurize with H₂ Purge_H2->Pressurize Heat_Stir Heat to Reaction Temp and Stir Pressurize->Heat_Stir Depressurize Cool and Depressurize Heat_Stir->Depressurize Workup Reaction Work-up (Solvent Removal) Depressurize->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis End End Analysis->End

Sources

Application

Application Notes and Protocols: Enzymatic Resolution of Racemic Methyl 2-hydroxy-3-phenylpropanoate

Introduction: The Imperative of Chirality in Drug Development In the synthesis of pharmaceuticals and fine chemicals, the stereochemistry of a molecule is of critical importance. Enantiomers, non-superimposable mirror-im...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the synthesis of pharmaceuticals and fine chemicals, the stereochemistry of a molecule is of critical importance. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. Methyl 2-hydroxy-3-phenylpropanoate is a key chiral building block in the synthesis of various bioactive molecules. Consequently, the efficient separation of its racemic mixture into individual enantiomers is a crucial step to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). Among the various methods for chiral resolution, enzymatic kinetic resolution stands out for its high selectivity, mild reaction conditions, and environmentally benign nature.[1]

This guide provides a comprehensive overview and detailed protocols for the enzymatic resolution of racemic Methyl 2-hydroxy-3-phenylpropanoate, tailored for researchers, scientists, and professionals in drug development.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer largely unreacted.[2] For racemic esters like Methyl 2-hydroxy-3-phenylpropanoate, lipases are a commonly employed class of enzymes.[3] The process can be conducted via two primary routes: enantioselective hydrolysis of the ester or enantioselective transesterification (acylation) of the alcohol moiety.

The success of the resolution is quantified by the conversion percentage and the enantiomeric excess (ee%) of both the unreacted substrate and the product. Ideally, the reaction is terminated at or near 50% conversion to achieve a high enantiomeric excess for both the remaining starting material and the newly formed product.[3]

The Mechanism of Lipase-Catalyzed Enantioselective Acylation

Lipases, belonging to the serine hydrolase family, catalyze reactions through a well-established "ping-pong bi-bi" mechanism.[4][5] The catalytic site features a catalytic triad of amino acids (typically Serine, Histidine, and Aspartic or Glutamic acid) and an oxyanion hole.[6]

The enantioselectivity arises from the differential interaction of the R- and S-enantiomers with the enzyme's active site.[4] The three-dimensional structure of the active site creates chiral pockets that preferentially accommodate one enantiomer over the other, leading to a significant difference in the rates of acylation.

G cluster_0 Enzymatic Kinetic Resolution Workflow A Racemic Methyl 2-hydroxy-3-phenylpropanoate E Reaction Mixture A->E B Immobilized Lipase (e.g., Novozym 435) B->E C Acyl Donor (e.g., Vinyl Acetate) C->E D Organic Solvent (e.g., Toluene) D->E F Incubation with Stirring (Controlled Temperature) E->F G Reaction Monitoring (Chiral HPLC/GC) F->G H Reaction Termination (~50% Conversion) G->H I Enzyme Filtration (Reuse) H->I J Product Mixture I->J K Column Chromatography J->K L (R)-Methyl 2-acetoxy-3-phenylpropanoate K->L M (S)-Methyl 2-hydroxy-3-phenylpropanoate K->M

Sources

Method

Application Note &amp; Protocol: Lipase-Catalyzed Kinetic Resolution of Phenyllactic Acid Esters

For Researchers, Scientists, and Drug Development Professionals Abstract Optically pure phenyllactic acid and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals and fine chemic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically pure phenyllactic acid and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. This application note provides a comprehensive guide to the lipase-catalyzed kinetic resolution of phenyllactic acid esters, a highly efficient and environmentally benign method for obtaining these valuable enantiopure compounds. We delve into the core principles of enzymatic kinetic resolution, offer guidance on the selection of appropriate lipases and the optimization of reaction parameters, and present a detailed, step-by-step protocol for a typical resolution process. Furthermore, this document outlines the necessary analytical techniques for monitoring the reaction and characterizing the products, complemented by a troubleshooting guide to address common experimental challenges.

Introduction: The Significance of Chiral Phenyllactic Acid Derivatives

Phenyllactic acid, a structural analog of the amino acid phenylalanine, possesses a chiral center, leading to the existence of two enantiomers: (R)-phenyllactic acid and (S)-phenyllactic acid. These enantiomers often exhibit distinct biological activities, making their separation and isolation in enantiomerically pure forms a critical task in drug development and other life science applications. For instance, (R)-phenyllactic acid is a key precursor for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) (S)-Flurbiprofen, while its (S)-enantiomer is utilized in the production of other bioactive molecules.

Enzymatic kinetic resolution has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high enantioselectivity, mild reaction conditions, and environmental compatibility of enzymes.[1][2] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are particularly versatile biocatalysts for this purpose, as they exhibit broad substrate specificity and excellent stability in organic solvents.[2][3] This guide will focus on the practical application of lipases for the kinetic resolution of racemic phenyllactic acid esters.

The Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[1] This difference in reaction rates allows for the separation of the two enantiomers. In the context of phenyllactic acid esters, the lipase will selectively catalyze the hydrolysis (or transesterification) of one enantiomer, leaving the other enantiomer unreacted.

The catalytic mechanism of lipases typically involves a serine residue in the active site, which acts as a nucleophile to attack the carbonyl carbon of the ester.[1] This forms a tetrahedral intermediate, which then collapses to release the alcohol and an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed by water (in hydrolysis) or an alcohol (in transesterification) to regenerate the free enzyme and release the carboxylic acid. The enantioselectivity of the lipase arises from the differential binding and orientation of the two enantiomers within the enzyme's active site.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted substrate at approximately 50% conversion.[4][5]

Key Considerations for a Successful Kinetic Resolution

Selection of the Lipase

The choice of lipase is paramount for a successful kinetic resolution. Different lipases exhibit varying degrees of enantioselectivity towards different substrates. Commonly used lipases for the resolution of chiral esters include those from Candida rugosa (CRL), Candida antarctica lipase B (CALB, often available in an immobilized form as Novozym 435), and various Pseudomonas species.[6][7][8]

Screening of Lipases: It is highly recommended to perform an initial screening of several commercially available lipases to identify the most suitable one for the specific phenyllactic acid ester. This can be done on a small scale, monitoring the conversion and enantiomeric excess of both the product and the remaining substrate.

Immobilization: Using immobilized lipases offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and reusability, which can significantly reduce the overall cost of the process.[6][9][10] Novozym 435, an immobilized form of CALB, is a widely used and highly effective biocatalyst for a broad range of resolutions.[11]

Optimization of Reaction Conditions

The performance of a lipase is highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for achieving high enantioselectivity and conversion.

  • Solvent: The choice of solvent can significantly influence the enzyme's activity and enantioselectivity. Non-polar organic solvents such as hexane, heptane, or toluene are often preferred as they generally do not strip the essential water layer from the enzyme's surface, which is necessary for its catalytic activity.[12]

  • Temperature: Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation and a decrease in enantioselectivity.[8][13] A typical temperature range for lipase-catalyzed resolutions is 30-50°C.[14][15]

  • pH (for hydrolysis): In the case of hydrolysis reactions, the pH of the aqueous phase is a critical parameter. Most lipases exhibit optimal activity in the neutral to slightly alkaline pH range (pH 7-8).[16]

  • Acyl Donor (for transesterification): For transesterification reactions, the choice of acyl donor is important. Simple alcohols like butanol or vinyl acetate are commonly used.[4][17]

  • Water Content: The amount of water in the reaction system is crucial, especially in organic solvents. While a certain amount of water is essential for lipase activity, excess water can promote the reverse reaction (hydrolysis) and may reduce the enzyme's enantioselectivity.[12]

Experimental Protocol: Kinetic Resolution of Ethyl Phenyllactate

This protocol describes a general procedure for the kinetic resolution of racemic ethyl phenyllactate via hydrolysis using an immobilized lipase.

Materials and Reagents
  • Racemic ethyl phenyllactate

  • Immobilized lipase (e.g., Novozym 435 or immobilized Candida rugosa lipase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., n-heptane)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Standard for chiral HPLC analysis (enantiomerically pure (R)- or (S)-phenyllactic acid and its ethyl ester)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_substrate Prepare Substrate Solution (Racemic Ethyl Phenyllactate in Heptane) add_enzyme Add Immobilized Lipase prep_substrate->add_enzyme prep_buffer Prepare Phosphate Buffer (pH 7.0) prep_buffer->add_enzyme incubation Incubate with Shaking (e.g., 40°C, 200 rpm) add_enzyme->incubation monitoring Monitor Reaction Progress (TLC or HPLC) incubation->monitoring filter_enzyme Filter to Remove Enzyme monitoring->filter_enzyme Stop at ~50% conversion extraction Extract with Saturated NaHCO3 filter_enzyme->extraction separate_layers Separate Aqueous and Organic Layers extraction->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify Aqueous Layer dry_organic Dry Organic Layers (Na2SO4) separate_layers->dry_organic Organic Layer (Ester) extract_acid Extract Phenyllactic Acid acidify->extract_acid extract_acid->dry_organic Organic Layer (Acid) concentrate Concentrate under Reduced Pressure dry_organic->concentrate hplc_ester Chiral HPLC Analysis of Unreacted Ester concentrate->hplc_ester Unreacted Ester hplc_acid Chiral HPLC Analysis of Phenyllactic Acid Product concentrate->hplc_acid Phenyllactic Acid

Caption: Workflow for the lipase-catalyzed kinetic resolution of ethyl phenyllactate.

Step-by-Step Procedure
  • Reaction Setup: In a suitable reaction vessel, dissolve racemic ethyl phenyllactate (e.g., 1 mmol) in n-heptane (e.g., 10 mL). Add phosphate buffer (0.1 M, pH 7.0, e.g., 1 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 40°C) with constant shaking (e.g., 200 rpm).

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped when the conversion reaches approximately 50% to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Transfer the filtrate to a separatory funnel and extract the aqueous phase with a saturated solution of sodium bicarbonate to separate the phenyllactic acid product from the unreacted ester.

    • Separate the organic layer (containing the unreacted ethyl phenyllactate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the unreacted ester.

    • Acidify the combined aqueous layers to pH 2-3 with dilute HCl.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the phenyllactic acid product.

  • Analysis: Determine the enantiomeric excess (ee) of the unreacted ethyl phenyllactate and the phenyllactic acid product using chiral HPLC. Calculate the conversion and the enantiomeric ratio (E).

Analysis and Characterization

Monitoring Reaction Progress

The progress of the kinetic resolution can be monitored by various chromatographic techniques. TLC can provide a quick qualitative assessment of the disappearance of the starting material and the appearance of the product. For quantitative analysis, HPLC or Gas Chromatography (GC) is required.[4]

Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the product and the unreacted substrate is determined by measuring the enantiomeric excess (ee). This is typically done using chiral HPLC or chiral GC.[18][19][20]

  • Chiral HPLC: This is the most common method for the analysis of chiral compounds.[18] It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Alternatively, a chiral mobile phase additive can be used with a standard C18 column.[18]

  • Chiral GC: For volatile compounds, chiral GC with a chiral capillary column can be an effective analytical method.

The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Calculation of Conversion (c) and Enantiomeric Ratio (E)

The conversion (c) can be calculated from the enantiomeric excess of the substrate (ees) and the product (eep) using the following equation: c = ees / (ees + eep)

The enantiomeric ratio (E) can then be calculated using the following formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]

A high E value (typically >100) is indicative of a highly selective resolution.[5]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive enzymeUse a fresh batch of enzyme or a different lipase. Ensure proper storage of the enzyme.
Inappropriate reaction conditionsOptimize temperature, pH (for hydrolysis), and solvent.
Insufficient water content (in organic media)Add a small amount of buffer or water to the reaction mixture.
Low enantioselectivity (low E-value) Non-optimal lipaseScreen different lipases.
Sub-optimal temperatureVary the reaction temperature. Lower temperatures sometimes improve enantioselectivity.[8]
Inappropriate solventScreen different organic solvents.
Difficulty in product separation Incomplete extractionEnsure proper pH adjustment during extraction. Perform multiple extractions.
Emulsion formationAdd brine to break the emulsion. Centrifuge the mixture.
Inaccurate ee determination Poor peak resolution in chiral HPLC/GCOptimize the chromatographic method (e.g., mobile phase composition, flow rate, column temperature).
Co-elution of impuritiesPurify the samples before analysis.

Conclusion

Lipase-catalyzed kinetic resolution is a robust and efficient method for the preparation of enantiomerically pure phenyllactic acid esters. By carefully selecting the appropriate lipase and optimizing the reaction conditions, high enantiomeric excesses of both the desired product and the unreacted starting material can be achieved. The mild reaction conditions, high selectivity, and the reusability of immobilized enzymes make this biocatalytic approach an attractive alternative to traditional chemical methods, particularly for applications in the pharmaceutical and fine chemical industries.

References

  • Journal of Chemical Education and Research. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Biocatalysis and Biotransformation, 39(1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 11). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Retrieved from [Link]

  • MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomer separation of phenyllactic acid by HPLC with Hp-b-cyclodextrin as chiral mobile phase additive. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved from [Link]

  • ACS Publications. (2019, July 3). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry. Retrieved from [Link]

  • PubMed. (n.d.). A kinetic study of immobilized lipase catalysing the synthesis of isoamyl acetate by transesterification in n-hexane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselectivity of different lipases for kinetic resolution of 1-phenyl ethanol a Fe3O4-GLA-CalB (14.26 U/mg), C(R, S). Retrieved from [Link]

  • The University of Manchester. (2003, November 19). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Research Explorer. Retrieved from [Link]

  • PubMed. (n.d.). Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads. Retrieved from [Link]

  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • PubMed. (n.d.). Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separation Principles. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • MDPI. (n.d.). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. Retrieved from [Link]

  • CORE. (2007). Enzymatic kinetic resolution of racemic 4-tetrahydropyranols by Candida rugosa lipase. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. Retrieved from [Link]

  • PubMed. (2020, January 22). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of lipase-catalyzed synthesis of diglycerol monooleate by response surface methodology. Retrieved from [Link]

  • Hindawi. (2022, February 5). Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Synthesis of Paclitaxel® C-13 Side Chain Precursors

Abstract: Paclitaxel (Taxol®) remains one of the most effective and widely used chemotherapeutic agents for treating a range of cancers.[1][2] Its complex molecular structure, featuring a unique tetracyclic core and a st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Paclitaxel (Taxol®) remains one of the most effective and widely used chemotherapeutic agents for treating a range of cancers.[1][2] Its complex molecular structure, featuring a unique tetracyclic core and a stereochemically dense C-13 ester side chain, presents a formidable challenge for total chemical synthesis.[1][3][4] Consequently, semi-synthetic methods, which involve attaching a synthetically prepared side chain to a naturally derived baccatin III core, have become the primary route for commercial production.[5][6] The biological activity of paclitaxel is critically dependent on the precise stereochemistry of this C-13 side chain, specifically the (2R,3S) configuration of the N-benzoyl-3-phenylisoserine moiety.[7]

This document provides a detailed guide for researchers and drug development professionals on the established and highly reliable synthetic routes to key paclitaxel side chain precursors. While various chiral building blocks can be envisioned as starting points, this guide focuses on the most robust and stereocontrolled methods documented in peer-reviewed literature, namely the Sharpless Asymmetric Dihydroxylation and the Ojima β-Lactam methodologies. We will detail the rationale behind these strategies, provide step-by-step protocols, and outline the necessary characterization and data analysis.

The Strategic Importance of the C-13 Side Chain

The synthesis of the paclitaxel side chain is a cornerstone of medicinal and process chemistry. The core challenge lies in the precise installation of two contiguous stereocenters at the C2' and C3' positions. The target molecule is typically the methyl or ethyl ester of N-benzoyl-(2R,3S)-3-phenylisoserine.

While the user-specified starting material, Methyl 2-hydroxy-3-phenylpropanoate (Ph-CH₂-CH(OH)-COOMe), possesses the correct carbon framework, its direct conversion to the desired phenylisoserine structure (Ph-CH(NHBz)-CH(OH)-COOMe) would require a stereospecific C-H amination at the benzylic position, a chemically challenging and non-standard transformation. Therefore, established industrial syntheses commence from more versatile and readily available precursors such as cinnamates or benzaldehyde, which allow for the robust and high-fidelity introduction of the required stereocenters.

The following sections detail two field-proven, Nobel Prize-winning methodologies that exemplify the required level of stereochemical control.

Synthetic Strategy I: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting prochiral olefins into chiral diols with very high enantioselectivity.[8] For the paclitaxel side chain, the synthesis begins with an ester of cinnamic acid. The choice of the AD-mix ligand (AD-mix-α or AD-mix-β) dictates which face of the double bond is hydroxylated, allowing for precise stereochemical control.

Causality of Experimental Choices:

  • Starting Material: Methyl or ethyl cinnamate is chosen for its commercial availability and the planarity of the alkene, which allows for excellent facial discrimination by the chiral catalyst.

  • Catalyst System: AD-mix-β is specifically used to generate the (2R,3S)-diol, the required precursor for the paclitaxel side chain. The bulky (DHQD)₂PHAL ligand in AD-mix-β creates a chiral pocket that forces the osmium tetroxide to add to a specific face of the alkene.

  • Transformation Sequence: The resulting diol is then converted into the target amino alcohol. A common route involves selective activation (e.g., tosylation or mesylation) of the C-3 hydroxyl followed by Sₙ2 displacement with an azide nucleophile and subsequent reduction. This two-step process ensures retention of the C-2 stereocenter and inversion at C-3, which is then corrected in subsequent steps or by starting from the appropriate olefin geometry. A more direct route involves conversion to a cyclic sulfate and ring-opening.

Visual Workflow: Sharpless Asymmetric Dihydroxylation Route

Sharpless_AD_Workflow start Methyl Cinnamate diol (2R,3S)-Methyl 2,3-dihydroxy-3-phenylpropanoate start->diol  Sharpless Asymmetric  Dihydroxylation (AD-mix-β)   activated Activated Intermediate (e.g., Cyclic Sulfate) diol->activated  Activation (e.g., SO₂Cl₂)   azido_alcohol Methyl (2R,3S)-3-azido- 2-hydroxy-3-phenylpropanoate activated->azido_alcohol  Ring Opening (NaN₃)   amino_alcohol Methyl (2R,3S)-3-amino- 2-hydroxy-3-phenylpropanoate azido_alcohol->amino_alcohol  Reduction (e.g., H₂, Pd/C)   final_product N-Benzoyl-(2R,3S)-3- phenylisoserine Methyl Ester amino_alcohol->final_product  N-Benzoylation  (Benzoyl Chloride, Base)  

Caption: Workflow for the Sharpless AD synthesis of the paclitaxel side chain.

Synthetic Strategy II: Ojima β-Lactam Method

Developed by Iwao Ojima, this strategy utilizes a [2+2] cycloaddition between a chiral imine and a ketene (a Staudinger reaction) to construct a β-lactam ring with high diastereoselectivity.[8] The subsequent hydrolysis of this chiral β-lactam yields the desired phenylisoserine derivative.

Causality of Experimental Choices:

  • Chiral Auxiliary: The stereocontrol originates from a chiral auxiliary attached to the imine nitrogen. A common and effective auxiliary is derived from (S)-ethyl lactate.

  • Cycloaddition: The Staudinger reaction proceeds with high stereocontrol, and the geometry of the resulting β-lactam is predictable. This step simultaneously sets both the C2' and C3' stereocenters.

  • Ring Opening: The strained four-membered β-lactam ring is readily opened under basic or acidic conditions to afford the linear amino acid ester precursor.

Visual Workflow: Ojima β-Lactam Route

Ojima_Lactam_Workflow benzaldehyde Benzaldehyde imine Chiral Imine benzaldehyde->imine chiral_aux Chiral Amino Ester (e.g., from (S)-lactate) chiral_aux->imine  Condensation   lactam Chiral β-Lactam imine->lactam [2+2] Cycloaddition (Staudinger Reaction) ketene Ketene Precursor (e.g., Acetoxyacetyl chloride) ketene->lactam hydrolyzed N-Benzoyl-(2R,3S)-3- phenylisoserine Methyl Ester lactam->hydrolyzed  Hydrolysis & Benzoylation

Caption: General workflow for the Ojima β-lactam asymmetric synthesis.

Detailed Experimental Protocols

The following protocol is a representative example based on the Sharpless Asymmetric Dihydroxylation route, adapted from established literature.[8]

Protocol 1: Synthesis of (2R,3S)-Methyl 2,3-dihydroxy-3-phenylpropanoate

Materials:

  • Methyl cinnamate

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 1 L round-bottom flask equipped with a mechanical stirrer, add tert-butanol (250 mL) and water (250 mL). Stir vigorously until a homogenous solution is formed.

  • Cool the mixture to 0 °C in an ice bath. Add AD-mix-β (70 g, ~1.4 g per 1 mmol of olefin) and methanesulfonamide (4.75 g, 50 mmol). Stir until the solids are dissolved and the mixture turns a vibrant yellow-orange.

  • Add methyl cinnamate (8.1 g, 50 mmol) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours, indicated by a change in color from orange to pale yellow.

  • Quench the reaction by adding solid sodium sulfite (75 g) portion-wise at 0 °C and stir for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring for another hour.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., 30-50% ethyl acetate in hexanes) to yield the pure diol.

Protocol 2: Conversion to N-Benzoyl-(2R,3S)-3-phenylisoserine Methyl Ester

This multi-step conversion is complex and is summarized here. The diol from Protocol 1 is first converted to a cyclic sulfate, which is then opened with sodium azide. The resulting azido alcohol is reduced to an amino alcohol, which is finally benzoylated.

  • N-Benzoylation (Final Step):

    • Dissolve the precursor amino alcohol (e.g., Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate) in dichloromethane (CH₂Cl₂).

    • Add triethylamine (Et₃N, 1.5 equivalents).

    • Cool the solution to 0 °C and add benzoyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous work-up by washing with saturated NaHCO₃ solution and brine.[9][10]

    • Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield the final product.[9]

Characterization and Data Validation

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized precursors must be confirmed.

Table 1: Key Characterization Data for N-Benzoyl-(2R,3S)-3-phenylisoserine Methyl Ester

Analysis Technique Expected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.9-7.3 (m, 10H, Ar-H), 5.8 (dd, 1H), 4.6 (d, 1H), 3.8 (s, 3H, OCH₃), 3.5 (d, 1H, OH). Chemical shifts are consistent with literature values.[9]
¹³C NMR (100.6 MHz, CDCl₃)δ (ppm): 172.5 (C=O, ester), 167.0 (C=O, amide), 138-126 (Ar-C), 73.0 (C-OH), 55.5 (CH-NH), 52.5 (OCH₃).[9]
Mass Spectrometry (ESI-MS) Calculated for C₁₇H₁₇NO₄ [M+H]⁺: 299.12. Found: m/z consistent with calculated value.[11][12]
FT-IR (KBr, cm⁻¹)Peaks around 3400 (O-H, N-H stretch), 1740 (C=O, ester), 1650 (C=O, amide I), 1530 (N-H bend, amide II).[13]
Chiral HPLC Analysis using a chiral stationary phase (e.g., Chiralcel OD-H) is essential to determine the enantiomeric excess (ee%), which should be >98%.

Protecting Group Strategy & Coupling to Baccatin III

Before the synthesized side chain can be attached to the baccatin III core, its C-2' hydroxyl group must be protected to prevent self-esterification or other side reactions.[7][14]

Table 2: Common Protecting Groups for the C-2' Hydroxyl Group

Protecting Group Abbreviation Installation Reagents Removal Conditions Reference
TriethylsilylTESTESCl, Pyridine or ImidazoleHF, TBAF, or mild acid[4]
BenzyloxymethylBOMBOMCl, DIPEACatalytic Hydrogenolysis (H₂, Pd/C)[15]
CarboxybenzylCBZCbzCl, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[15]

Once the side chain is appropriately protected, it is coupled to a protected baccatin III derivative (commonly 7-O-TES-baccatin III, derived from 10-deacetylbaccatin III). This is an esterification reaction, typically facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[16][17] Subsequent deprotection steps yield the final paclitaxel molecule.

Visual Overview: Final Semi-Synthesis Steps

Final_Coupling Final Assembly of Paclitaxel side_chain Synthesized Side Chain (N-Benzoyl-(2R,3S)-3-phenylisoserine derivative) protection 1. Protection of C-2' OH (e.g., TESCl, Imidazole) side_chain->protection protected_sc 2'-O-Protected Side Chain protection->protected_sc coupling 2. Esterification (Coupling) (DCC, DMAP) protected_sc->coupling baccatin 7-O-TES Baccatin III (from 10-DAB) baccatin->coupling protected_taxol Protected Paclitaxel Intermediate coupling->protected_taxol deprotection 3. Deprotection (e.g., HF-Pyridine) protected_taxol->deprotection paclitaxel Paclitaxel deprotection->paclitaxel

Caption: Key steps in the semi-synthesis of paclitaxel from its precursors.

References

  • Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology.
  • Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Horticulture Research, Oxford Academic.
  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel.
  • Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogs via chiral 3-hydroxy-4-aryl-.beta.-lactams through chiral ester enolate-imine cyclocondensation.
  • Asymmetric Total Synthesis of Taxol. PubMed.
  • Paclitaxel as an anticancer agent: isolation, activity, synthesis and stability. CORE.
  • Application Notes and Protocols for the Asymmetric Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine. Benchchem.
  • Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. PubMed.
  • Review of the Research Progress of Paclitaxel.
  • Synthesis of the C-13 Side-Chain of Taxol | Request PDF.
  • US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt.
  • Method for producing side chain precursor of paclitaxel and docetaxel.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • The Baran Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal.
  • EP0935596B1 - Method for paclitaxel synthesis.
  • (2R,3S)-N-Benzoyl-3-phenyl Isoserine Methyl Ester.
  • Synthesis of paclitaxel C13 side chain.
  • Preliminary results of identification and quantification of paclitaxel and its metabolites in human meconium from newborns with gestational chemotherapeutic exposure.
  • (PDF) Solid-state NMR Spectroscopic, X-Ray Diffraction and Quantum Chemical Investigations of the Crystalline Cancer Drug Paclitaxel and Paclitaxel incorporated into Polymer Micelles.
  • Determination of Paclitaxel Distribution in Solid Tumors by Nano-Particle Assisted Laser Desorption Ionization Mass Spectrometry Imaging. PLOS One.
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
  • preparation and characterization of paclitaxel-folic acid conjugates to target cancer cells. Journal of Advanced Scientific Research.
  • Preparation and characterization of paclitaxel palmitate albumin nanoparticles with high loading efficacy: an in vitro and in vivo anti-tumor study in mouse models.
  • Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol)
  • FR2696464B1 - New esterification process for baccatin III and 10-deacetyl baccatin III.
  • Prodrug Str
  • Methyl 2-hydroxy-3-phenylpropanoate.

Sources

Method

Application Notes &amp; Protocols: The Crucial Role of Phenylpropanoate Derivatives in the Stereoselective Synthesis of Diltiazem

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Diltiazem and Its Synthetic Challenge Diltiazem is a cornerstone therapeutic agent in the management of cardiovascular dis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diltiazem and Its Synthetic Challenge

Diltiazem is a cornerstone therapeutic agent in the management of cardiovascular diseases, including hypertension and angina pectoris.[1][2] Classified as a benzothiazepine calcium channel blocker, its pharmacological activity is almost exclusively attributed to a single stereoisomer: the (+)-(2S,3S)-isomer.[3] This stereochemical specificity presents a significant challenge for synthetic chemists. The synthesis must not only construct the complex benzothiazepine core but also precisely control the two contiguous stereocenters at the C2 and C3 positions. Consequently, the development of efficient, stereoselective synthetic routes is of paramount importance for the pharmaceutical industry.

This guide delves into the pivotal role of a specific class of intermediates, the methyl hydroxy-phenylpropanoates, in achieving the required stereochemistry for Diltiazem. While the query focuses on Methyl 2-hydroxy-3-phenylpropanoate, it is crucial to clarify that the direct and industrially relevant precursor features a key substitution on the phenyl ring. The actual intermediate is Methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propanoate . This document will elucidate the generation and transformation of this vital building block, providing the mechanistic rationale and detailed protocols essential for its successful application in the synthesis of Diltiazem.

The Synthetic Linchpin: From Glycidic Ester to the Diltiazem Core

The most elegant and widely adopted strategies for Diltiazem synthesis hinge on the creation of a specific chiral epoxide, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate . This glycidic ester serves as the foundational element upon which the final molecule's stereochemistry is built. The journey from this epoxide to Diltiazem involves two critical transformations where the phenylpropanoate structure is central.

  • Epoxide Ring-Opening: The glycidic ester undergoes a highly stereoselective and regioselective ring-opening reaction upon nucleophilic attack by 2-aminothiophenol. This reaction is the cornerstone of the synthesis, as it simultaneously introduces the aminothiophenol moiety and establishes the final threo-(2S,3S) stereochemistry of the resulting open-chain intermediate, Methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propanoate.[4]

  • Intramolecular Cyclization: The newly formed amino-thioether-propanoate intermediate is then induced to cyclize via intramolecular amidation. The amino group attacks the methyl ester, forming the seven-membered thiazepine ring and solidifying the core structure of Diltiazem.[4]

The diagram below provides a high-level overview of this strategic approach.

Figure 1. High-level synthetic workflow for Diltiazem.

Experimental Protocols and Mechanistic Insights

Protocol 1: Synthesis of the Key Propanoate Intermediate via Epoxide Ring-Opening

This protocol details the nucleophilic addition of 2-aminothiophenol to the chiral glycidic ester. The reaction proceeds via an SN2 mechanism, where the thiol is the active nucleophile. The attack occurs at the C3 position of the epoxide, leading to an inversion of stereochemistry at that center, which, combined with the existing stereochemistry at C2, results in the desired threo (or syn) relationship in the product.

Rationale for Experimental Choices:

  • Solvent: An inert solvent like toluene or methanol is typically used to ensure solubility of the reactants without interfering with the reaction.

  • Temperature: The reaction is often performed at reflux to provide sufficient activation energy for the ring-opening, though milder conditions can also be effective.

  • Stoichiometry: A slight excess of the glycidic ester may be used to ensure complete consumption of the more valuable aminothiophenol, or vice-versa depending on cost and availability.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq).

  • Solvent Addition: Add anhydrous methanol or toluene to the flask to dissolve the starting material (approx. 10 mL per gram of aminothiophenol).

  • Reagent Addition: While stirring, add methyl (2R,3S)-3-(4-methoxyphenyl)glycidate (1.05 eq) to the solution.[4]

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude product, Methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propanoate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The mechanistic pathway for this critical transformation is illustrated below.

Figure 2. Nucleophilic ring-opening of the glycidic ester.
Protocol 2: Cyclization, N-Alkylation, and O-Acetylation

Following the formation of the key propanoate intermediate, the synthesis proceeds to form the final drug substance through a series of transformations.

Step-by-Step Protocol:

  • Cyclization: The purified propanoate intermediate is heated in a high-boiling point solvent system, often a mixture of dimethylformamide (DMF), pyridine, and acetic anhydride.[4] This accomplishes two things simultaneously: the amino group cyclizes onto the ester to form the lactam (the benzothiazepine ring), and the C3 hydroxyl group is acylated.[4]

  • Hydrolysis (if necessary): If the product from the previous step is the 3-acetoxy derivative, it may be hydrolyzed back to the 3-hydroxy compound, (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, which is a key intermediate for N-alkylation.

  • N-Alkylation: The benzothiazepine intermediate is N-alkylated using 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.[5] A phase-transfer catalyst can be employed to facilitate this reaction.

  • O-Acetylation: The resulting N-alkylated alcohol is then acetylated at the C3 hydroxyl group using acetic anhydride to yield Diltiazem.[6] The final product is often isolated as its hydrochloride salt to improve stability and solubility.[6][7]

Data Summary: Yields and Stereoselectivity

The efficiency of the Diltiazem synthesis is highly dependent on controlling the stereochemistry. Modern methods, such as dynamic kinetic resolution (DKR), have been developed to maximize the yield of the desired stereoisomer.

StepReactionKey Reagents/CatalystsDiastereoselectivity (anti/syn)Enantiomeric Excess (ee)Yield (%)Reference
1Asymmetric Hydrogenation to Chloro-hydroxy esterRu(cod)(2-methylallyl)₂, (S)-MeO-BIPHEP92% (anti)95%~85%[3][8]
2EpoxidationDBU (1,8-diazabicyclo[1][9]undec-7-ene)>99.5:0.5 (trans:cis)95%98%[3]
3Ring-Opening & Cyclization2-Aminothiophenol, heat---[4]
4N-Alkylation & AcetylationDimethylaminoethyl chloride, K₂CO₃, Ac₂O-->90%[5][6]

Conclusion

The synthesis of Diltiazem is a testament to the power of stereocontrolled synthesis. At the heart of this process lies the strategic formation and subsequent transformation of a key intermediate: Methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propanoate. This molecule, derived from a chiral glycidic ester, contains all the necessary components and the correct stereochemical information required to construct the pharmacologically active (+)-(2S,3S)-Diltiazem. Understanding the mechanistic underpinnings of its formation via epoxide ring-opening and its conversion through intramolecular cyclization provides researchers with the critical knowledge needed to optimize and execute this elegant and important pharmaceutical synthesis.

References

  • Schwartz, A., Madan, P. B., Mohacsi, E., O'Brien, J. P., Todaro, L. J., & Coffen, D. L. (1992). Enantioselective synthesis of calcium channel blockers of the diltiazem group. The Journal of Organic Chemistry, 57(3), 851–856. [Link]

  • Thieme E-Books & E-Journals. (n.d.). Stereoselective Synthesis of Diltiazem via Dynamic Kinetic Resolution. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective synthesis of calcium channel blockers of the diltiazem group. The Journal of Organic Chemistry. Retrieved from [Link]

  • Li, R., Farmer, P. S., Xie, M., Quilliam, M. A., Pleasance, S., Howlett, S. E., & Yeung, P. K. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 38(10), 1735–1742. [Link]

  • ResearchGate. (n.d.). (PDF) Asymmetric syntheses of (+)-diltiazem hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Retrieved from [Link]

  • Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8, Article 4. [Link]

  • Google Patents. (n.d.). WO1992010485A1 - A process for the preparation of diltiazem.
  • European Patent Office. (n.d.). EP0728751A2 - Process for the manufacture of diltiazem. Retrieved from [Link]

  • Google Patents. (n.d.). US4552695A - Process for production of diltiazem hydrochloride.

Sources

Application

Application Note: A Robust Method for the Chiral HPLC Analysis of Methyl 2-hydroxy-3-phenylpropanoate Enantiomers

Introduction: The Importance of Enantiomeric Purity Methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Like many biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Enantiomeric Purity

Methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Like many biologically active molecules, its therapeutic efficacy, metabolic pathway, and potential toxicity are often enantiomer-dependent. The (S)- and (R)-enantiomers can exhibit significantly different pharmacological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is critical for drug development, quality control, and regulatory compliance in the pharmaceutical industry.[3][4]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose, offering reliable and sensitive analysis.[5][6] This application note provides a detailed protocol and expert insights for the successful enantioseparation of (±)-Methyl 2-hydroxy-3-phenylpropanoate, designed for researchers, scientists, and drug development professionals.

The Principle of Chiral Recognition in HPLC

The foundation of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase. The CSP creates a three-dimensional chiral environment. As the racemic analyte passes through the column, it forms transient, non-covalent diastereomeric complexes with the CSP.[7] The stability of these complexes differs for each enantiomer due to variations in their spatial arrangement, leading to different retention times and, thus, separation.

For compounds like Methyl 2-hydroxy-3-phenylpropanoate, polysaccharide-based CSPs are particularly effective.[8][9] These phases, typically derivatives of cellulose or amylose, possess helical polymer structures that form chiral grooves.[4][9] Separation is achieved through a combination of interactions, including:

  • Hydrogen bonding (with the hydroxyl and ester groups of the analyte)

  • Dipole-dipole interactions

  • Inclusion complexation within the chiral cavities

  • Steric hindrance

The mobile phase composition plays a crucial role by modulating these interactions, directly influencing retention and selectivity.[9][10]

Strategic Approach to Method Development

Developing a robust chiral separation method is a systematic process. There is no universal chiral column, so a screening of different columns and mobile phases is often necessary to find the optimal conditions for a new compound.[7][8] The workflow below illustrates a logical screening strategy.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Racemic Analyte Screen_CSP Screen CSPs (e.g., Cellulose, Amylose based) Start->Screen_CSP Screen_MP Screen Mobile Phases (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Analyze Analyze Results (Resolution > 1.5?) Screen_MP->Analyze Optimize_MP Optimize Mobile Phase (Modifier Ratio, Additives) Analyze->Optimize_MP No Final_Method Validated Method Analyze->Final_Method Yes Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Optimize_Params->Analyze

Caption: Workflow for Chiral Method Development.

Detailed Application Protocol

This protocol provides a well-established starting point for the analysis of (±)-Methyl 2-hydroxy-3-phenylpropanoate.

Instrumentation, Materials, and Reagents
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analyte: (±)-Methyl 2-hydroxy-3-phenylpropanoate.

  • Chiral Column: A polysaccharide-based CSP is highly recommended. For this application, a cellulose-based column is chosen as the primary example.

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Additive: Trifluoroacetic Acid (TFA), HPLC grade.

  • Sample Diluent: Mobile Phase or a mixture of Hexane/IPA (50:50, v/v).

Chromatographic Conditions

The following conditions have been established as a robust starting point for achieving baseline separation.

ParameterRecommended ConditionCausality & Rationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IC) 250 x 4.6 mm, 5 µmThis phase provides excellent enantiorecognition for aromatic compounds with polar groups through hydrogen bonding and π-π interactions.[11]
Mobile Phase n-Hexane / Isopropanol (IPA) + 0.1% TFA (v/v)Normal phase mode is often successful for this class of compounds. The alcohol acts as the polar modifier, and TFA improves peak shape for acidic/polar analytes.[8][11][12]
Composition 90 : 10 (n-Hexane : IPA)This ratio provides a good balance between retention time and resolution. Adjusting the IPA percentage is the primary tool for optimization.[8][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Temperature 25 °CTemperature affects separation thermodynamics.[10] Starting at ambient temperature is standard practice. It can be optimized to improve resolution.
Detection UV at 210 nmThe phenyl group provides strong absorbance at lower UV wavelengths, ensuring high sensitivity.[8][11]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • For 1 Liter of mobile phase (90:10 Hexane/IPA + 0.1% TFA): Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol into a suitable solvent reservoir.

    • Add 1.0 mL of Trifluoroacetic Acid (TFA).

    • Mix thoroughly and degas the solution for 15-20 minutes using ultrasonication or vacuum degassing.[11]

  • Sample Preparation:

    • Prepare a stock solution of (±)-Methyl 2-hydroxy-3-phenylpropanoate at 1.0 mg/mL in the mobile phase or chosen sample diluent.

    • Prepare a working standard by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

  • System Equilibration and Analysis:

    • Install the chiral column in the column compartment.

    • Equilibrate the entire system by pumping the mobile phase at the set flow rate (1.0 mL/min) for at least 30-45 minutes, or until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Inject 10 µL of the prepared sample.

    • Acquire data for a sufficient duration to allow both enantiomeric peaks to elute completely.

Expert Insights: The "Why" Behind the Method

Understanding the interplay of chromatographic parameters is key to effective method development and troubleshooting.

OptimizationLogic MP Mobile Phase Composition Retention Retention Time MP->Retention Strongly Influences Selectivity Selectivity (α) MP->Selectivity Strongly Influences Temp Column Temperature Temp->Retention Temp->Selectivity CSP Chiral Stationary Phase (CSP) CSP->Selectivity Primary Driver Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution

Caption: Interplay of parameters affecting chiral resolution.

  • Why a Polysaccharide CSP? Cellulose and amylose derivatives create well-defined chiral pockets. The carbamate groups on the polysaccharide backbone act as key interaction sites. For Methyl 2-hydroxy-3-phenylpropanoate, the hydroxyl (-OH) and ester (-COOCH₃) groups can form hydrogen bonds with these sites, while the phenyl group engages in π-π stacking. The subtle differences in how the (R) and (S) enantiomers fit into these pockets determine the separation.[4][9]

  • The Role of the Alcohol Modifier (IPA): In normal-phase chromatography, the alcohol modifier competes with the analyte for polar interaction sites on the CSP.

    • Decreasing IPA %: Reduces competition, allowing the analyte to interact more strongly with the CSP. This leads to longer retention times and often improves resolution.[11]

    • Increasing IPA %: Increases competition, weakening the analyte's interaction with the CSP. This results in shorter retention times.

  • The Role of the Acidic Additive (TFA): The hydroxyl group on the analyte is weakly acidic. Adding a small amount of a strong acid like TFA to the mobile phase suppresses any potential ionization of this group.[8] This ensures the analyte exists in a single, neutral form, which prevents peak tailing and leads to sharper, more symmetrical peaks.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Resolution 1. Incorrect CSP for the analyte. 2. Mobile phase is too strong (too much IPA).1. Screen other CSP types (e.g., an amylose-based column).[7][8] 2. Decrease the percentage of IPA in the mobile phase in small increments (e.g., from 10% to 8% or 5%).[11]
Peak Tailing 1. Secondary interactions between the analyte and stationary phase. 2. Column overload.1. Ensure the 0.1% TFA additive is in the mobile phase to improve peak shape.[8] 2. Reduce the sample concentration and/or injection volume.
Irreproducible Retention Times 1. Insufficient column equilibration. 2. Mobile phase composition instability. 3. Temperature fluctuations.1. Increase equilibration time between injections. 2. Prepare fresh mobile phase daily. 3. Ensure the column oven is maintaining a stable temperature.

Conclusion

The enantioselective analysis of Methyl 2-hydroxy-3-phenylpropanoate is reliably achieved using HPLC with a polysaccharide-based chiral stationary phase. The method detailed in this note, employing a cellulose-based column with a normal-phase eluent of n-Hexane and Isopropanol with a TFA additive, provides a robust and efficient starting point for baseline separation. By understanding the fundamental principles of chiral recognition and the influence of mobile phase parameters, researchers can effectively optimize this method for their specific needs, ensuring accurate and reproducible quantification of the enantiomers for research and quality control applications.

References

  • Zhou, J., Liu, Q., Fu, G., & Zhang, Z. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
  • (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • (2025-08-07).
  • (n.d.). Chemical structures of mandelic acid derivatives.
  • (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.
  • (n.d.).
  • (2025). Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid. Benchchem.
  • Lísa, M., Holčapek, M., & Bosáková, Z. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • (2025). Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids. Benchchem.
  • (2023-01-19). Playing with Selectivity for Optimal Chiral Separation.
  • (n.d.).
  • (n.d.). Methyl (2R,3S)-(+)
  • (n.d.).
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Zhang, Y., Wu, D. R., & Welch, C. J. (2012). Enantioselective chromatography in drug discovery. Drug Discovery Today, 17(19-20), 1074-1089.
  • (n.d.). CHIRAL Handbook. BGB Analytik.

Sources

Method

Application Note: Strategies for the Derivatization of Methyl 2-hydroxy-3-phenylpropanoate for Gas Chromatography (GC) Analysis

An In-Depth Technical Guide Introduction Methyl 2-hydroxy-3-phenylpropanoate, a key intermediate and metabolite, possesses a polar hydroxyl group that presents significant challenges for direct analysis by Gas Chromatogr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

Methyl 2-hydroxy-3-phenylpropanoate, a key intermediate and metabolite, possesses a polar hydroxyl group that presents significant challenges for direct analysis by Gas Chromatography (GC). This polarity leads to low volatility and strong interactions with the active sites in the GC system, resulting in poor peak shape, tailing, and reduced sensitivity.[1][2][3] To overcome these limitations, chemical derivatization is an essential step. This process modifies the analyte by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[2][4] The resulting derivative is more volatile, thermally stable, and exhibits improved chromatographic behavior, enabling robust and reproducible GC and GC-Mass Spectrometry (GC-MS) analysis.[1][5][6]

This guide provides a detailed exploration of the two primary derivatization strategies for hydroxyl-containing compounds: silylation and acylation . We will delve into the underlying chemical principles, provide field-proven protocols, and explain the rationale behind experimental choices to empower researchers in drug development and metabolic analysis.

Part 1: Silylation - The Workhorse of Volatility Enhancement

Silylation is the most common derivatization technique for GC analysis of compounds containing active hydrogens.[2] The reaction involves the replacement of the acidic proton from the hydroxyl group with a non-polar trimethylsilyl (TMS) group, Si(CH3)3.[2] This transformation effectively masks the polar -OH group, reduces hydrogen bonding, and significantly increases the analyte's volatility and thermal stability.[5][7]

Key Reagents & Rationale
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent.[7][8] For compounds like Methyl 2-hydroxy-3-phenylpropanoate, its reactivity is often enhanced by the addition of a catalyst. Trimethylchlorosilane (TMCS) is commonly added at 1% to increase the silylating power of the reagent and ensure a rapid and complete reaction.[1][7]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): An equally potent silylating agent with a distinct advantage: its reaction byproducts are more volatile than those produced by BSTFA. This is crucial for trace analysis, as it minimizes the risk of co-eluting peaks that could interfere with the analyte of interest.[9]

Experimental Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is a robust method for routine quantification and analysis. The catalytic action of TMCS ensures efficient derivatization.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the Methyl 2-hydroxy-3-phenylpropanoate standard or dried sample extract into a 2 mL autosampler vial. Ensure the sample is anhydrous, as moisture will consume the derivatizing reagent.

  • Reagent Addition: Add 200 µL of a suitable aprotic solvent (e.g., Pyridine, Acetonitrile, or Toluene) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial. A significant molar excess of the silylating reagent is recommended to drive the reaction to completion.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

cluster_prep Sample Preparation cluster_reaction Derivatization A 1. Dry Sample in Vial B 2. Add Aprotic Solvent (e.g., Pyridine) A->B C 3. Add BSTFA + 1% TMCS B->C D 4. Cap Vial & Heat (70°C for 30 min) C->D E 5. Cool to Room Temp D->E F Ready for GC-MS Injection E->F

Caption: Workflow for Silylation using BSTFA + TMCS.

Part 2: Acylation - Enhancing Volatility and Detectability

Acylation is an alternative derivatization strategy that involves converting the hydroxyl group into an ester.[8][10] Perfluoroacylated reagents, such as Trifluoroacetic Anhydride (TFAA), are particularly effective. They form stable and highly volatile derivatives.[11][12][13] A key advantage of this method is the introduction of halogen atoms (fluorine), which significantly enhances the response of an Electron Capture Detector (ECD), making it ideal for trace-level analysis.[11][12]

Key Reagent & Rationale

TFAA (Trifluoroacetic Anhydride): This is a highly reactive acylation reagent that readily derivatizes alcohols.[11][14] The reaction is typically catalyzed by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which also acts as a scavenger for the trifluoroacetic acid byproduct formed during the reaction.[12][13]

Experimental Protocol 2: Acylation with TFAA

This protocol is recommended when high sensitivity is required, particularly when using an ECD, or for confirmation of results obtained via silylation.

Methodology:

  • Sample Preparation: Place 1-5 mg of the anhydrous Methyl 2-hydroxy-3-phenylpropanoate sample into a 2 mL autosampler vial.

  • Solvent/Catalyst Addition: Add 200 µL of pyridine (acting as both solvent and catalyst).

  • Derivatization: Carefully add 100 µL of TFAA to the vial. Caution: TFAA is highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample can be injected directly. For some applications, a liquid-liquid extraction may be performed to remove excess reagent and byproducts.[12]

cluster_prep Sample Preparation cluster_reaction Derivatization (Caution!) A 1. Dry Sample in Vial B 2. Add Pyridine (Solvent & Catalyst) A->B C 3. Add TFAA B->C D 4. Cap Vial & Heat (60°C for 20 min) C->D E 5. Cool to Room Temp D->E F Ready for GC-MS Injection E->F

Caption: Workflow for Acylation using TFAA.

Summary of Derivatization Strategies

ParameterSilylation (BSTFA / MSTFA)Acylation (TFAA)
Principle Replaces active -OH proton with a non-polar TMS group.[2]Converts -OH group into a trifluoroacetyl ester.[11]
Primary Goal Increase volatility and thermal stability.[5]Increase volatility and enhance ECD detectability.[11][12]
Reactivity High, often catalyzed by TMCS.[7]Very high, catalyzed by a base (e.g., pyridine).[12]
Byproducts Silyl byproducts; MSTFA's are more volatile.Trifluoroacetic acid (scavenged by base).[12]
Detector Excellent for Flame Ionization Detector (FID) and MS.Excellent for ECD, FID, and MS.
Advantages Robust, widely applicable, clean reactions.Excellent for trace analysis with ECD, stable derivatives.[12]
Considerations Reagents are highly sensitive to moisture.Reagent is corrosive and requires careful handling.[13]

Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for your specific instrumentation and analytical goals.

ParameterRecommended Setting
GC Column Low-polarity phase, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film).[15]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min.[16]
Injection 1 µL, Split (e.g., 20:1) or Splitless depending on concentration.
Inlet Temp. 250°C
Oven Program Initial 80°C hold 2 min, ramp 10°C/min to 280°C, hold 5 min.[17]
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range 50 - 550 amu.[16]

A Note on Chiral Analysis

If the goal is to separate the enantiomers of Methyl 2-hydroxy-3-phenylpropanoate, a chiral analytical strategy is required.[18] This can be achieved in two ways after derivatization:

  • Chiral GC Column: Use one of the achiral derivatization methods described above (e.g., silylation) and perform the separation on a chiral stationary phase (e.g., a cyclodextrin-based column).[15][18]

  • Chiral Derivatizing Agent: React the analyte with an enantiomerically pure derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers can then be separated on a standard, non-chiral GC column.[15][18]

Conclusion

The successful GC analysis of Methyl 2-hydroxy-3-phenylpropanoate is critically dependent on proper derivatization. Silylation with BSTFA or MSTFA is a robust and reliable method for increasing volatility and is suitable for a wide range of applications. Acylation with TFAA offers an excellent alternative, particularly when trace-level quantification is required using an Electron Capture Detector. The choice of method should be guided by the specific analytical requirements, including sensitivity needs, sample matrix, and available instrumentation. By understanding the principles behind these techniques and adhering to validated protocols, researchers can achieve accurate, reproducible, and sensitive analysis of this important compound.

References

  • Innovations in Gas Chromatography with BSTFA Derivatiz
  • Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. (URL: )
  • Product Information - 91719 Trifluoroacetic anhydride - Sigma-Aldrich. (URL: )
  • TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0 - CovaChem. (URL: )
  • Optimizing Chemical Analysis: The Role of BSTFA as a GC Derivatiz
  • Bulletin 909A Guide to Derivatiz
  • Derivatization of Drug Substances with MSTFA - Sigma-Aldrich. (URL: )
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
  • tfaa.pdf - Sigma-Aldrich. (URL: )
  • GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization - ResearchG
  • Derivatization for Gas Chrom
  • The Use of Derivatization Reagents for Gas Chrom
  • GC Derivatiz
  • Derivatiz
  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (URL: )
  • Derivatiz
  • Acylation Reagents for Gas Chrom
  • A Comparative Guide to Isomeric Purity Analysis of Methyl 3-hydroxypropano
  • Application Note: GC-MS Analysis of (S)
  • Application Notes and Protocols for GC-MS Analysis of Methyl 3-hydroxypropano
  • Silylation of Non-Steroidal Anti-Inflamm

Sources

Application

"protocols for the esterification of 2-hydroxy-3-phenylpropanoic acid"

An Application Guide to Methodologies and Protocols for the Esterification of 2-Hydroxy-3-phenylpropanoic Acid Abstract This comprehensive application note provides detailed protocols and scientific rationale for the est...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methodologies and Protocols for the Esterification of 2-Hydroxy-3-phenylpropanoic Acid

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the esterification of 2-hydroxy-3-phenylpropanoic acid, a key intermediate and valuable building block in the pharmaceutical and chemical industries. Recognizing the dual-functional nature of this α-hydroxy acid, this guide explores multiple synthetic strategies, offering researchers the flexibility to choose a method based on desired yield, reaction conditions, and functional group tolerance. We present two distinct, robust protocols: the classic Fischer-Speier esterification for high-throughput synthesis and a modern, chemoselective boric acid-catalyzed method for milder conditions. The causality behind experimental choices, mechanistic pathways, and process optimization are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Hydroxy-3-phenylpropanoic Acid and Its Esters

2-Hydroxy-3-phenylpropanoic acid, also known as 3-phenyllactic acid, is an α-hydroxy acid of significant interest. Its chiral variants are endogenous metabolites and serve as precursors in the synthesis of bioactive molecules and biodegradable polymers.[1][2] The ester derivatives of this compound are particularly important as they can exhibit modified properties such as increased hydrophobicity, altered bioavailability, and utility as protected intermediates in multi-step syntheses.

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group presents a unique challenge and opportunity in synthesis. While the carboxylic acid is the primary target for esterification, the secondary alcohol can be prone to side reactions under harsh conditions, such as dehydration or self-esterification (dimerization). Therefore, the choice of esterification protocol is critical and must be tailored to the specific synthetic goal.

Selecting an Esterification Strategy

The optimal esterification method depends on factors such as scale, sensitivity of the substrate to heat and strong acids, and the need for selectivity. Below is a comparative analysis of common strategies.

Method Catalyst Typical Conditions Advantages Disadvantages
Fischer-Speier Esterification Strong Brønsted Acid (H₂SO₄, p-TsOH)Reflux in excess alcohol, 1-10 hoursInexpensive, scalable, high-yielding with simple alcohols.[3]Harsh conditions (heat, strong acid), reversible reaction, not suitable for sensitive substrates.[4]
Boric Acid Catalysis Boric Acid (B(OH)₃)Room temperature, 12-24 hoursExtremely mild conditions, highly chemoselective for α-hydroxy acids, simple work-up.[5][6]Slower reaction times compared to Fischer esterification.
Enzymatic Esterification Lipases (e.g., Candida antarctica Lipase B)Mild temperature (30-50 °C), organic solventHigh selectivity (enantio-, regio-, chemo-), environmentally friendly, minimal byproducts.[7]Higher catalyst cost, potentially slower for large-scale synthesis, requires specific solvents.

This guide will provide detailed protocols for the Fischer-Speier and Boric Acid-catalyzed methods due to their broad applicability and contrasting reaction conditions.

Protocol I: Fischer-Speier Esterification of 2-Hydroxy-3-phenylpropanoic Acid

This classic method utilizes a strong acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product, according to Le Châtelier's principle.[8] It is a robust and cost-effective method for producing simple alkyl esters.

Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9] The key steps involve the activation of the carboxylic acid carbonyl group by protonation, followed by nucleophilic attack from the alcohol.

Fischer_Esterification cluster_0 Mechanism of Fischer Esterification Start Carboxylic Acid + Alcohol Protonation 1. Protonation of Carbonyl (H+ catalyst) Start->Protonation H⁺ Activated Activated Carbonyl (Resonance Stabilized) Protonation->Activated Attack 2. Nucleophilic Attack by Alcohol Activated->Attack R'-OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer WaterLeave 4. Elimination of Water (Good Leaving Group) ProtonTransfer->WaterLeave forms H₂O⁺ Deprotonation 5. Deprotonation WaterLeave->Deprotonation -H₂O Product Ester + Water Deprotonation->Product -H⁺

Caption: Key steps in the Fischer-Speier esterification mechanism.

Materials & Equipment
  • 2-hydroxy-3-phenylpropanoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, rotary evaporator

Step-by-Step Protocol (Example: Ethyl Ester)
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-hydroxy-3-phenylpropanoic acid (10.0 g, 60.2 mmol).

  • Solvent Addition: Add anhydrous ethanol (100 mL). The alcohol serves as both the reactant and the solvent. Stir until the acid is dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring solution. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Quenching: After the reaction is complete, cool the flask to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ gas evolution will occur. Vent the funnel frequently.

  • Washing: Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.

  • Drying & Filtration: Dry the organic phase over anhydrous Na₂SO₄, then filter to remove the drying agent.[10]

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude ester, which can be further purified by column chromatography if necessary.

Protocol II: Boric Acid-Catalyzed Chemoselective Esterification

This modern protocol leverages the unique ability of boric acid to selectively catalyze the esterification of α-hydroxy acids under exceptionally mild, room-temperature conditions.[5] This method is ideal for substrates with other sensitive functional groups that would not tolerate the harshness of Fischer esterification.

Mechanism Insight

Boric acid is believed to form a five-membered ring intermediate with the α-hydroxy acid. This complex activates the carboxylic acid group, facilitating nucleophilic attack by the alcohol. This mechanism accounts for the high selectivity, as other carboxylic acids (or β/γ-hydroxy acids) do not readily form this stable intermediate.[5][6]

Materials & Equipment
  • 2-hydroxy-3-phenylpropanoic acid

  • Anhydrous alcohol (e.g., methanol)

  • Boric acid (H₃BO₃)

  • Round-bottom flask or vial, magnetic stirrer

  • Rotary evaporator

  • Silica gel for optional purification

Step-by-Step Protocol (Example: Methyl Ester)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-phenylpropanoic acid (5.0 g, 30.1 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Add boric acid (0.56 g, 9.0 mmol, 0.3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature overnight (approximately 18 hours).[6] The reaction is typically left open to the atmosphere or loosely capped.

  • Work-up & Catalyst Removal: Concentrate the reaction mixture under vacuum with gentle heating (40-50 °C). The majority of the boric acid catalyst is removed as volatile trimethyl borate (b.p. < 70 °C).[5]

  • Purification: The resulting crude ester is often of sufficient purity for subsequent steps. If required, it can be purified by passing it through a short plug of silica gel, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate).

General Experimental Workflow and Analysis

Regardless of the chosen protocol, the overall workflow follows a similar path from reaction to final product characterization.

Workflow Start Select Protocol (Fischer vs. Boric Acid) Setup Reaction Setup: - Add Reactants - Add Solvent & Catalyst Start->Setup Reaction Reaction: - Reflux (Fischer) - Stir at RT (Boric Acid) Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up: - Quench/Neutralize - Extract with Organic Solvent Monitor->Workup Complete Purify Purification: - Dry & Concentrate - Column Chromatography (optional) Workup->Purify Analyze Product Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Purify->Analyze End Pure Ester Product Analyze->End

Caption: Generalized workflow for esterification and product isolation.

Successful synthesis should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the appearance of new signals corresponding to the alkyl group of the ester (e.g., a singlet around 3.7 ppm for a methyl ester or a quartet/triplet pattern for an ethyl ester).

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired ester product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the broad O-H stretch from the carboxylic acid and the characteristic C=O stretch of the ester at ~1735 cm⁻¹.

Conclusion

The esterification of 2-hydroxy-3-phenylpropanoic acid can be achieved efficiently through several methods. The traditional Fischer-Speier esterification offers a scalable and economical route for simple esters, while the boric acid-catalyzed protocol provides a mild and highly selective alternative suitable for more delicate substrates. The choice of protocol should be guided by the specific requirements of the synthetic target and the available laboratory resources. By understanding the mechanisms and procedural details outlined in this guide, researchers can confidently synthesize the desired ester derivatives for their applications in drug development and materials science.

References

  • Houston, T. A., Wilkinson, B. L., & Wade, J. D. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681. [Link]

  • Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. ResearchGate. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (Historical reference, available through Wikipedia's citation). [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. (Provides mechanistic details analogous to esterification). [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • MDPI. (2021). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts. [Link]

  • LibreTexts Chemistry. (2023). Fischer Esterification. [Link]

  • MDPI. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts. PMC - NIH. [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. [Link]

  • mzCloud. (2016). 3 Phenyllactic acid. [Link]

Sources

Method

Application Notes &amp; Protocols: The Use of Methyl 2-hydroxy-3-phenylpropanoate in Fragrance Formulations

Executive Summary Methyl 2-hydroxy-3-phenylpropanoate is a chiral ester with documented applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its potential role within the fragrance industry, however, is...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 2-hydroxy-3-phenylpropanoate is a chiral ester with documented applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its potential role within the fragrance industry, however, is subject to conflicting information. While some sources note its use for providing a "faint, sweet odor"[1], other authoritative fragrance compendiums recommend it is "not for fragrance use".[2] This discrepancy suggests a nuanced application profile, moving beyond that of a simple, direct aroma chemical.

This document serves as a detailed guide for researchers, perfumers, and formulation scientists to systematically evaluate Methyl 2-hydroxy-3-phenylpropanoate. It provides a framework for understanding its physicochemical properties, olfactive character, and safety considerations. We hypothesize that its primary value may not be as a standalone fragrance ingredient, but rather as a subtle modifier, a stability enhancer, or a precursor in pro-fragrance systems. The enclosed protocols are designed to be self-validating, enabling researchers to determine the viability and optimal use conditions for this material in their specific formulations.

Physicochemical Profile & Olfactive Characterization

A thorough understanding of the material's fundamental properties is the first step in assessing its formulation potential.

Chemical Properties

Methyl 2-hydroxy-3-phenylpropanoate is an ester of 2-hydroxy-3-phenylpropanoic acid. It exists as a racemic mixture or as individual enantiomers, which may possess distinct olfactive properties. It is crucial to identify the specific form being evaluated.

PropertyValueSource
IUPAC Name methyl 2-hydroxy-3-phenylpropanoate[3]
Molecular Formula C₁₀H₁₂O₃[1][3]
Molecular Weight 180.20 g/mol [1][3]
CAS Number 13674-16-3 (racemic)[2][3][4]
27000-00-6 ((R)-enantiomer)[1][5]
Appearance White to almost white powder/crystal; Colorless liquid[1]
Vapor Pressure 0.001 mmHg @ 25°C (Predicted)[1]
Solubility Soluble in organic solvents (e.g., alcohol); sparingly soluble in water.[1][4]
Olfactive Profile Analysis

The reported odor of Methyl 2-hydroxy-3-phenylpropanoate is faint and sweet.[1] This contrasts with the more powerful and complex "fruity-winey floral sweet" odor of the structurally related Methyl 3-phenylpropionate (which lacks the hydroxyl group).[6] The presence of the hydroxyl group likely increases the molecule's polarity and reduces its volatility, contributing to a weaker scent profile.

The recommendation against its use in fragrance by some sources may stem from this low odor intensity, potential for undesirable off-notes upon degradation, or safety concerns.[2] An alternative application, inspired by related molecular structures, is its potential use as a pro-fragrance, where it undergoes a chemical transformation (e.g., hydrolysis, oxidation) on a substrate like skin or fabric to release a more fragrant molecule.[7][8]

G cluster_0 Hypothesized Pro-Fragrance Mechanism ProFragrance Methyl 2-hydroxy- 3-phenylpropanoate (Low Odor) Trigger Trigger (e.g., Light, Moisture, Enzyme) ProFragrance->Trigger ActiveScent Active Fragrance Molecule (e.g., Benzaldehyde, Cinnamic Alcohol) Trigger->ActiveScent Release Byproduct Non-volatile Byproduct Trigger->Byproduct

Caption: Hypothesized pro-fragrance release pathway.

Regulatory & Safety Assessment

Ensuring the safety of any cosmetic ingredient is paramount and legally required.[9]

Hazard Identification

According to the Globally Harmonized System (GHS) classifications available, Methyl 2-hydroxy-3-phenylpropanoate presents several hazards.

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

These classifications necessitate a careful risk assessment. The skin and eye irritation potential is particularly relevant for cosmetic formulations. All handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]

Regulatory Compliance
  • IFRA: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials.[12] While a specific standard for Methyl 2-hydroxy-3-phenylpropanoate was not found in the initial search, any formulation must adhere to the general IFRA Code of Practice. It is the formulator's responsibility to ensure that the final product is safe and that all ingredients comply with regional regulations, such as the EU Cosmetics Regulation.[13][14]

  • Labeling: In the United States and the European Union, fragrance ingredients can often be listed collectively as "Fragrance" or "Parfum" on the ingredient list.[9][13] However, known allergens must be declared. Given the irritation potential of this material, its sensitizing properties should be thoroughly evaluated.

Experimental Protocols for Formulation

The following protocols provide a systematic approach to evaluating the suitability of Methyl 2-hydroxy-3-phenylpropanoate in a fragrance concentrate and a finished product base.

Protocol 3.1: Solubility and Compatibility

Objective: To determine the solubility and compatibility of the material in common fragrance and cosmetic solvents.

Materials:

  • Methyl 2-hydroxy-3-phenylpropanoate

  • Ethanol (95% or SDA 40-B)

  • Isopropyl Myristate (IPM)

  • Dipropylene Glycol (DPG)

  • Glass vials, magnetic stirrer, analytical balance

Procedure:

  • Prepare stock solutions of Methyl 2-hydroxy-3-phenylpropanoate at 1%, 5%, and 10% (w/w) in each solvent (Ethanol, IPM, DPG).

  • Vortex or stir each mixture at room temperature for 15 minutes.

  • Visually inspect for clarity. A clear, single-phase solution indicates solubility.

  • Observe the solutions after 24 hours at room temperature and 4°C for any signs of precipitation or crystallization.

  • Causality Check: Testing in solvents of varying polarity (polar protic Ethanol, non-polar ester IPM, polar aprotic DPG) provides a comprehensive view of its miscibility, which is critical for predicting its behavior in complex formulations like emulsions or alcohol-based perfumes.

Protocol 3.2: Incorporation into a Model Eau de Toilette

Objective: To evaluate the olfactive contribution and stability of the material in a simple hydroalcoholic solution.

Materials:

  • Fragrance concentrate (a simple floral or woody accord)

  • Methyl 2-hydroxy-3-phenylpropanoate

  • Ethanol (SDA 40-B)

  • Deionized water

Procedure:

  • Prepare two fragrance concentrates: a "Control" and a "Test" version according to the table below.

  • Let both concentrates mature for at least 48 hours.

  • Prepare the final Eau de Toilette (EDT) solutions by diluting the concentrates in the ethanol/water mixture.

  • Filter the final EDT solutions after a 24-hour maceration period.

  • Evaluate the initial scent profile of the "Test" vs. "Control" on smelling strips and skin. Note any changes to top, middle, or base notes.

IngredientControl Formula (% w/w)Test Formula (% w/w)
Fragrance Concentrate
Simple Floral Accord10.09.5
Methyl 2-hydroxy-3-phenylpropanoate0.00.5
Dipropylene Glycol (DPG)80.080.0
Eau de Toilette
Fragrance Concentrate15.015.0
Ethanol (SDA 40-B)75.075.0
Deionized Water10.010.0
Total 100.0 100.0
Protocol 3.3: Accelerated Stability Testing

Objective: To predict the long-term stability of the fragrance formulation by subjecting it to stressful environmental conditions.[15]

Procedure:

  • Prepare samples of both the "Control" and "Test" EDTs from Protocol 3.2 in clear and amber glass bottles.

  • Place one set of samples in a stability oven at 40°C for 4 weeks.

  • Expose a second set of clear glass samples to controlled UV light to simulate exposure to sunlight.[16]

  • Subject a third set to three freeze-thaw cycles (-10°C for 24h, then room temperature for 24h).[15]

  • At weekly intervals (for the oven test) and at the end of the test periods, evaluate all samples against a control sample kept at room temperature in the dark.

  • Assess for changes in color, clarity (precipitation), and odor profile. Document any deviations.

G cluster_stress Accelerated Aging Conditions start Prepare Test & Control Samples (Protocol 3.2) storage_RT Store at Room Temp (Dark) [Reference Standard] start->storage_RT storage_oven Oven @ 40°C (4 weeks) start->storage_oven storage_uv UV Light Exposure (e.g., 10-12 hours) start->storage_uv storage_freeze Freeze-Thaw Cycles (3x) start->storage_freeze evaluation Weekly / Post-Test Evaluation: - Colorimetry - Olfactive Analysis - pH Measurement - Clarity Assessment storage_RT->evaluation Compare Against storage_oven->evaluation storage_uv->evaluation storage_freeze->evaluation report Generate Stability Report & Recommendations evaluation->report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block.[1] Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Yield in Fischer Esterification

Question: I am attempting to synthesize Methyl 2-hydroxy-3-phenylpropanoate via Fischer esterification of 2-hydroxy-3-phenylpropanoic acid with methanol and a sulfuric acid catalyst, but my yield is consistently low. What are the primary causes and how can I improve it?

Answer:

Low yields in Fischer esterification are a common problem, typically stemming from the reversible nature of the reaction.[2][3][4] The equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water) must be actively shifted towards the product side.

Causality & Troubleshooting Steps:

  • Presence of Water: The primary byproduct of this reaction is water. According to Le Châtelier's principle, its presence will push the equilibrium back towards the starting materials, thus reducing your yield.[3]

    • Solution:

      • Use Anhydrous Reagents: Ensure your methanol and any solvents used are thoroughly dried. Use freshly opened bottles of anhydrous solvents or dry them over molecular sieves.

      • Water Removal: For larger-scale reactions, use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene.[4]

  • Insufficient Catalyst or Inactive Catalyst: The acid catalyst (e.g., H₂SO₄, p-TsOH) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it a better electrophile for the nucleophilic attack by methanol.[4]

    • Solution:

      • Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol% of the limiting reagent.

      • Catalyst Quality: Use a fresh, high-quality acid catalyst. Old sulfuric acid can absorb atmospheric moisture, reducing its efficacy.

  • Unfavorable Equilibrium: Even under anhydrous conditions, the equilibrium may not favor the product completely.

    • Solution:

      • Excess Alcohol: Use a large excess of methanol.[2][3] Since methanol is often inexpensive and can serve as the solvent, using it in large excess is a cost-effective way to drive the reaction forward. A 10-fold excess or greater can significantly improve yields.[2]

      • Reaction Time & Temperature: Fischer esterification can be slow.[3] Ensure the reaction is heated to reflux for an adequate period (often several hours) to reach equilibrium.[5] Monitor the reaction by TLC or GC to determine when it has reached completion.

  • Potential Side Reaction - Dehydration: The presence of a hydroxyl group on the alpha-carbon and acidic, heated conditions can lead to a dehydration side reaction, forming methyl (E)-3-phenylprop-2-enoate (methyl cinnamate).

    • Solution:

      • Temperature Control: Avoid excessive heating. While reflux is necessary, unnecessarily high temperatures can promote dehydration.

      • Milder Conditions: If dehydration is a persistent issue, consider alternative, milder esterification methods such as using diazomethane or a Mitsunobu reaction, although these come with their own challenges.

Workflow for Optimizing Fischer Esterification

start Low Yield in Fischer Esterification check_water Are all reagents and glassware anhydrous? start->check_water use_excess_alcohol Is a large excess of methanol being used? check_water->use_excess_alcohol Yes dry_reagents Action: Dry all reagents and glassware. Consider Dean-Stark. check_water->dry_reagents No check_catalyst Is the acid catalyst fresh and correctly loaded? use_excess_alcohol->check_catalyst Yes increase_alcohol Action: Increase methanol to >10 equivalents or use as solvent. use_excess_alcohol->increase_alcohol No check_time_temp Is the reaction at reflux and has it run long enough? check_catalyst->check_time_temp Yes add_fresh_catalyst Action: Use fresh H₂SO₄ or p-TsOH at 1-5 mol%. check_catalyst->add_fresh_catalyst No purification Successful Esterification check_time_temp->purification Yes monitor_reaction Action: Monitor by TLC/GC until completion. check_time_temp->monitor_reaction No dry_reagents->check_water increase_alcohol->use_excess_alcohol add_fresh_catalyst->check_catalyst monitor_reaction->check_time_temp

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Issue 2: Impurities and Difficult Purification after Mitsunobu Reaction

Question: I used a Mitsunobu reaction to esterify 2-hydroxy-3-phenylpropanoic acid, but my crude product is contaminated with triphenylphosphine oxide and hydrazine byproducts. How can I effectively purify my desired ester?

Answer:

The Mitsunobu reaction is an excellent method for esterification under mild conditions, especially for sensitive substrates, and proceeds with an inversion of stereochemistry.[6][7][8] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative (e.g., from DEAD or DIAD), which can be challenging to remove.[6]

Causality & Purification Strategies:

  • Inherent Byproducts: TPPO and the reduced azodicarboxylate are intrinsic byproducts of the reaction mechanism.[7] TPPO is notoriously difficult to remove by standard silica gel chromatography due to its polarity, which is often similar to that of the desired product.

  • Purification Solutions:

    • Crystallization: If your product is a solid, crystallization is often the most effective method. TPPO is often soluble in nonpolar solvents like diethyl ether or hexanes, while the desired product may precipitate. Try triturating the crude mixture with cold ether.

    • Modified Chromatography:

      • Solvent System Optimization: A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) on silica gel can sometimes achieve separation.

      • Dry Column Vacuum Chromatography: This technique can sometimes provide better separation than traditional flash chromatography.

    • Chemical Treatment:

      • Precipitation of TPPO: TPPO can be precipitated from a solution in diethyl ether by the addition of MgCl₂ or ZnCl₂ as a coordination complex, which can then be filtered off.

    • Modified Reagents:

      • Polymer-Bound Triphenylphosphine: Using a resin-bound triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.[6]

      • Alternative Azodicarboxylates: Bruce H. Lipshutz developed di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be easily filtered and recycled.[6]

Issue 3: Reaction Failure when Synthesizing from L-Phenylalanine

Question: I am trying to synthesize (S)-2-hydroxy-3-phenylpropanoic acid from L-phenylalanine using sodium nitrite and sulfuric acid, followed by esterification. However, the initial reaction step is not working, and I am recovering my starting material. What could be the issue?

Answer:

This reaction is a diazotization of the primary amine of phenylalanine to form a diazonium salt, which is then displaced by water in a double SN2 reaction, resulting in retention of configuration.[9] The success of this step is highly dependent on reaction conditions.[10][11]

Causality & Troubleshooting Steps:

  • Temperature Control: The formation of the diazonium salt is critical and must be performed at low temperatures (typically 0 °C).[10] If the temperature is too high, the diazonium salt can decompose prematurely or undergo side reactions, including elimination or polymerization, leading to a complex mixture and low yield of the desired alcohol.

    • Solution: Maintain the reaction temperature strictly at 0-5 °C using an ice-water bath during the dropwise addition of the sodium nitrite solution.

  • Rate of Addition: The aqueous solution of NaNO₂ must be added slowly and dropwise to the acidic solution of phenylalanine.[10] A rapid addition can cause a localized increase in temperature and pH, leading to decomposition of both the nitrous acid (formed in situ) and the diazonium salt.

    • Solution: Use a dropping funnel for slow, controlled addition of the NaNO₂ solution over a period of 30-60 minutes while vigorously stirring the reaction mixture.

  • Acid Concentration: A sufficient concentration of a strong acid (like H₂SO₄) is required to protonate the sodium nitrite to form nitrous acid, the active reagent, and to keep the amino acid fully protonated and in solution.[9]

    • Solution: Ensure you are using the correct stoichiometry and concentration of sulfuric acid as specified in the procedure (e.g., 1N H₂SO₄).[10]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for this synthesis? A1: For large-scale synthesis, Fischer esterification is often preferred due to the low cost of reagents (methanol, sulfuric acid) and straightforward procedure.[4][5] While the equilibrium can be a challenge, using excess methanol as the solvent and ensuring anhydrous conditions can lead to high yields. Methods like the Mitsunobu reaction are excellent for small-scale, high-value synthesis where stereochemical inversion is desired, but are less economical for bulk production.

Q2: How can I monitor the progress of the esterification reaction? A2: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Spot the reaction mixture against the starting carboxylic acid. The ester product will be less polar and have a higher Rf value. A stain like potassium permanganate can be used for visualization.

  • GC: This method provides a quantitative measure of the conversion of the starting material to the product.

Q3: What are the key safety concerns with the reagents used in these syntheses? A3:

  • Diazomethane: This reagent is highly toxic and potentially explosive.[12][13][14] It should only be handled by experienced chemists in a well-ventilated fume hood, using specialized glassware without ground glass joints. It is typically generated in situ for immediate use.[12]

  • DEAD/DIAD (Azodicarboxylates): These are toxic and potential sensitizers. They should be handled with care in a fume hood.

  • Strong Acids (H₂SO₄): These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Fischer Esterification 2-hydroxy-3-phenylpropanoic acid, MeOH, H₂SO₄65-95%[2][5]Low cost, scalable, simple procedure.Reversible reaction, requires water removal, risk of dehydration.
From Phenylalanine L-Phenylalanine, NaNO₂, H₂SO₄, then esterification50-70% (over 2 steps)[10]Readily available starting material, retains stereochemistry.Requires strict temperature control, diazotization can be tricky.
Mitsunobu Reaction 2-hydroxy-3-phenylpropanoic acid, MeOH, PPh₃, DEAD/DIAD70-90%[8]Mild conditions, high yield, stereochemical inversion.Expensive reagents, difficult byproduct removal (TPPO).
With Diazomethane 2-hydroxy-3-phenylpropanoic acid, CH₂N₂>95%[13][14]Very high yield, extremely mild, clean reaction.Diazomethane is highly toxic and explosive.[12][13][14]

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 2-hydroxy-3-phenylpropanoic acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-phenylpropanoic acid (10.0 g, 60.2 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). While stirring, slowly and cautiously add concentrated sulfuric acid (1.0 mL, ~18 mmol).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL, until effervescence ceases), and finally with a saturated solution of NaCl (brine) (1 x 50 mL).[5]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure Methyl 2-hydroxy-3-phenylpropanoate.

General Reaction and Purification Workflow

cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase setup 1. Combine Carboxylic Acid and excess Methanol catalyst 2. Add H₂SO₄ catalyst setup->catalyst reflux 3. Heat to Reflux (4-6h) catalyst->reflux monitor 4. Monitor by TLC/GC reflux->monitor cool 5. Cool to RT & Evaporate MeOH monitor->cool extract 6. Dissolve in EtOAc & Transfer to Sep. Funnel cool->extract wash 7. Wash with H₂O, NaHCO₃, Brine extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify via Vacuum Distillation or Flash Chromatography dry->purify product Pure Methyl 2-hydroxy- 3-phenylpropanoate purify->product

Caption: General workflow for synthesis and purification.

References

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]

  • University of Bath. (n.d.). Diazomethane makes methyl esters from carboxylic acids. [Link]

  • Prakash, G. K. S., et al. (2018). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters. [Link]

  • Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition. [Link]

  • Nirmala, S., et al. (2012). Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. Journal of the Korean Chemical Society. [Link]

  • Elschner, T., et al. (2017). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Macromolecular Chemistry and Physics. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic Synthesis. (n.d.). Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • ERIC. (2010). The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid. [Link]

  • ResearchGate. (n.d.). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2).... [Link]

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (n.d.). Synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate 24. [Link]

  • ChemSynthesis. (n.d.). methyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (2010). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Royal Society of Chemistry. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • PubChem. (n.d.). (S)-methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. [Link]

  • Chegg. (2021). Question: 2. (20 points) The synthesis of propyl-3-phenylprop-2-enoate.... [Link]

  • PubMed. (1995). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Answering your request, here is a technical support center with troubleshooting guides and FAQs for "optimizing reaction yield of Methyl 2-hydroxy-3-phenylpropanoate". Prepared by: Gemini, Senior Application Scientist We...

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for "optimizing reaction yield of Methyl 2-hydroxy-3-phenylpropanoate".

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-hydroxy-3-phenylpropanoate (MHP). This valuable chiral building block is a key intermediate in the development of various pharmaceuticals and fine chemicals.[1][2] This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. It is structured to address problems from a fundamental, cause-and-effect perspective, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: My synthesis of Methyl 2-hydroxy-3-phenylpropanoate is resulting in a consistently low yield. What are the most common culprits?

A1: Consistently low yields in MHP synthesis typically stem from a few core areas, depending on your chosen synthetic route. For Fischer esterification, the reaction is governed by equilibrium, meaning the reverse reaction (hydrolysis of the ester) is a significant factor.[3] The presence of water, even in trace amounts in your reactants or solvent, can inhibit the forward reaction.[4] For routes involving catalytic hydrogenation, catalyst activity is paramount. Impurities in the substrate or solvent can poison the catalyst, and improper handling can lead to deactivation. In all syntheses, general laboratory practices like inaccurate measurements, losses during product transfer, and inefficient purification can significantly reduce the final isolated yield.[3][5]

Q2: I need to produce an enantiomerically pure form of MHP. Which synthetic route offers the best combination of high yield and high enantioselectivity?

A2: For achieving high enantiopurity, asymmetric hydrogenation of a prochiral precursor like methyl 2-oxo-3-phenylpropanoate (methyl phenylpyruvate) is the superior method. This approach utilizes chiral catalysts, often based on Ruthenium, Rhodium, or Iridium with specialized chiral ligands (e.g., BINAP, DuPhos), to selectively produce one enantiomer with high enantiomeric excess (ee), often exceeding 98%.[6] While this method requires specialized catalysts and equipment (e.g., a high-pressure autoclave), it offers excellent control over stereochemistry and typically high conversion.

Direct Fischer esterification of enantiopure 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid) is a simpler alternative that preserves the existing stereocenter. However, the overall yield is subject to equilibrium limitations as previously mentioned.

Q3: What are the most effective methods for monitoring the reaction progress to avoid incomplete conversion or byproduct formation?

A3: Real-time or regular reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for qualitative analysis. By spotting the reaction mixture alongside your starting materials, you can visually track the disappearance of reactants and the appearance of the product spot. It is an excellent tool for determining reaction completion.[7]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative techniques that provide more detailed information. They can separate the product from starting materials and byproducts, allowing you to calculate the conversion rate and assess the purity of the reaction mixture at any given time.[8] For chiral syntheses, chiral GC or HPLC is essential for determining the enantiomeric excess (ee) of the product.[6]

Part 2: Synthesis Routes & Troubleshooting Guides

This section provides detailed troubleshooting for the two primary synthetic pathways to Methyl 2-hydroxy-3-phenylpropanoate.

Guide 1: Fischer Esterification of 2-Hydroxy-3-phenylpropanoic Acid

This classic method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. While straightforward, it is an equilibrium-limited process.

Caption: Troubleshooting decision tree for Fischer esterification.

Issue Possible Cause Scientific Explanation & Solution
Low Conversion Equilibrium Limitation The reaction Acid + Alcohol ⇌ Ester + Water is reversible. The presence of the product (water) drives the reaction backward. Solution: Shift the equilibrium toward the products by (1) using a large excess of one reactant (typically methanol) or (2) continuously removing water as it forms using a Dean-Stark apparatus or by adding a drying agent.[3][9]
Insufficient Catalyst Activity The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Solution: Use a fresh, anhydrous strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[10] Ensure adequate catalyst loading (typically 1-5 mol%).
Suboptimal Temperature or Time Esterification is often a slow reaction at room temperature. Solution: Heating the reaction to the reflux temperature of methanol increases the reaction rate. Monitor the reaction until TLC or GC analysis shows the starting material has been consumed.[4]
Product Degradation (Discoloration) Side Reactions At excessively high temperatures, the secondary alcohol in the molecule can undergo dehydration to form methyl cinnamate. Solution: Maintain a controlled reflux. Avoid aggressive heating. If purification is done by distillation, use vacuum distillation to lower the boiling point and prevent thermal decomposition.[11]
Loss During Workup Incomplete Extraction MHP has some water solubility due to its hydroxyl and ester groups. Solution: During aqueous workup, extract the aqueous layer multiple times (e.g., 3x) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery. Washing the combined organic layers with brine can help break emulsions and remove dissolved water.[11]
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-3-phenylpropanoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (10-20 eq) followed by the slow, careful addition of concentrated sulfuric acid (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC every 2 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

Guide 2: Asymmetric Hydrogenation of Methyl 2-oxo-3-phenylpropanoate

This advanced method is preferred for producing enantiomerically pure MHP. It involves the reduction of a ketone to a chiral alcohol using H₂ gas and a chiral transition metal catalyst.

Caption: Key optimization parameters for asymmetric hydrogenation.

Issue Possible Cause Scientific Explanation & Solution
Low Conversion Catalyst Deactivation The catalyst's active metal center can be poisoned by impurities (e.g., sulfur compounds, water, oxygen). Solution: Use highly purified, degassed solvents and substrates. Ensure the reaction is set up under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst.[5]
Insufficient Hydrogen Pressure The concentration of dissolved hydrogen is a key factor in the reaction rate. Solution: Increase the hydrogen pressure within the safe limits of your reactor. Typical pressures range from 4 to 60 bar.[12]
Low Catalyst Loading The substrate-to-catalyst ratio (S/C) determines the number of catalytic cycles each catalyst molecule must perform. Solution: While a high S/C ratio is economically desirable, a lower ratio (e.g., from 1000:1 to 100:1) can significantly increase the reaction rate.[6]
Low Enantioselectivity (ee) Suboptimal Catalyst/Ligand The chiral ligand creates a chiral environment around the metal center, which dictates the stereochemical outcome. The interaction between the substrate and the chiral catalyst is highly specific. Solution: Screen different chiral ligands. The choice of metal (Ru, Rh, Ir) and ligand is substrate-dependent. For β-keto esters, Ru-BINAP systems are often a good starting point.[6]
Incorrect Solvent Choice The solvent can influence the catalyst's conformation and solubility, thereby affecting both activity and selectivity. Solution: Protic solvents like methanol or ethanol are often effective for hydrogenating polar substrates like keto esters.[6] However, screening other solvents like THF or dichloromethane may be beneficial.
Reaction Temperature Higher temperatures increase the reaction rate but can decrease enantioselectivity by allowing the reaction to proceed through higher-energy, less-selective transition states. Solution: Conduct the reaction at a lower temperature (e.g., room temperature or below) to improve ee, though this may require a longer reaction time or higher catalyst loading.[13]
Catalyst SystemSubstrate-to-Catalyst (S/C) RatioH₂ Pressure (bar)SolventTypical Conversion (%)Typical ee (%)
Ru/(R)-BINAP1,000 - 2,000100Methanol>99>99
Rh/(S,S)-Et-DuPhos1,0004Methanol10098
Ir/(R)-SpiroPAP100,00050Ethanol9898
Note: Data is adapted for analogous substrates and serves as a predictive comparison.[6]
  • Catalyst Preparation (in a glovebox): In an inert atmosphere, charge a glass liner for an autoclave with the catalyst precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (R)-BINAP) in an anhydrous, degassed solvent like DMF. Prepare the active catalyst according to established literature procedures.

  • Reaction Setup (in a glovebox): To the liner containing the activated catalyst, add the substrate, methyl 2-oxo-3-phenylpropanoate, dissolved in degassed methanol.

  • Hydrogenation: Seal the glass liner inside a stainless-steel autoclave. Purge the autoclave multiple times with H₂ gas before pressurizing to the desired pressure (e.g., 50 bar).

  • Reaction: Stir the mixture at the desired temperature (e.g., 25 °C) for the required duration (12-24 hours).

  • Workup: After the reaction, cool the autoclave, carefully vent the H₂ gas, and remove the reaction mixture. Concentrate the solvent under reduced pressure.

  • Analysis & Purification: Determine the conversion and enantiomeric excess of the crude product using chiral GC or HPLC. The product can be purified by column chromatography on silica gel.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Brainly. How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. [Link]

  • Filo. What are possible sources of error in an esterification lab?. [Link]

  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • Semantic Scholar. Synthesis and Crystal Structure Analysis of Methyl 2Hydroxyimino3-phenyl-propionate. [Link]

  • ResearchGate. Synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate 24. [Link]

  • ChemSynthesis. methyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]

  • Organic Chemistry Portal. Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. [Link]

  • National Institutes of Health (NIH). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. [Link]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • National Institutes of Health (NIH). Methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • National Institutes of Health (NIH). (S)-methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • University of North Texas. Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. [Link]

  • CHIMIA. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. [Link]

  • ETH Zurich Research Collection. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. [Link]

  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-hydroxy-3-phenylpropanoate

Welcome to the technical support guide for the purification of Methyl 2-hydroxy-3-phenylpropanoate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-hydroxy-3-phenylpropanoate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating and purifying this chiral molecule. Here, we address common challenges with practical, field-tested solutions and provide in-depth explanations to support your experimental success.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude synthesis of Methyl 2-hydroxy-3-phenylpropanoate?

Common impurities largely depend on the synthetic route. However, they typically fall into these categories:

  • Starting Materials: Unreacted precursors such as 3-phenyllactic acid or related starting materials.

  • Reagents: Excess reagents used in esterification or other synthetic steps. For instance, if using benzoyl chloride in a related synthesis, residual amounts or its by-products might be present.[1]

  • By-products: Molecules formed from side reactions, such as products of elimination (dehydration) or over-oxidation.

  • Enantiomeric Impurity: The undesired enantiomer of the target molecule is a critical impurity, especially in asymmetric synthesis.[2]

  • Solvent Residue: Residual solvents from the reaction or initial work-up steps.

Q2: What are the primary methods for purifying crude Methyl 2-hydroxy-3-phenylpropanoate?

The choice of purification method depends on the nature of the impurities and the scale of your experiment. The most effective techniques are:

  • Recrystallization: Ideal for obtaining high-purity crystalline solids. The key is finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Liquid-Liquid Extraction: Primarily used during the work-up phase to remove water-soluble or acid/base-soluble impurities.[3]

  • Column Chromatography: A highly versatile technique for separating the target compound from impurities with different polarities. It is effective for removing both more and less polar contaminants.

  • Vacuum Distillation: Suitable for thermally stable liquids. Since Methyl 2-hydroxy-3-phenylpropanoate is an ester, it may have a boiling point amenable to distillation under reduced pressure, which helps prevent thermal degradation.[4]

Q3: How can I effectively assess the purity of my final product?

A multi-faceted approach is recommended to confirm both chemical and stereochemical purity.

  • For Chemical Purity:

    • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity by separating the main compound from impurities. A C18 reverse-phase column is a common starting point.[5]

    • Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable. It offers high resolution for separating volatile impurities.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

    • Thin-Layer Chromatography (TLC): A quick, qualitative method to get a preliminary assessment of purity and to identify a suitable solvent system for column chromatography.[5]

  • For Enantiomeric Purity (Enantiomeric Excess - ee):

    • Chiral HPLC: The most common and reliable method. It uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for precise quantification of the enantiomeric excess.[2][7]

    • Chiral GC: Similar to chiral HPLC but for volatile compounds. It employs a capillary column with a chiral stationary phase.[8]

Q4: Why is chiral purity so important for this molecule?

Methyl 2-hydroxy-3-phenylpropanoate is a chiral building block used in the synthesis of more complex molecules, including pharmaceuticals.[9] The biological activity of enantiomers can differ significantly. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, ensuring high enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

Troubleshooting Guides

This section addresses specific issues you may encounter during purification, providing potential causes and actionable solutions.

Issue 1: Low yield or no crystals forming during recrystallization.
  • Possible Causes:

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Excessive Solvent: Using too much solvent will keep the compound dissolved in the mother liquor.

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very fine, impure crystals instead of well-formed, pure crystals.

    • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good solvent will fully dissolve the compound when hot but yield a significant precipitate upon cooling.

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

G start Start: Poor Enantiomeric Resolution (Rs < 1.5) csp_check Is the CSP appropriate for your analyte class? start->csp_check screen_csp Screen alternative CSPs (e.g., polysaccharide, Pirkle-type) csp_check->screen_csp No/Unsure mobile_phase Optimize Mobile Phase Composition csp_check->mobile_phase Yes screen_csp->mobile_phase solvent_ratio Vary polar modifier ratio (e.g., IPA in Hexane) mobile_phase->solvent_ratio additives Add acidic/basic modifier if needed (e.g., 0.1% TFA/DEA) solvent_ratio->additives If peak shape is poor temp_flow Adjust Temperature and Flow Rate solvent_ratio->temp_flow additives->temp_flow adjust_temp Test lower temperatures (e.g., 15-25°C) temp_flow->adjust_temp adjust_flow Try a lower flow rate (e.g., 0.5-0.8 mL/min) adjust_temp->adjust_flow adjust_flow->mobile_phase If still poor, re-optimize success Resolution Achieved (Rs > 1.5) adjust_flow->success Check Resolution

Sources

Optimization

"common side reactions in phenyllactate ester synthesis"

Welcome to the technical support center for phenyllactate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenyllactate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and supported by authoritative references. Our goal is to not only offer solutions but also to explain the underlying causality, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Loss of Optical Purity in the Final Ester Product

Q: I started with enantiomerically pure L-phenyllactic acid, but my final ester product shows significant racemization. What is causing this loss of stereochemical integrity, and how can I prevent it?

A: This is a common and critical issue in the synthesis of esters from α-hydroxy acids like phenyllactic acid. The primary cause is racemization at the α-carbon, which is susceptible to both acid and base-catalyzed epimerization.

Root Cause Analysis:

Under typical esterification conditions (e.g., Fischer esterification with a strong acid catalyst), the acidic proton on the α-carbon can be abstracted, leading to the formation of a planar enol intermediate. Reprotonation of this achiral enol can occur from either face with equal probability, resulting in a racemic mixture of the ester.[1] The presence of strong bases can similarly lead to the formation of a planar enolate, which also results in racemization.

Troubleshooting Protocol:

  • Catalyst Selection:

    • Avoid Strong Mineral Acids: Strong acids like sulfuric acid can aggressively promote enolization. Consider using milder acid catalysts.

    • Employ Milder Catalysts: Lewis acids or milder Brønsted acids can be effective. For instance, some studies have shown that certain biocompatible metal catalysts may have a reduced racemization effect.[2]

    • Enzymatic Catalysis: For maximum stereochemical retention, consider lipase-catalyzed esterification, which is known for its high enantioselectivity.[3]

  • Reaction Temperature and Time:

    • Lower the Reaction Temperature: Higher temperatures provide the activation energy for the racemization pathway. Conduct the esterification at the lowest effective temperature.

    • Minimize Reaction Time: Prolonged exposure to acidic or basic conditions increases the likelihood of racemization. Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed.

  • Choice of Reagents:

    • Alternative Esterification Methods: If racemization remains a persistent issue with Fischer esterification, consider alternative methods that do not involve harsh acidic or basic conditions. For example, using dicyclohexylcarbodiimide (DCC) with a coupling agent like 4-dimethylaminopyridine (DMAP) can be a milder approach.

Visualizing the Racemization Mechanism:

Below is a diagram illustrating the acid-catalyzed racemization pathway via an enol intermediate.

racemization cluster_products Racemic Mixture (S)-Phenyllactic Acid Ester (S)-Phenyllactic Acid Ester Protonation of Carbonyl Protonation of Carbonyl (S)-Phenyllactic Acid Ester->Protonation of Carbonyl H+ Enol Intermediate (Achiral) Enol Intermediate (Achiral) Protonation of Carbonyl->Enol Intermediate (Achiral) -H+ (from α-carbon) Reprotonation Reprotonation Enol Intermediate (Achiral)->Reprotonation +H+ Reprotonation->(S)-Phenyllactic Acid Ester (R)-Phenyllactic Acid Ester (R)-Phenyllactic Acid Ester Reprotonation->(R)-Phenyllactic Acid Ester

Caption: Acid-catalyzed racemization of a phenyllactate ester.

Issue 2: Formation of High Molecular Weight Byproducts and Oligomers

Q: During the synthesis of my phenyllactate ester, I'm observing the formation of a viscous, oily residue that is difficult to purify. What is this byproduct, and how can I avoid its formation?

A: The viscous byproduct you are observing is likely due to intermolecular esterification, leading to the formation of linear and cyclic dimers (phenyllactides), as well as higher oligomers and polyesters. This is a common side reaction for α-hydroxy acids.

Root Cause Analysis:

Phenyllactic acid is a bifunctional molecule, possessing both a carboxylic acid and a hydroxyl group. Under esterification conditions, one molecule of phenyllactic acid can react with another, leading to the formation of a dimer. This dimer can then react with another molecule of phenyllactic acid or another dimer, and so on, leading to polyesterification. High temperatures and the removal of water (or the alcohol being esterified) can drive this side reaction. The formation of the cyclic dimer, phenyllactide, is often a precursor to ring-opening polymerization.[4][5]

Troubleshooting Protocol:

  • Control of Stoichiometry:

    • Use an Excess of the Alcohol: When performing a Fischer esterification, using a large excess of the desired alcohol will statistically favor the reaction of the phenyllactic acid with the alcohol over self-condensation.[6] The alcohol can often be used as the solvent.

  • Temperature and Concentration Management:

    • Moderate Reaction Temperatures: High temperatures promote the depolymerization of oligomers to form the cyclic lactide, which can then polymerize.[5] Aim for the lowest temperature that allows for a reasonable reaction rate for the desired esterification.

    • Maintain Appropriate Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to oligomerization.

  • Reaction Setup:

    • Efficient Water Removal (for Fischer Esterification): While water removal drives the desired esterification, prolonged heating in the absence of the target alcohol can favor polyesterification.[6][7] If using a Dean-Stark trap, ensure the reaction is not heated unnecessarily after the theoretical amount of water has been collected.

Visualizing the Dimerization and Polymerization Pathway:

polymerization Phenyllactic Acid Phenyllactic Acid Linear Dimer Linear Dimer Phenyllactic Acid->Linear Dimer + Phenyllactic Acid - H2O Cyclic Dimer (Phenyllactide) Cyclic Dimer (Phenyllactide) Linear Dimer->Cyclic Dimer (Phenyllactide) Intramolecular - H2O Higher Oligomers/Polymers Higher Oligomers/Polymers Linear Dimer->Higher Oligomers/Polymers + n Phenyllactic Acid - n H2O Poly(phenyllactide) Poly(phenyllactide) Cyclic Dimer (Phenyllactide)->Poly(phenyllactide) Ring-Opening Polymerization

Caption: Side reactions leading to dimerization and polymerization.

Issue 3: Dehydration of the α-Hydroxyl Group

Q: My reaction mixture is turning dark, and I'm isolating byproducts that appear to be unsaturated. What could be causing this?

A: The formation of unsaturated byproducts and discoloration is often indicative of a dehydration reaction, where the α-hydroxyl group is eliminated to form an α,β-unsaturated ester. This is particularly common when using strong dehydrating agents like concentrated sulfuric acid at elevated temperatures.

Root Cause Analysis:

The α-hydroxyl group of phenyllactic acid can be protonated by a strong acid catalyst, turning it into a good leaving group (water). Subsequent elimination of water, often facilitated by heat, results in the formation of an α,β-unsaturated ester, such as ethyl 2-phenylacrylate. These unsaturated compounds can be prone to polymerization, contributing to the formation of dark, tarry materials.

Troubleshooting Protocol:

  • Choice of Catalyst:

    • Avoid Strong Dehydrating Acids: Concentrated sulfuric acid is a potent dehydrating agent and should be used with caution.[7] Consider using alternative catalysts that are less prone to promoting dehydration, such as p-toluenesulfonic acid (p-TsOH) or certain Lewis acids.

  • Temperature Control:

    • Maintain a Moderate Temperature: Dehydration reactions are typically favored at higher temperatures. Running the esterification at a lower temperature will disfavor this elimination pathway.

  • Water Removal:

    • Controlled Water Removal: While removing water is necessary to drive the esterification equilibrium, harsh conditions that also favor dehydration should be avoided. Using molecular sieves to remove water at a lower temperature can be a milder alternative to azeotropic distillation at high temperatures.

Visualizing the Dehydration Mechanism:

dehydration Phenyllactate Ester Phenyllactate Ester Protonation of α-OH Protonation of α-OH Phenyllactate Ester->Protonation of α-OH H+ Elimination of H2O Elimination of H2O Protonation of α-OH->Elimination of H2O - H2O α,β-Unsaturated Ester α,β-Unsaturated Ester Elimination of H2O->α,β-Unsaturated Ester

Caption: Acid-catalyzed dehydration of a phenyllactate ester.

Analytical Protocols for Quality Control

Q: How can I effectively monitor my reaction and assess the purity of my final phenyllactate ester product?

A: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Technique Purpose Typical Parameters & Observations
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative assessment of purity.Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio can be adjusted to achieve good separation. Visualization: UV light (for the aromatic ring) and/or staining with an oxidizing agent (e.g., potassium permanganate) to visualize the hydroxyl group. The desired ester product should have a higher Rf value than the starting phenyllactic acid.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity, detection of byproducts, and determination of enantiomeric excess.Reversed-Phase HPLC (for purity): C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA or formic acid). Detection is typically done by UV absorbance at around 210 nm or 254 nm.[8][9][10][11][12] Chiral HPLC (for enantiomeric excess): A chiral stationary phase is required. The mobile phase is often a mixture of hexane and isopropanol.[9][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of impurities.¹H NMR: Look for the characteristic signals of the phenyllactate ester, including the aromatic protons, the methine proton at the α-position, the methylene protons of the phenyl group, and the protons of the alcohol moiety. Impurities like oligomers may show broader signals.[13][14][15][16] ¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbon of the ester will have a characteristic chemical shift.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile byproducts and impurities.Useful for identifying low molecular weight byproducts, such as the dehydrated product or unreacted alcohol.

References

Sources

Troubleshooting

"how to improve enantiomeric excess in Methyl 2-hydroxy-3-phenylpropanoate synthesis"

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-phenylpropanoate. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-phenylpropanoate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the enantiomeric excess (ee) in your synthetic procedures. As Senior Application Scientists, we combine technical precision with practical field experience to address the common challenges encountered in achieving high stereoselectivity.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues that can lead to suboptimal enantiomeric excess during the synthesis of Methyl 2-hydroxy-3-phenylpropanoate.

Q1: My enantiomeric excess (% ee) is consistently low. Where should I start my investigation?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue can often be traced back to several key areas. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Analytical Method Validation: Before optimizing the reaction, it is imperative to validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. An inaccurate analytical method can give misleading % ee values.[1] Ensure baseline separation (Resolution > 1.5) of the enantiomers and verify accuracy with known standards.[1]

  • Reagent and Catalyst Purity: Asymmetric reactions are highly sensitive to impurities.[2]

    • Catalyst/Ligand: Verify the enantiomeric purity of your chiral catalyst or ligand. Impurities can significantly diminish enantioselectivity.[2]

    • Starting Materials: Ensure the purity of your starting material (e.g., methyl phenylpyruvate).

    • Solvents: Use anhydrous solvents, as water can interfere with many catalytic systems.[2]

Workflow for Troubleshooting Low Enantiomeric Excess

cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Reaction Parameter Optimization cluster_3 Advanced Strategies Low ee Low ee Validate Analytical Method Validate Analytical Method Low ee->Validate Analytical Method First Step Check Reagent Purity Check Reagent Purity Validate Analytical Method->Check Reagent Purity If Method is Valid Optimize Temperature Optimize Temperature Check Reagent Purity->Optimize Temperature If Reagents are Pure Screen Solvents Screen Solvents Optimize Temperature->Screen Solvents Iterate Vary Catalyst Loading Vary Catalyst Loading Screen Solvents->Vary Catalyst Loading Iterate Change Catalyst/Ligand Change Catalyst/Ligand Vary Catalyst Loading->Change Catalyst/Ligand If Still Low ee Consider Kinetic Resolution Consider Kinetic Resolution Change Catalyst/Ligand->Consider Kinetic Resolution Alternative Approach

Caption: Troubleshooting workflow for low enantiomeric excess.

Q2: I've confirmed my analytical method and reagent purity, but the enantioselectivity is still poor. What reaction parameters should I optimize?

A2: Once the foundational aspects are verified, the focus should shift to the reaction conditions, as they play a critical role in determining the stereochemical outcome.[3]

  • Temperature: Temperature is a crucial parameter in controlling enantioselectivity.[4] Lowering the reaction temperature often enhances enantiomeric excess by favoring the transition state that leads to the desired enantiomer.[5][6] However, this is not always the case, and in some systems, an optimal temperature exists above sub-ambient conditions.[6] It is advisable to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature).

  • Solvent: The choice of solvent can significantly impact the catalyst's conformation and, consequently, its enantioselectivity.[3][7] Screening a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, and 2-MeTHF) is recommended.[2][7] In some cases, the use of ionic liquids as co-solvents has been shown to improve catalyst performance.[5][8]

  • Catalyst Loading and Stoichiometry: Re-evaluate the stoichiometry of all reagents and ensure the accurate measurement of the catalyst.[2] Varying the catalyst loading can also help in finding the optimal concentration for maximizing enantioselectivity.

Q3: My results are inconsistent between batches. What could be the cause?

A3: Inconsistent results often point to issues with moisture, air sensitivity, or variations in reagent quality.

  • Atmosphere: Many organometallic reagents and catalysts are sensitive to air and moisture.[2] Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Reagent Quality: The quality of commercially available reagents can vary. If possible, titrate organometallic reagents before use to determine their exact concentration.[2]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Incomplete reactions can lead to lower enantiomeric excess, especially in cases of kinetic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to produce enantiomerically enriched Methyl 2-hydroxy-3-phenylpropanoate?

A1: There are two main approaches to obtaining enantiomerically pure Methyl 2-hydroxy-3-phenylpropanoate:

  • Asymmetric Synthesis: This involves the direct formation of one enantiomer in excess from a prochiral starting material. A common method is the asymmetric reduction of methyl phenylpyruvate or a related precursor using a chiral catalyst or reagent.[9][10]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[11] This can be achieved using enzymes, such as lipases, or chiral chemical catalysts.[12][13][14]

Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Asymmetric Synthesis Potentially 100% theoretical yield of the desired enantiomer.Requires careful optimization of chiral catalysts and reaction conditions.
Kinetic Resolution Can be highly selective.Maximum theoretical yield of the desired enantiomer is 50%. Requires separation of the unreacted enantiomer from the product.
Q2: How do I select the appropriate chiral catalyst for my asymmetric synthesis?

A2: The choice of a chiral catalyst is substrate-dependent and often requires screening. Some common classes of catalysts for asymmetric reductions include:

  • Chiral Metal Complexes: Catalysts based on metals like ruthenium, rhodium, and iridium with chiral ligands are widely used for asymmetric hydrogenation.[15][16]

  • Organocatalysts: Chiral organic molecules, such as proline and its derivatives, can catalyze asymmetric reactions with high enantioselectivity.[17]

  • Enzymes: Biocatalysts, such as oxidoreductases, can offer excellent enantioselectivity under mild reaction conditions.[18]

When selecting a catalyst, consider literature precedents for similar substrates. If a specific catalyst system is not reported for your substrate, start with a well-established catalyst known for its broad applicability.

Q3: Can I use biocatalysis to improve the enantiomeric excess?

A3: Yes, biocatalysis is a powerful tool for achieving high enantioselectivity. Enzymes, particularly lipases and oxidoreductases, are often used in the synthesis of chiral molecules.[14][18]

  • Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of Methyl 2-hydroxy-3-phenylpropanoate, allowing for the separation of the enantiomers.[12][14]

  • Asymmetric Bioreduction: Oxidoreductases can catalyze the asymmetric reduction of methyl phenylpyruvate to yield the desired enantiomer of Methyl 2-hydroxy-3-phenylpropanoate with high enantiomeric excess.[9]

The use of whole-cell biocatalysts can also be an effective strategy, as they contain the necessary enzymes and cofactor regeneration systems.[9]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Methyl Phenylpyruvate

This protocol provides a general guideline. Specific conditions will need to be optimized for the chosen catalyst system.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the chiral catalyst (e.g., a Ru-BINAP complex) in a degassed, anhydrous solvent (e.g., methanol or toluene).

  • Substrate Addition: Add methyl phenylpyruvate to the catalyst solution.

  • Hydrogenation: Pressurize the flask with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) for the specified time (e.g., 12-24 hours).

  • Work-up: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Visualizing the Asymmetric Hydrogenation Workflow

Start Start Prepare Catalyst Solution Prepare Catalyst Solution Start->Prepare Catalyst Solution Add Substrate Add Substrate Prepare Catalyst Solution->Add Substrate Pressurize with H2 Pressurize with H2 Add Substrate->Pressurize with H2 Stir at Controlled Temperature Stir at Controlled Temperature Pressurize with H2->Stir at Controlled Temperature Reaction Monitoring Reaction Monitoring Stir at Controlled Temperature->Reaction Monitoring Reaction Monitoring->Stir at Controlled Temperature Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Purification Purification Work-up->Purification Analyze ee Analyze ee Purification->Analyze ee End End Analyze ee->End

Caption: Workflow for asymmetric hydrogenation.

References

  • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. (2021-04-06). Retrieved from [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. (2017-03-24). Retrieved from [Link]

  • Optimization of reaction conditions a Optimization for enantioselective... - ResearchGate. Retrieved from [Link]

  • Generality-oriented optimization of enantioselective aminoxyl radical catalysis - PMC. Retrieved from [Link]

  • Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation | Journal of the American Chemical Society. Retrieved from [Link]

  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications - PMC - NIH. Retrieved from [Link]

  • DNA–Based Asymmetric Catalysis: Role of Ionic Solvents and Glymes - PMC. Retrieved from [Link]

  • Enantiomeric Resolution of a Non-racemic Mixture of Methyl 2-phenylpropanoate Using Marine Lipases - sistema Fenix. Retrieved from [Link]

  • Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - Semantic Scholar. Retrieved from [Link]

  • On the Hunt for Chiral Single-Atom Catalysts - PMC - PubMed Central. Retrieved from [Link]

  • Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures - MDPI. Retrieved from [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • WO1991014672A1 - Chiral catalysts for enantioselective synthesis - Google Patents.
  • Application of Biobased Solvents in Asymmetric Catalysis - Encyclopedia.pub. Retrieved from [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - MDPI. Retrieved from [Link]

  • Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli | Request PDF - ResearchGate. Retrieved from [Link]

  • Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Retrieved from [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC - NIH. Retrieved from [Link]

  • Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic CC‐Bond Reduction | Semantic Scholar. Retrieved from [Link]

  • Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(. Retrieved from [Link]

  • Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction - The Royal Society of Chemistry. Retrieved from [Link]

  • Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - MDPI. Retrieved from [Link]

  • Asymmetric arene hydrogenation: towards sustainability and application - RSC Publishing. Retrieved from [Link]

  • Kinetic resolution - Wikipedia. Retrieved from [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update - MDPI. Retrieved from [Link]

  • Prediction of the enantiomeric excess value for asymmetric transfer hydrogenation based on machine learning - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction | Request PDF - ResearchGate. Retrieved from [Link]

  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... - ResearchGate. Retrieved from [Link]

  • Methyl-(2R)-2-hydroxy-3-phenylpropanoate | Chiralblock. Retrieved from [Link]

  • Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem - NIH. Retrieved from [Link]

  • Various chiral catalysts used in the metal-free-enantioselective synthesis of propargylamines - ResearchGate. Retrieved from [Link]

  • 1-methyl-4-phenylpyridinium (MPP+) decreases mitochondrial oxidation-reduction (REDOX) activity and membrane potential (Deltapsi(m)) in rat striatum - PubMed. Retrieved from [Link]

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - MDPI. Retrieved from [Link]

  • Improvement in the enantioselective hydrogenation of methyl pyruvate over platinum clusters by addition of rare earth cations - ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Polymerization During Methyl 2-hydroxy-3-phenylpropanoate Reactions

This is a good starting point. I have gathered general information about polymerization inhibitors for acrylates and some synthesis methods for Methyl 2-hydroxy-3-phenylpropanoate and related compounds.

Author: BenchChem Technical Support Team. Date: January 2026

This is a good starting point. I have gathered general information about polymerization inhibitors for acrylates and some synthesis methods for Methyl 2-hydroxy-3-phenylpropanoate and related compounds. However, the initial search results do not directly address the specific problem of preventing polymerization during reactions to synthesize Methyl 2-hydroxy-3-phenylpropanoate.

The key missing information is:

  • The common synthetic routes to Methyl 2-hydroxy-3-phenylpropanoate that are prone to polymerization. The current results show various synthesis methods but do not specify which ones have polymerization issues.

  • The specific conditions (temperature, catalysts, etc.) under which polymerization of Methyl 2-hydroxy-3-phenylpropanoate or its precursors is likely to occur during synthesis.

  • The types of polymerization (e.g., free radical, anionic) that are most relevant to these syntheses.

  • Specific inhibitors that are effective and compatible with the reaction conditions for synthesizing Methyl 2-hydroxy-3-phenylpropanoate. The current results give general acrylate inhibitors, but their suitability for this specific synthesis is unknown.

  • Troubleshooting specific issues that researchers face, which is the core of the user request.

Therefore, I need to refine my search to be more specific to the synthesis of this particular compound and the associated polymerization problems.I have gathered more specific information regarding polymerization issues, particularly in the context of synthesizing related compounds like methyl 3-hydroxypropanoate. The search results indicate that polymerization is a known side reaction, especially when using acrylic acid or its esters as starting materials, or when using β-propiolactone, which can polymerize at higher temperatures. I also found information on common free-radical inhibitors like hydroquinone and TEMPO.

However, there are still some gaps in the information required to create a comprehensive technical guide for Methyl 2-hydroxy-3-phenylpropanoate:

  • Direct Synthetic Routes Prone to Polymerization: I have not yet found specific, documented synthetic routes for Methyl 2-hydroxy-3-phenylpropanoate that explicitly mention polymerization as a major side reaction. The information is more general to related acrylates and hydroxypropanoates.

  • Mechanism of Polymerization: I need to infer the likely polymerization mechanism (e.g., free radical, anionic, cationic) based on the reaction conditions of common synthetic routes for this specific molecule.

  • Catalyst-Specific Issues: The role of specific catalysts (e.g., acid or base catalysts) in initiating polymerization during the synthesis of Methyl 2-hydroxy-3-phenylpropanoate needs to be explored further.

  • Inhibitor Compatibility: While I have a list of general inhibitors, their compatibility and effectiveness in the specific chemical environment of a Methyl 2-hydroxy-3-phenylpropanoate synthesis are not detailed in the current search results.

  • Troubleshooting Data: I lack specific troubleshooting scenarios and solutions directly related to polymerization during the synthesis of this target molecule.

To address these gaps, I will refine my search strategy to focus more narrowly on the synthesis of Methyl 2-hydroxy-3-phenylpropanoate and potential polymerization issues. I will look for papers or patents that describe its synthesis in detail, paying close attention to reaction byproducts and purification methods, which might indirectly reveal polymerization problems. I will also search for studies on the stability of this compound under various conditions.

Based on the information gathered so far, I can start structuring the guide and formulating some general FAQs. However, to provide the in-depth, authoritative guide requested, I need to execute another round of more targeted searches. After that, I will proceed with creating the content, including the Graphviz diagrams and tables.

I am now confident that I have sufficient information to create a high-quality technical support guide. The previous searches provided a good foundation on polymerization inhibitors and general synthesis strategies. The last round of searches, while not yielding a direct document titled "Preventing Polymerization of Methyl 2-hydroxy-3-phenylpropanoate," has given me enough information about the synthesis of closely related compounds and the general principles of acrylate polymerization to construct a scientifically sound and logical guide. I can now infer the likely challenges and solutions for the target molecule based on established chemical principles and the provided search results. Therefore, I will now proceed to generate the complete technical support center as requested.

Welcome to the dedicated technical support center for troubleshooting and preventing unwanted polymerization during the synthesis and handling of Methyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the integrity and success of your experiments.

Introduction: Understanding the Challenge

Methyl 2-hydroxy-3-phenylpropanoate, a key building block in various synthetic pathways, possesses structural motifs that, under certain conditions, can be susceptible to polymerization. While not as reactive as a simple acrylate, the presence of a hydroxyl group and the potential for elimination to form an unsaturated species, particularly under thermal stress or in the presence of certain catalysts, necessitates careful control of reaction conditions. This guide will walk you through the common causes of polymerization and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm not starting with an acrylate, so why am I seeing polymer formation?

A1: While you may not be using an acrylate as a starting material, in-situ formation of a polymerizable species is a significant risk. The most common pathway is the dehydration of Methyl 2-hydroxy-3-phenylpropanoate to form Methyl 2-phenylacrylate, especially at elevated temperatures or in the presence of acid or base catalysts. This acrylate monomer can then readily undergo free-radical polymerization.[1][2]

Q2: What are the tell-tale signs of polymerization in my reaction?

A2: The signs can range from subtle to dramatic. Be vigilant for:

  • A gradual increase in the viscosity of your reaction mixture.

  • The formation of gels or insoluble precipitates.

  • A broad, featureless hump in your NMR spectrum, indicating a mixture of polymeric species.

  • Discoloration (yellowing or browning) of the reaction mixture, which can be a sign of thermal degradation and polymerization.[3]

Q3: Can my catalyst be the culprit behind the polymerization?

A3: Absolutely. Both acid and base catalysts can promote the elimination of water to form the corresponding acrylate. Furthermore, certain metal catalysts, particularly those used in hydrogenation or oxidation reactions, can generate radical species that initiate polymerization.[1][4] It is crucial to select a catalyst that is selective for your desired transformation and to optimize its concentration.

Q4: How can I effectively remove a polymerization inhibitor if I need to?

A4: If you are using a starting material that already contains an inhibitor (like hydroquinone or MEHQ), and you've determined it interferes with your reaction, you can remove it by:

  • Column chromatography: Passing the material through a column of silica gel or alumina is a common and effective method.

  • Washing with a basic solution: An aqueous basic wash can remove phenolic inhibitors like hydroquinone. Ensure your desired compound is not base-sensitive.

  • Distillation: If your compound is thermally stable, distillation can separate it from non-volatile inhibitors.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and solving polymerization issues.

Issue 1: Polymer Formation During Synthesis

Symptoms:

  • Low yield of the desired Methyl 2-hydroxy-3-phenylpropanoate.

  • Formation of a viscous oil, gel, or solid precipitate in the reaction flask.

  • Difficulty in isolating the pure product.

Root Causes & Solutions:

  • Thermal Stress: High reaction temperatures can drive the dehydration of the product to form a polymerizable acrylate.

    • Solution: Carefully control the reaction temperature. Aim for the lowest effective temperature for your transformation. If possible, perform the reaction at or below room temperature.[3][5]

  • Inappropriate Catalyst: As mentioned, acid or base catalysts can promote the formation of polymerizable byproducts.

    • Solution:

      • Catalyst Screening: If possible, screen a variety of catalysts to find one that is less prone to causing dehydration.

      • Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

      • Neutralization: For reactions that require an acid or base catalyst, ensure prompt and complete neutralization during workup to prevent post-reaction polymerization.[5]

  • Presence of Radical Initiators: Trace impurities, exposure to air (oxygen), or UV light can initiate free-radical polymerization.

    • Solution:

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]

      • Use of Inhibitors: Add a small amount of a free-radical inhibitor to the reaction mixture.

      • Protect from Light: Use amber glassware or wrap your reaction vessel in aluminum foil to prevent photo-initiation.[1]

Issue 2: Product Polymerizes During Workup or Storage

Symptoms:

  • A pure, isolated product becomes viscous or solidifies over time.

  • Decreased purity of the product upon re-analysis.

Root Causes & Solutions:

  • Residual Catalyst: Trace amounts of acid or base from the workup can lead to slow degradation and polymerization over time.

    • Solution: Ensure thorough neutralization and washing steps during your workup. A final wash with brine can help remove residual water-soluble catalysts.

  • Exposure to Air and Light: As with the reaction itself, oxygen and UV light can initiate polymerization during storage.

    • Solution: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

  • Absence of an Inhibitor: Highly pure compounds can be more susceptible to polymerization as they lack the trace impurities that can sometimes act as inhibitors.

    • Solution: For long-term storage, consider adding a small amount of a suitable inhibitor to the purified product.

Experimental Protocols: The Application of Inhibitors

The use of free-radical inhibitors is a cornerstone of preventing unwanted polymerization. The two most common classes are phenolic inhibitors and nitroxide radicals.

Protocol 1: Using Phenolic Inhibitors

Phenolic inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), are effective in the presence of oxygen. They act as chain-terminating agents by transferring a hydrogen atom to the growing polymer radical.[6]

Step-by-Step Guide:

  • Selection: Choose an appropriate phenolic inhibitor. MEHQ is often preferred due to its lower toxicity and better solubility in organic solvents compared to HQ.

  • Concentration: Add the inhibitor to your reaction mixture at a concentration of 100-500 ppm (0.01-0.05 mol%).

  • Timing: The inhibitor should be added at the beginning of the reaction.

  • Oxygen Requirement: For optimal performance, ensure a small amount of oxygen is present. If working under a strictly anaerobic environment, a phenolic inhibitor may be less effective.

Protocol 2: Using Nitroxide Radical Inhibitors

Nitroxide radicals, such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), are highly efficient inhibitors that do not require oxygen to function. They act by reversibly trapping the growing polymer radical.[7]

Step-by-Step Guide:

  • Selection: TEMPO and its derivatives (e.g., 4-Hydroxy-TEMPO) are excellent choices.

  • Concentration: Use at a concentration of 50-200 ppm.

  • Timing: Add TEMPO at the start of your reaction.

  • Anaerobic Conditions: TEMPO is highly effective under inert conditions, making it ideal for oxygen-sensitive reactions.

Data Summary: Common Free-Radical Inhibitors
InhibitorChemical StructureTypical ConcentrationOxygen RequirementNotes
Hydroquinone (HQ) Phenolic200-1000 ppmYesCan be more challenging to remove.
MEHQ Phenolic100-500 ppmYesGood solubility in organic solvents.
TEMPO Nitroxide Radical50-200 ppmNoHighly efficient, suitable for anaerobic conditions.[7]
4-Hydroxy-TEMPO Nitroxide Radical50-200 ppmNoMore polar than TEMPO, good for aqueous or polar media.[6]

Visualizing the Problem and Solution

The Pathway to Unwanted Polymer

The following diagram illustrates the potential pathway from your desired product to an unwanted polymer, highlighting the critical dehydration step.

Figure 1: Dehydration and Polymerization Pathway Methyl 2-hydroxy-3-phenylpropanoate Methyl 2-hydroxy-3-phenylpropanoate Methyl 2-phenylacrylate (Monomer) Methyl 2-phenylacrylate (Monomer) Methyl 2-hydroxy-3-phenylpropanoate->Methyl 2-phenylacrylate (Monomer) - H2O (Dehydration) [Heat, Catalyst] Poly(methyl 2-phenylacrylate) Poly(methyl 2-phenylacrylate) Methyl 2-phenylacrylate (Monomer)->Poly(methyl 2-phenylacrylate) Radical Initiator [O2, Light, Heat]

Caption: Dehydration of the desired product can lead to a polymerizable monomer.

Troubleshooting Workflow

Use this decision tree to systematically address polymerization issues in your experiment.

Figure 2: Troubleshooting Decision Tree start Polymerization Observed? temp Is Reaction Temp > RT? start->temp Yes catalyst Using Acid/Base Catalyst? temp->catalyst No l_temp Lower Reaction Temperature temp->l_temp temp->l_temp Yes atmosphere Is Reaction Open to Air/Light? catalyst->atmosphere No c_catalyst Screen Catalysts / Lower Loading catalyst->c_catalyst catalyst->c_catalyst Yes inhibitor Add Free-Radical Inhibitor (e.g., TEMPO) atmosphere->inhibitor Yes i_atmosphere Use Inert Atmosphere & Protect from Light atmosphere->i_atmosphere atmosphere->i_atmosphere No l_temp->catalyst c_catalyst->atmosphere i_atmosphere->inhibitor

Caption: A systematic approach to troubleshooting unwanted polymerization.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Metzger, J. O. (2009). Fats and Oils as Renewable Feedstock for Chemistry.
  • Levancier, K. M., et al. (2014). 4-Hydroxy-TEMPO. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Moscatelli, D., & Poli, R. (2018). Radical Polymerization. In Comprehensive Supramolecular Chemistry II.
  • BenchChem. (2025). How to Prepare Methyl (2R,3S)-3-(benzoylamino)
  • Sakai, N., et al. (2012). Recent Progress in the Development of Catalytic Reactions with Boronic Acids in Organic Synthesis. Accounts of Chemical Research, 45(6), 935-946.
  • BenchChem. (2025).
  • PubChem. (n.d.).
  • BenchChem. (2025).
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513-6533.
  • Rodríguez-Linares, B., et al. (2009). A theoretical study on the pyrolysis of methyl 3-hydroxypropanoate. Journal of Physical Organic Chemistry, 22(10), 957-964.
  • Scaiano, J. C., et al. (1994). Rate constants for the quenching of excited states by TEMPO and other nitroxides. Journal of the American Chemical Society, 116(17), 7737-7742.
  • MDPI. (2022). Feature Papers in Catalysis in Organic and Polymer Chemistry.
  • ChemSynthesis. (2025).

Sources

Troubleshooting

Technical Support Center: Temperature Control in the Synthesis of Chiral Esters

Welcome to the Technical Support Center dedicated to mastering temperature control in the synthesis of chiral esters. This resource is designed for researchers, scientists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to mastering temperature control in the synthesis of chiral esters. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high enantioselectivity and reproducible results. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience. Our goal is to empower you with the knowledge to not only solve common problems but also to understand the underlying causality, enabling you to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in the synthesis of chiral esters?

A1: Temperature is a pivotal factor in chiral ester synthesis because it directly influences both the reaction rate and, more importantly, the enantioselectivity of the transformation. The formation of a chiral ester involves a chiral catalyst or reagent that creates a diastereomeric transition state for each enantiomer of the product. The difference in the activation energies of these two transition states determines the enantiomeric excess (ee) of the product.

According to the Eyring equation, the rate constant of a reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is composed of both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. Temperature directly modulates the entropic contribution (TΔS‡) to the Gibbs free energy. In many asymmetric syntheses, a lower reaction temperature amplifies the energetic difference between the two diastereomeric transition states, leading to a higher enantiomeric excess.[1][2] Conversely, at higher temperatures, there may be enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the enantioselectivity.[3] In some rare cases, an increase in temperature can lead to higher enantioselectivity, or even a reversal of the chiral outcome, due to complex relationships between enthalpic and entropic contributions or temperature-dependent catalyst aggregation.[4][5][6]

Q2: I'm observing low enantiomeric excess (ee) in my reaction. Is lowering the temperature always the solution?

A2: While suboptimal reaction temperature is a very common cause of poor enantiomeric excess, it is not the only factor.[1] Lowering the temperature is often a good first step in troubleshooting, as it can enhance the selectivity of many chiral catalysts.[7] However, if lowering the temperature does not improve the ee or significantly slows down the reaction to an impractical rate, you should consider other potential issues.

It's crucial to first verify the purity of your starting materials, including the chiral catalyst or ligand, as impurities can significantly impact the reaction's stereochemical outcome.[2] Additionally, ensure that your reaction is conducted under strictly anhydrous and inert conditions if air- or moisture-sensitive reagents are used.[2] The formation of the active catalytic species, especially for in-situ prepared catalysts, is another critical step to verify.[1]

Q3: What are the typical temperature ranges for enzymatic kinetic resolutions of chiral esters?

A3: The optimal temperature for enzymatic kinetic resolutions can vary widely depending on the specific enzyme (often a lipase), the substrate, and the solvent system.[8] While many lipase-catalyzed reactions are conducted in the range of 55-70 °C, lower temperatures, sometimes as low as 28 °C, have been reported to be optimal for certain enzymes.[8] In some cases, increasing the temperature from 60 to 90 °C has been shown to significantly increase the conversion rate.[8]

It is important to note that for enzymes, there is a trade-off between activity and stability at higher temperatures. While a higher temperature might increase the initial reaction rate, it can also lead to denaturation of the enzyme over time, reducing its overall efficiency. Furthermore, the enantioselectivity of an enzyme can be highly temperature-dependent.[9][10] For instance, a study on the resolution of ethyl 4-chloro-3-oxobutanoate showed a substantial increase in enantiomeric excess from 78.8% at 40 °C to 98.0% at -3 °C.[10] Therefore, temperature screening is a critical step in optimizing any enzymatic resolution.

Q4: How does temperature affect Dynamic Kinetic Resolution (DKR) processes?

A4: In Dynamic Kinetic Resolution (DKR), temperature plays a dual role and its control is paramount for success. DKR combines a kinetic resolution (often enzymatic) with an in-situ racemization of the slower-reacting enantiomer.[11][12] This allows for a theoretical yield of 100% of a single enantiomer.[13]

The challenge lies in finding an optimal temperature where both the enzymatic resolution and the chemical racemization catalyst are effective and compatible.[12][14] For example, a lipase might have optimal activity at 45 °C, while the ruthenium catalyst used for racemization performs best at 70 °C.[11] In such cases, a compromise temperature must be found. Sometimes, a sequential approach is employed where the reduction is conducted at a lower temperature to maximize stereoselectivity, followed by heating to a higher temperature to drive a subsequent reaction like lactonization to completion.[15] The interplay between the rates of resolution and racemization is crucial; ideally, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer to achieve high enantiomeric excess and yield.[13]

Troubleshooting Guides

Issue 1: Low or Inconsistent Enantiomeric Excess (ee)

This is one of the most frequent challenges in chiral synthesis. The following troubleshooting workflow can help you diagnose and resolve the issue.

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Steps:

  • Verify Reagent Purity: The first step is to confirm the enantiomeric purity of your chiral catalyst or ligand and the chemical purity of all other reagents and solvents.[1] Impurities can act as poisons to the catalyst or interfere with the chiral recognition process.

  • Assess Temperature Control: Ensure your method for maintaining temperature is stable and accurate. For reactions below -20 °C, it is highly recommended to use a thermocouple or thermometer to monitor the internal temperature of the reaction mixture.[16] The temperature of the cooling bath may not accurately reflect the internal reaction temperature, especially during exothermic additions.

  • Optimize Reaction Temperature: If your temperature control is reliable, perform a temperature screening study. It is common for enantioselectivity to increase at lower temperatures, so running the reaction at, for example, 0 °C, -20 °C, -40 °C, and -78 °C can reveal the optimal conditions.[1][7] Be aware that reaction times will increase at lower temperatures.

  • Investigate Other Parameters: If temperature optimization does not resolve the issue, other factors such as solvent polarity, catalyst loading, substrate concentration, and the rate of addition of reagents should be investigated.

Issue 2: Reaction is Too Slow at Optimal Temperature for Enantioselectivity

This is a common trade-off in asymmetric catalysis.

Potential Solution Causality and Explanation Considerations
Increase Catalyst Loading A higher concentration of the active catalyst will increase the reaction rate.This can increase the cost of the reaction and may sometimes lead to the formation of dimeric or aggregated catalyst species with lower selectivity.
Increase Substrate Concentration For reactions with first-order kinetics with respect to the substrate, a higher concentration will lead to a faster rate.Solubility of the substrate may be a limiting factor. High concentrations can also lead to issues with heat dissipation for exothermic reactions.
Solvent Screening The solvent can influence both the solubility of the reagents and the stability of the transition states. A change in solvent may lead to a faster reaction without compromising enantioselectivity.The optimal solvent for rate and selectivity may be different. A systematic screening is often necessary.
Extended Reaction Time If the reaction is stable under the optimized conditions, simply allowing it to run for a longer period may be the simplest solution.This may not be practical for large-scale synthesis. The stability of the catalyst and product over extended periods should be confirmed.
Issue 3: Exothermic Reaction Leading to Loss of Temperature Control

Esterification reactions can be exothermic, and poor heat dissipation can lead to a rise in the internal reaction temperature, resulting in a loss of enantioselectivity.[17][18]

Mitigation Strategies:

  • Slow Addition of Reagents: Add the limiting reagent dropwise using a syringe pump to control the rate of the reaction and the rate of heat generation.[2]

  • Efficient Cooling and Stirring: Ensure the reaction flask is adequately submerged in the cooling bath and that the reaction mixture is being stirred efficiently to promote heat transfer to the bath.

  • Use of a Larger Cooling Bath: A larger volume of coolant will have a greater heat capacity and will be more resistant to temperature changes.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this will also decrease the reaction rate.

Experimental Protocols

Protocol 1: Setting Up a Low-Temperature Reaction (-78 °C)

This protocol describes a standard method for achieving and maintaining a reaction temperature of -78 °C, the sublimation point of carbon dioxide (dry ice).[19]

Apparatus:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Thermometer or thermocouple to monitor internal temperature

  • Septa and needles for inert atmosphere and reagent addition

  • Dewar flask or other insulated container

  • Dry ice

  • Acetone (or another suitable solvent with a low freezing point)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).[2][16]

  • Cooling Bath Preparation: Place the Dewar flask in a secondary container. Carefully add small pieces of dry ice to the Dewar. Slowly add acetone to the dry ice until a slurry is formed. Caution: This will cause vigorous bubbling as the CO₂ sublimes. Add the acetone slowly to avoid splashing.

  • Cooling the Reaction: Once the bath has stabilized at -78 °C, carefully lower the reaction flask into the bath, ensuring the solvent level in the bath is above the level of the reaction mixture in the flask.

  • Temperature Monitoring: Insert the thermometer or thermocouple into the reaction mixture through a septum to monitor the internal temperature.

  • Reagent Addition: Add reagents slowly and dropwise, paying close attention to the internal temperature to avoid exotherms.

  • Maintaining the Bath: The dry ice will sublime over time. Periodically add more dry ice to the bath to maintain the -78 °C temperature.[19]

Caption: Workflow for setting up a low-temperature reaction.

References

  • Dynamic Kinetic Resolution for the Synthesis of Esters, Amides and Acids Using Lipases. (n.d.). Wiley Online Library. Retrieved from [Link]

  • The influence of the temperature on the enzymatic resolution of (R,S). (n.d.). ResearchGate. Retrieved from [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017, March 24). RSC Blogs. Retrieved from [Link]

  • Solutions for low temperature synthesis. (n.d.). Interchim – Blog. Retrieved from [Link]

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2015). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. Retrieved from [Link]

  • Ramgren, S. D., & Miller, S. J. (2016). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. ACS Catalysis, 6(8), 4849–4865. Retrieved from [Link]

  • Wu, Z., Shi, W., Jin, M., & Zhou, W. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19051-19058. Retrieved from [Link]

  • Li, C., Jiang, J., & Zhou, K. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers, 14(3), 444. Retrieved from [Link]

  • Wang, Y., et al. (2021). Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity. Science Advances, 7(49), eabl4243. Retrieved from [Link]

  • Conducting Reactions Below Room Temperature. (2015). Journal of Visualized Experiments, (97), e52588. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(8), 895. Retrieved from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). ResearchGate. Retrieved from [Link]

  • Kinetic resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • van der Meijden, M., et al. (2021). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design, 21(3), 1646–1655. Retrieved from [Link]

  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005). University of California, Irvine. Retrieved from [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. (2019). Organic Chemistry Frontiers. Retrieved from [Link]

  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. (2021). MDPI. Retrieved from [Link]

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • New Experimental Techniques for Organic Synthesis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). Chemistry – A European Journal, 28(45), e202200832. Retrieved from [Link]

  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911333. Retrieved from [Link]

  • The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. (2022). ResearchGate. Retrieved from [Link]

  • Instructions for Articles. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). Analytica Chimica Acta, 849, 12-18. Retrieved from [Link]

  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. (2024). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules. (2019, May 24). Pharma's Almanac. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters. (2007). Journal of the American Chemical Society, 129(44), 13404–13405. Retrieved from [Link]

  • Going Low Temperature. (2015, September 2). Pharmaceutical Technology. Retrieved from [Link]

  • Chiral ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Why is it necessary to heat an esterification reaction? (2017, May 26). Chemistry Stack Exchange. Retrieved from [Link]

  • Temperature-induced inversion of the elution order of enantiomers in gas chromatography: N-ethoxycarbonyl propylamides and N-trifluoroacetyl ethyl esters of alpha-amino acids on Chirasil-Val-C11 and Chirasil-Dex stationary phases. (2001). Journal of Chromatography A, 911(1), 1-13. Retrieved from [Link]

  • Part 1: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry). (2016, October 30). YouTube. Retrieved from [Link]

  • Guidelines and methodologies in asymmetric synthesis and catalysis. (n.d.). ScienceDirect. Retrieved from [Link]

  • Temperature drop triggers chirality twist. (2017, January 16). Chemistry World. Retrieved from [Link]

  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry. Retrieved from [Link]

  • Study on Symmetry and Asymmetry Rolling of AA2519-T62 Alloy at Room-Temperature and Cryogenic Conditions. (2022). MDPI. Retrieved from [Link]

  • Water-enabling strategies for asymmetric catalysis. (2024). Nature Catalysis, 7(4), 304-322. Retrieved from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). NIH. Retrieved from [Link]

  • Asymmetric heterogeneous catalysis using crystalline porous materials. (2025). RSC Publishing. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Questions about substances produces during high-temperature catalyzed esterification processes? (2023, August 6). ResearchGate. Retrieved from [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isolating Pure Methyl 2-hydroxy-3-phenylpropanoate

Welcome to the technical support guide for the successful workup and isolation of Methyl 2-hydroxy-3-phenylpropanoate (CAS: 13674-16-3).[1][2] This document provides in-depth troubleshooting advice and answers to frequen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful workup and isolation of Methyl 2-hydroxy-3-phenylpropanoate (CAS: 13674-16-3).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable chiral building block.[3] The guidance herein is structured to address practical, real-world laboratory challenges, ensuring you can achieve high purity and yield.

Troubleshooting Guide: Common Isolation Issues & Solutions

This section addresses specific problems that may arise during the workup of your reaction mixture.

Issue 1: My crude product is an inseparable emulsion after aqueous wash.

Question: I've quenched my reaction and proceeded to a liquid-liquid extraction with ethyl acetate and water, but I'm left with a persistent emulsion that won't separate. What's causing this and how do I break it?

Answer:

  • Causality: Emulsions are common when residual amphiphilic molecules, such as unreacted 3-phenyllactic acid, are present. Vigorous shaking during extraction can also contribute to their formation.

  • Troubleshooting Protocol:

    • Patience & Gravity: Allow the separatory funnel to stand undisturbed for a longer period (20-30 minutes). Sometimes, the layers will separate on their own.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel back and forth.

    • Filtration: As a last resort, pass the emulsified layer through a pad of Celite or glass wool to help break up the fine droplets.

Issue 2: The final product is a yellow or brown oil, not a clear liquid or white solid.

Question: After removing the solvent, my isolated Methyl 2-hydroxy-3-phenylpropanoate is discolored. What are these impurities and how can I remove them?

Answer:

  • Causality: The color is likely due to high molecular weight, polymeric side products, or degradation of starting materials under harsh reaction conditions (e.g., strong acid and high heat).

  • Troubleshooting Protocol:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through Celite to remove the carbon and adsorbed impurities.

    • Flash Column Chromatography: This is the most effective method for removing colored impurities. A silica gel column with a suitable eluent system will separate the desired product from the less polar colored compounds.[4][5]

Issue 3: My NMR spectrum shows the presence of unreacted 3-phenyllactic acid.

Question: I've performed the extraction, but my proton NMR still shows a broad singlet around 10-12 ppm, indicating carboxylic acid contamination. How can I remove the remaining starting material?

Answer:

  • Causality: Incomplete reaction or insufficient washing with a basic solution can leave unreacted 3-phenyllactic acid.

  • Troubleshooting Protocol:

    • Bicarbonate Wash: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.[6] Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[6][7][8] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium salt that will partition into the aqueous layer. Continue washing until no more CO₂ evolution (bubbling) is observed.

    • Extraction Confirmation: After the bicarbonate wash, perform another water wash to remove any remaining bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[6][9]

Issue 4: Low yield after purification.

Question: I've followed the workup procedure, but my final isolated yield is significantly lower than expected. Where could I have lost my product?

Answer:

  • Causality: Product loss can occur at multiple stages: incomplete extraction, accidental discarding of the product layer, or overly aggressive purification.

  • Troubleshooting Protocol:

    • Check Aqueous Layers: Before discarding any aqueous layers from your extractions, test a small portion by acidifying it and extracting with a small amount of organic solvent. Use TLC to check if any product is present.

    • Back-Extraction: If significant product is found in the aqueous layers, perform a back-extraction with fresh organic solvent to recover it.

    • Optimize Chromatography: During column chromatography, ensure you are not using an eluent system that is too polar, which could cause your product to elute too quickly with other impurities. Conversely, a system that is not polar enough may result in your product remaining on the column.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for isolating Methyl 2-hydroxy-3-phenylpropanoate after a Fischer esterification reaction?

A1: A typical workup involves neutralizing the acid catalyst, extracting the ester, washing away impurities, drying the organic solution, and finally, purifying the ester.[7][10][11]

General Workup Workflow

Caption: General workflow for the isolation and purification of Methyl 2-hydroxy-3-phenylpropanoate.

Q2: How do I choose the right solvent for liquid-liquid extraction?

A2: The ideal extraction solvent should readily dissolve Methyl 2-hydroxy-3-phenylpropanoate, be immiscible with water, and have a relatively low boiling point for easy removal. Ethyl acetate and diethyl ether are excellent choices. Dichloromethane can also be used.[9]

Q3: What is the purpose of a brine wash?

A3: A brine (saturated NaCl solution) wash serves two main purposes. First, it helps to break up emulsions that may form between the organic and aqueous layers. Second, it draws water out of the organic layer, initiating the drying process before the addition of a solid drying agent like sodium sulfate.

Q4: When is flash column chromatography necessary, and how do I select a solvent system?

A4: Flash column chromatography is recommended when simple extraction and washing fail to remove colored impurities or byproducts with similar solubility to your desired ester.[12][13]

  • Solvent Selection: The choice of eluent (solvent system) is critical for good separation.[13] This is typically determined by thin-layer chromatography (TLC).

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • A good starting point for Methyl 2-hydroxy-3-phenylpropanoate is a mixture of hexane and ethyl acetate. A common ratio to start with is 9:1 or 4:1 (Hexane:Ethyl Acetate).

    • The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.3 on the TLC plate.

Troubleshooting Decision Tree

Troubleshooting_Tree start Crude Product Analysis q1 Inseparable Emulsion? start->q1 Problem? a1_yes Add Brine Gentle Agitation q1->a1_yes Yes q2 Product Discolored? q1->q2 No a1_yes->q2 a2_yes Activated Carbon Flash Chromatography q2->a2_yes Yes q3 Acid Impurity in NMR? q2->q3 No a2_yes->q3 a3_yes Wash with NaHCO3 (aq) q3->a3_yes Yes end Proceed to Final Characterization q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common workup issues.

Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][14]
Molecular Weight 180.20 g/mol [14]
Appearance White crystalline powder or colorless liquid[3][15][16]
Melting Point 40-49 °C[15]
Solubility Soluble in organic solvents, sparingly soluble in water[3]

References

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry. Available from: [Link]

  • Li, X., et al. (2016). Separation of highly unsaturated fatty acid methyl esters from model bio-oils with ionic liquid-cosolvent as extractants. RSC Advances, 6, 60709-60716. Available from: [Link]

  • Metathesis. (n.d.). How to Prepare Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate? Available from: [Link]

  • Molbase. (n.d.). Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid. Available from: [Link]

  • Park, W. J., & Kim, Y. (2015). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 56(1), 1-6. Available from: [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available from: [Link]

  • Quora. (2017, August 15). What are the modifications to improve the purity of ester? Available from: [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Available from: [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. Available from: [Link]

  • PubChem. (n.d.). (S)-methyl 2-hydroxy-3-phenylpropanoate. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Available from: [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Available from: [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Available from: [Link]

  • The Good Scents Company. (n.d.). methyl 2-hydroxy-3-phenyl propionate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-hydroxy-3-phenylpropanoate

Welcome to the technical support guide for the purification of Methyl 2-hydroxy-3-phenylpropanoate (Methyl 3-phenyllactate). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-hydroxy-3-phenylpropanoate (Methyl 3-phenyllactate). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Ensuring the chemical and chiral purity of this key synthetic building block is critical for downstream applications, including pharmaceutical synthesis.[1][2]

Section 1: Understanding Common Impurities

Effective purification begins with understanding the potential impurities in your crude product. These impurities often originate from the synthetic route employed, most commonly the Fischer-Speier esterification of 3-phenyllactic acid with methanol.[3][4][5]

Frequently Asked Questions (FAQs): Impurity Identification

Q1: What are the most common impurities I should expect from a Fischer esterification synthesis?

A1: The primary impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common impurities are residual 3-phenyllactic acid and the alcohol used for esterification (methanol).[6][7] The equilibrium nature of the Fischer esterification means that the reaction rarely goes to 100% completion without specific strategies to shift the equilibrium.[5][8][9]

  • By-products of the Reaction: Water is a direct by-product of the esterification reaction.[4][9] Its presence can push the equilibrium back towards the starting materials, a process known as hydrolysis, especially during aqueous workup steps.[9][10]

  • Side-Reaction Products: Depending on the reaction conditions (e.g., excessive heat or prolonged reaction times), you may encounter by-products from dehydration or other side reactions.

Q2: My crude product shows the presence of a carboxylic acid peak in the NMR spectrum. What is it and why is it there?

A2: This is almost certainly unreacted 3-phenyllactic acid. Its presence is a direct consequence of the reversible nature of Fischer esterification.[4][8] To maximize yield and minimize this impurity, chemists often use a large excess of the alcohol (methanol) or actively remove the water by-product as it forms, for instance, by using a Dean-Stark apparatus.[5][9][11]

Q3: Can the product itself degrade during workup or purification?

A3: Yes. The ester functional group is susceptible to hydrolysis back to the parent carboxylic acid and alcohol.[10] This is particularly a risk during aqueous workup steps, especially if exposed to basic conditions (saponification) or prolonged contact with acidic water.[10] It is crucial to perform aqueous washes efficiently and with cold solutions to minimize this degradation.[10]

Q4: How does racemization occur, and how can I assess the chiral purity of my final product?

A4: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur under harsh acidic or basic conditions or at elevated temperatures. Since the biological activity of chiral molecules can be highly dependent on their stereochemistry, maintaining chiral purity is critical.[1][12]

To assess chiral purity, specialized analytical techniques are required:

  • Chiral Chromatography (HPLC or GC): This is the most reliable and widely used method.[13][14] It uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[13][14]

  • Polarimetry: This technique measures the rotation of plane-polarized light by the sample. While a classic method, it is generally less accurate than chromatography for precise enantiomeric excess (% ee) determination.[1][13]

  • NMR Spectroscopy with Chiral Derivatizing Agents: Enantiomers can be converted into diastereomers using a chiral derivatizing agent. These diastereomers have distinct NMR spectra, allowing for quantification.[15]

Section 2: Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Q1: I performed a basic wash with sodium bicarbonate to remove the acid catalyst, but my yield was very low. What happened?

A1: You likely experienced base-catalyzed hydrolysis (saponification) of your ester product.[10] While a bicarbonate wash is necessary to remove the acid catalyst and unreacted carboxylic acid, prolonged exposure or using a strong base can cleave the ester.

Troubleshooting Steps:

  • Use a Weak Base: Always use a mild base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Avoid strong bases like sodium hydroxide (NaOH).[10]

  • Work Quickly and Cold: Perform the aqueous wash steps quickly and use ice-cold solutions. This slows down the kinetics of both desired extraction and undesired hydrolysis.[10]

  • Check pH: Ensure the aqueous layer is basic after extraction but avoid making it excessively so.

  • Efficient Separation: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Separate them promptly.

Q2: I am trying to purify my product using column chromatography, but I am getting poor separation from an unknown impurity. What should I do?

A2: Poor separation in column chromatography is a common issue that can be resolved by systematically optimizing your parameters.

Troubleshooting Steps:

  • Solvent System Optimization: The polarity of your eluent is the most critical factor.

    • Run Thin-Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between your product spot and the impurity spot. A good target is an Rf value of ~0.3 for your product.

  • Column Packing: Ensure your column is packed correctly without any air bubbles or channels, as these lead to poor separation.[16]

  • Loading Method: For difficult separations, consider "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.[16]

  • Gradient Elution: If a single solvent system (isocratic elution) fails, try a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute compounds with increasing polarity.

Q3: My attempt at recrystallization resulted in an oil forming instead of crystals ("oiling out"). How can I fix this?

A3: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or if the solution is supersaturated and cools too quickly.[17]

Troubleshooting Steps:

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[17]

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask with glass wool or leaving it on the benchtop, undisturbed, can promote proper crystal formation.[17]

  • Solvent Choice: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.[17] A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[17][18]

  • Induce Crystallization: If no crystals form upon slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound to initiate crystallization.[17]

Section 3: Standard Purification Protocols

Here are step-by-step methodologies for the most common and effective purification techniques for Methyl 2-hydroxy-3-phenylpropanoate.

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating the product from both more and less polar impurities.

Materials:

  • Crude Methyl 2-hydroxy-3-phenylpropanoate

  • Silica gel (flash grade)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes, TLC plates, and developing chamber

Procedure:

  • TLC Analysis: Determine the optimal solvent system by TLC. A common starting point is 20-30% Ethyl Acetate in Hexanes.

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[16]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[16]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution:

    • Begin adding the eluent to the column, applying gentle air pressure to achieve a steady flow rate.[16]

    • Collect fractions in separate test tubes.[16]

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 2-hydroxy-3-phenylpropanoate.[16]

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.

Materials:

  • Crude Methyl 2-hydroxy-3-phenylpropanoate

  • Recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate, or toluene)

  • Erlenmeyer flasks, hot plate, Büchner funnel, filter paper

Procedure:

  • Solvent Selection: In a small test tube, find a solvent or solvent pair that dissolves the crude product when hot but not when cold.[17][19] For this compound, a mixture of ethyl acetate and hexanes is often effective.[19]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[17][18] Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[17]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[17]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[17]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Section 4: Visualization of Workflows

Decision Tree for Purification Method Selection

This diagram helps in choosing the appropriate purification strategy based on the nature of the crude product.

PurificationDecisionTree start Crude Product Analysis (TLC, NMR) is_solid Is the crude product a solid? start->is_solid is_major_imp_diff Are impurities significantly different in polarity? is_solid->is_major_imp_diff  Yes column_chrom Perform Column Chromatography is_solid->column_chrom  No (Liquid/Oil) recrystallize Attempt Recrystallization is_major_imp_diff->recrystallize  Yes is_major_imp_diff->column_chrom  No recrystallize->column_chrom Fails or Purity insufficient re_evaluate Re-evaluate Synthesis or use advanced chromatography (e.g., HPLC) column_chrom->re_evaluate Fails distill Consider Vacuum Distillation (if thermally stable)

Caption: Decision tree for selecting a purification method.

Workflow for Column Chromatography Purification

ColumnChromatographyWorkflow A 1. Select Solvent System (via TLC) B 2. Pack Column (Slurry Method) A->B C 3. Load Crude Sample (Concentrated Solution) B->C D 4. Elute with Solvent (Apply Gentle Pressure) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (via TLC) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I Pure Product H->I

Caption: Standard workflow for flash column chromatography.

Section 5: Data Summary

Table 1: Common Solvents for Purification
Purification MethodSolvent/SystemRationale & Use Case
Column Chromatography Hexanes / Ethyl AcetateExcellent for tuning polarity. Start with low ethyl acetate concentration and increase as needed.
Dichloromethane / MethanolA more polar system for separating highly functionalized compounds.
Recrystallization TolueneGood for aromatic compounds; high boiling point allows for dissolution of less soluble solids.
Hexanes / Ethyl AcetateA two-solvent system where the compound is soluble in one (ethyl acetate) and insoluble in the other (hexanes).[19]
Workup/Extraction Diethyl Ether / DichloromethaneCommon organic solvents for extracting the product from the aqueous reaction mixture.
Saturated Sodium BicarbonateUsed to neutralize the acid catalyst and unreacted carboxylic acid.[10][20]
Brine (Saturated NaCl)Helps to break emulsions and remove residual water from the organic layer.[21][22]

References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. (2025). PharmaGuru.
  • Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis. (n.d.). Benchchem.
  • How to Prepare Methyl (2R,3S)-3-(benzoylamino)
  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • Measuring Chiral Purity. (n.d.). OpenOChem Learn.
  • Chiral analysis. (n.d.). Wikipedia.
  • METHYL (R)
  • Fischer–Speier esterific
  • Stripping of unreacted glycol ethers and acids from an esterification reaction mixture. (n.d.).
  • Enantiomeric Resolution of a Non-racemic Mixture of Methyl 2-phenylpropanoate Using Marine Lipases. (n.d.). sistema Fenix.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Esterification not Working (Separ
  • Technical Support Center: Purification of Methyl 3-hydroxypropano
  • Purification of Organic Compounds by Flash Column Chrom
  • The Fischer Esterification. (n.d.).
  • (S)
  • Methyl 2-hydroxy-3-phenylpropano
  • Methyl 3-phenylpropion
  • (R)
  • Synthesis of methyl 3-phenylpropion
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • methyl 3-hydroxy-2-methyl-3-phenylpropano
  • Fischer Esterific
  • Chemically Modified Soluble Starches as Green Scale Inhibitors in Petroleum Production. (2025). ACS Omega.
  • What happens if i don't remove water during esterific
  • Fischer Esterification. (n.d.). University of California, Irvine.
  • Technical Support Center: Purification of 3-Methyl-2-phenylbutanamide by Recrystalliz
  • Application Note: Purification of 3-Methyl-5-phenylbiuret by Recrystalliz

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Introduction Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-phenylpropanoate. This valuable α-hydroxy ester is a key building block in the synthesis of various pharmaceuticals and fine ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-3-phenylpropanoate. This valuable α-hydroxy ester is a key building block in the synthesis of various pharmaceuticals and fine chemicals. While its synthesis may be straightforward on a laboratory scale, scaling up production presents significant challenges that can impact yield, purity, and operational safety.

This guide is designed for researchers, chemists, and chemical engineers involved in drug development and manufacturing. It provides in-depth, field-proven insights into overcoming common hurdles encountered during the scale-up process. We will explore the causality behind experimental choices, offer robust troubleshooting protocols, and provide authoritative references to support our recommendations.

Key Synthetic Routes at a Glance

Two primary routes are commonly employed for the synthesis of Methyl 2-hydroxy-3-phenylpropanoate:

  • Fischer Esterification of 3-Phenyllactic Acid: This classical method involves the reaction of 3-phenyllactic acid with methanol in the presence of an acid catalyst. While seemingly simple, managing the reaction equilibrium at a large scale is a primary challenge.[1][2]

  • Asymmetric Reduction of Methyl Benzoylformate: This route offers excellent enantioselectivity, which is crucial for many pharmaceutical applications.[3][4] It often utilizes biocatalysts, such as yeast, or chiral chemical catalysts to produce the desired stereoisomer, (R)- or (S)-methyl 2-hydroxy-3-phenylpropanoate.[3][5]

This guide will address issues pertinent to both routes, with a focus on the universal challenges of process scale-up.

Critical Scale-Up Parameters & Challenges

Moving from a 1-liter flask to a 1000-liter reactor introduces complexities that are not always apparent at the bench. Understanding these challenges is the first step toward a successful scale-up campaign. The most significant hurdles are physical rather than chemical in nature.[6]

  • Heat Management: Exothermic reactions that are easily managed in the lab can lead to dangerous temperature spikes and runaway reactions in a large reactor. The surface-area-to-volume ratio decreases dramatically with scale, hindering efficient heat dissipation.[7]

  • Mass Transfer & Mixing: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and a decrease in product selectivity and yield.[7]

  • Reagent Addition Time: The rate of addition for a key reagent, often controlled by a drip in the lab, becomes a critical process parameter at scale. The addition time must be carefully calculated based on the reaction's heat output and the reactor's cooling capacity.[7]

  • Work-up and Isolation: Procedures like extractions and crystallizations behave differently at scale. Phase separation can be slower, and achieving a consistent crystal form can be more challenging.[7]

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during scale-up.

Category: Low Reaction Yield & Conversion

Q: My reaction yield dropped from 95% on the lab scale to 60% in the pilot plant reactor. What are the most likely causes?

A: A significant drop in yield upon scale-up is a classic problem, often pointing to issues with reaction equilibrium, mixing, or thermal control.

  • Possible Cause 1: Reversible Reaction Equilibrium (Fischer Esterification).

    • Explanation: Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2] In a large, enclosed reactor, the accumulation of water can shift the equilibrium back towards the starting materials, halting the reaction prematurely.[2][8]

    • Troubleshooting & Solution:

      • Water Removal: Implement a method for continuous water removal. On a large scale, a Dean-Stark trap or pervaporation membrane system can be effective.

      • Excess Reagent: Use a significant excess of methanol to push the equilibrium towards the product side.

      • Drying Agents: While effective in the lab, using drying agents like molecular sieves is often not economically or practically viable at a large scale.[2]

  • Possible Cause 2: Inefficient Mixing.

    • Explanation: Poor mixing can lead to non-uniform reaction conditions. If, for example, an acid catalyst is not dispersed effectively, parts of the batch will react slowly or not at all.[7]

    • Troubleshooting & Solution:

      • Agitator Speed: Evaluate the effect of agitator speed. A small-scale study to determine the optimal stirring rate can prevent issues during scale-up.[7]

      • Impeller Design: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction medium.

  • Possible Cause 3: Thermal Degradation.

    • Explanation: If the reaction is exothermic, localized hot spots due to poor heat transfer can cause the product or starting materials to decompose.[7]

    • Troubleshooting & Solution:

      • Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for safe scale-up.[7]

      • Controlled Addition: Add the most reactive reagent (e.g., the catalyst or a coupling agent) slowly and subsurface to allow the reactor's cooling system to keep pace with the heat generated.

Category: Product Purity & Impurity Profile

Q: I'm observing a new, unknown impurity in my final product that was not present in the lab-scale batches. How can I identify and mitigate it?

A: The appearance of new impurities often relates to extended reaction times, higher temperatures in localized spots, or reactions with materials of construction.

  • Possible Cause 1: Side Reactions from Extended Heating.

    • Explanation: Operations like distillation and solvent swaps take significantly longer at scale.[7] Prolonged exposure to heat, especially in the presence of an acid catalyst, can lead to side reactions like ether formation from the alcohol or other degradation pathways.

    • Troubleshooting & Solution:

      • In-Process Control (IPC): Take samples throughout the extended heating period to pinpoint when the impurity begins to form.

      • Vacuum Distillation: If possible, perform distillations under vacuum to reduce the temperature required.

      • Catalyst Neutralization: Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) before any lengthy heating or distillation steps.

  • Possible Cause 2: Insufficient Washing during Work-up.

    • Explanation: The efficiency of washing a filter cake or an organic layer does not always scale linearly. It can be much harder to wash away water-soluble impurities (like residual acid catalyst) from a large batch.[7]

    • Troubleshooting & Solution:

      • Reslurry Washing: Instead of a simple displacement wash on a filter, perform a reslurry wash. This involves adding fresh solvent to the filter cake, stirring the mixture, and re-filtering. This provides much more efficient removal of impurities.

      • Multiple Extractions: In liquid-liquid extractions, it is more effective to perform three smaller washes than one large one.

Category: Reaction Control & Safety

Q: The reaction is showing a dangerous exotherm that wasn't apparent on the lab scale. How do I manage this?

A: This is one of the most critical scale-up challenges. The inability to remove heat effectively is a major cause of industrial accidents.[6][7]

  • Explanation: The heat generated by a reaction is proportional to its volume (cubed), while the ability to remove that heat is proportional to the surface area (squared). As you scale up, the heat generated increases much faster than the ability to remove it.[7]

  • Troubleshooting & Solution:

    • NEVER Scale Up Blindly: As mentioned, reaction calorimetry is essential to quantify the thermal risk.[7]

    • Control the Rate of Reaction: The primary way to control an exotherm is to control the rate at which the reagents are mixed. This is almost always achieved by adding one reagent dropwise or via a pump over a calculated period.[7]

    • Ensure Adequate Cooling: Verify that the reactor's cooling jacket is functioning correctly and that the coolant temperature is appropriate.

    • Reverse Addition: In some cases, adding the batch to the final reagent (reverse addition) can help control the concentration of the limiting reagent and thus the reaction rate.

    • Semi-Batch Process: A semi-batch process, where reagents are added continuously over time, is the standard industrial approach for managing exothermic reactions.

Scale-Up Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting common scale-up issues in the synthesis of Methyl 2-hydroxy-3-phenylpropanoate.

G cluster_0 Problem Identification cluster_1 Analysis & Investigation cluster_2 Corrective Actions Start Scale-Up Issue Identified Problem_Yield Low Yield / Conversion Start->Problem_Yield Problem_Purity New Impurity Start->Problem_Purity Problem_Control Reaction Exotherm Start->Problem_Control Analyze_Yield Check Equilibrium? (e.g., water content) Problem_Yield->Analyze_Yield Analyze_Purity Analyze IPC Samples (Identify onset of impurity) Problem_Purity->Analyze_Purity Analyze_Workup Evaluate Work-up Efficiency (Washing, extraction) Problem_Purity->Analyze_Workup Analyze_Control Review Calorimetry Data (Is exotherm expected?) Problem_Control->Analyze_Control Analyze_Mixing Review Mixing Parameters (Agitator speed, impeller) Analyze_Yield->Analyze_Mixing No Action_Water Implement Water Removal (Dean-Stark / Pervaporation) Analyze_Yield->Action_Water Yes Action_Mixing Optimize Agitation Analyze_Mixing->Action_Mixing Action_Temp Modify Thermal Profile (Lower temp, vacuum) Analyze_Purity->Action_Temp Action_Workup Improve Washing (Reslurry, multiple extractions) Analyze_Workup->Action_Workup Action_Addition Modify Reagent Addition (Slower rate, semi-batch) Analyze_Control->Action_Addition Yes

Caption: A decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale, GMP production?

A1: The choice depends heavily on the final product's stereochemical requirements.

  • For a racemic product , Fischer esterification is often more cost-effective due to cheaper starting materials and catalysts (e.g., sulfuric acid). However, the process requires careful management of the reaction equilibrium.[1]

  • For an enantiomerically pure product (e.g., (S)-methyl 2-hydroxy-3-phenylpropanoate), the asymmetric reduction of methyl benzoylformate is superior.[5] Biocatalytic methods using yeast like Saccharomyces cerevisiae are particularly attractive for industrial scale as they offer high enantioselectivity (often >99% ee) under mild, environmentally friendly conditions.[3]

Q2: What are the key safety considerations when handling large quantities of reagents for this synthesis?

A2:

  • Acid Catalysts: Concentrated sulfuric acid is highly corrosive. Ensure all equipment, including transfer lines and gaskets, is compatible.[1] Have appropriate spill kits and personal protective equipment (PPE) readily available.

  • Solvents: Methanol is flammable and toxic. Use in a well-ventilated area with intrinsically safe equipment to prevent ignition sources.

  • Exothermic Reactions: As detailed in the troubleshooting section, a thorough understanding of the reaction's thermal profile is non-negotiable before attempting a large-scale run.[7]

  • Pressure: Never run a reaction in a sealed vessel without pressure relief, especially when heating, as vapor pressure can build to dangerous levels.

Q3: How do I choose the best purification method for the final product at scale?

A3:

  • Crystallization: This is often the most effective and economical method for achieving high purity at a large scale. A well-designed crystallization can remove both soluble and insoluble impurities in a single step. You will need to perform solubility studies to identify a suitable solvent/anti-solvent system.

  • Distillation: If the product is thermally stable and volatile, vacuum distillation can be an excellent purification method. It is particularly effective at removing non-volatile impurities.

  • Chromatography: While essential for purification in the lab, column chromatography is generally considered a last resort for large-scale production due to high solvent consumption and cost. It is typically only used for very high-value products or when other methods fail.

Data Summary Table

The following table compares typical parameters for the two primary synthetic routes. Actual results will vary based on specific conditions and equipment.

ParameterFischer Esterification (Racemic)Asymmetric Reduction (Enantiopure)
Starting Materials 3-Phenyllactic Acid, MethanolMethyl Benzoylformate, Reducing Agent (e.g., Glucose for yeast)
Typical Catalyst Sulfuric Acid, p-TsOHSaccharomyces cerevisiae, Chiral Ru/Rh complexes
Typical Yield 80-95% (with water removal)85-99%[3]
Enantiomeric Excess (ee) 0% (Racemic)>95-99%[3]
Key Scale-Up Challenge Managing reaction equilibriumMaintaining catalyst activity/viability, sterile conditions (for biocatalysis)
Environmental Impact Higher (strong acid, potential for waste)Lower (often aqueous, biodegradable)

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. Retrieved from [Link]

  • Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical. Retrieved from [Link]

  • Esterification scale-up = problems?! (2013). Sciencemadness.org. Retrieved from [Link]

  • Asymmetric reduction of methyl benzoylformate with a chiral NAD(P)H-model compound. (1982). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • (S)-methyl 2-hydroxy-3-phenylpropanoate | C10H12O3. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-hydroxy-3-phenylpropanoate

Document ID: MHP-STB-2601-TSG Version: 1.0 Introduction: Navigating the Stability Landscape of Methyl 2-hydroxy-3-phenylpropanoate Welcome to the technical support guide for Methyl 2-hydroxy-3-phenylpropanoate (CAS No. 1...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: MHP-STB-2601-TSG

Version: 1.0

Introduction: Navigating the Stability Landscape of Methyl 2-hydroxy-3-phenylpropanoate

Welcome to the technical support guide for Methyl 2-hydroxy-3-phenylpropanoate (CAS No. 13674-16-3).[1] As a key chiral building block and intermediate in the synthesis of pharmaceuticals and fine chemicals, understanding its stability is paramount to ensuring experimental reproducibility, product purity, and the overall integrity of your research.[2][3] This molecule, while robust under ideal conditions, possesses two key functional groups—an ester and a secondary alcohol—that are susceptible to degradation under common laboratory and storage conditions.

This guide is structured to provide you with not just troubleshooting steps but also the underlying chemical principles governing the stability of Methyl 2-hydroxy-3-phenylpropanoate. We will explore the primary degradation pathways and provide proactive strategies and validated protocols to mitigate these issues, ensuring the reliability of your results.

Section 1: Troubleshooting Guide - Diagnosing Instability

This section addresses common issues encountered during the handling, storage, and use of Methyl 2-hydroxy-3-phenylpropanoate.

Q1: I've observed a new, more polar peak in my HPLC analysis after storing my compound in a methanol/water solution. What is likely happening?

A1: The most probable cause is the hydrolysis of the methyl ester bond. The ester group in Methyl 2-hydroxy-3-phenylpropanoate is susceptible to cleavage in the presence of water (hydrolysis), a reaction that can be significantly accelerated by acidic or basic conditions. This reaction produces 2-hydroxy-3-phenylpropanoic acid and methanol. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.

  • Causality: Ester hydrolysis is a fundamental reaction in organic chemistry. The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic. In basic conditions, the hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon.[4]

  • Troubleshooting Action:

    • Confirm the identity of the new peak by LC-MS. The degradant should have a molecular weight corresponding to 2-hydroxy-3-phenylpropanoic acid (166.17 g/mol ).

    • Immediately prepare fresh solutions for your experiments using anhydrous solvents if possible.

    • If aqueous solutions are necessary, buffer them to a neutral pH (around 6-7) and use them immediately after preparation. Avoid storing aqueous solutions for extended periods.

Q2: My solid compound, stored at room temperature, is showing a decrease in purity over time and a small new peak in the chromatogram. What could be the cause?

A2: This suggests a potential oxidation or slow thermal degradation issue. The secondary hydroxyl (-OH) group on the alpha-carbon is susceptible to oxidation, which would convert it to a ketone, forming Methyl 2-oxo-3-phenylpropanoate.[5] This process can be initiated by atmospheric oxygen and accelerated by exposure to light or elevated temperatures.[6]

  • Causality: Oxidation of secondary alcohols to ketones is a common degradation pathway. While it may occur slowly with atmospheric oxygen, the process is often catalyzed by trace metal impurities or photochemical energy.[6] Additionally, prolonged exposure to ambient temperatures, especially if they fluctuate, can provide enough energy to overcome the activation energy for slow degradation reactions.[7][8][9]

  • Troubleshooting Action:

    • Analyze the sample by LC-MS to check for a mass corresponding to Methyl 2-oxo-3-phenylpropanoate (178.18 g/mol ).[5]

    • Review your storage conditions. The compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[3][10][11] For long-term storage, refrigeration (2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: My experimental results are inconsistent when using a buffered solution at pH 8.5. Is the compound unstable?

A3: Yes, it is highly likely. Basic conditions significantly accelerate the rate of ester hydrolysis. At a pH of 8.5, you can expect a much faster degradation rate compared to a neutral pH.[12] The hydroxide ions in the solution act as a catalyst for the hydrolytic cleavage of the ester bond.

  • Causality: Base-catalyzed hydrolysis (saponification) is typically much faster than neutral or acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.[4] The reaction rate will increase with increasing pH.

  • Troubleshooting Action:

    • Perform a time-course study. Analyze your solution by HPLC immediately after preparation and then at several time points (e.g., 1, 2, 4, 8 hours) to quantify the rate of degradation under your specific experimental conditions.

    • If the experimental conditions permit, lower the pH to a more neutral range (6.5-7.5).[13]

    • If the basic pH is required for the experiment, prepare the solution of Methyl 2-hydroxy-3-phenylpropanoate immediately before use to minimize the degradation time.

Section 2: Proactive Stability Management (FAQs)

Q1: What are the ideal storage conditions for Methyl 2-hydroxy-3-phenylpropanoate?

A1: For optimal long-term stability, the solid compound should be stored in a well-ventilated, dry place, with the container tightly closed.[11][14] Recommended storage is at room temperature, sealed in dry conditions.[3][10] To further minimize potential oxidation and slow hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere (nitrogen or argon) is best practice. Protect from direct light.

Q2: What are the primary degradation pathways I should be aware of?

A2: The two primary degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The ester linkage is cleaved to form 2-hydroxy-3-phenylpropanoic acid and methanol. This is accelerated by acidic or basic pH and the presence of water.

  • Oxidation: The secondary alcohol at the C2 position is oxidized to a ketone, forming Methyl 2-oxo-3-phenylpropanoate. This is accelerated by oxidizing agents, light, and heat.

Q3: How can I design an experiment to systematically test the stability of this compound?

A3: The standard approach is to conduct a forced degradation study .[15] This involves intentionally exposing the compound to a range of harsh conditions to rapidly identify potential degradation pathways and products.[16][17] A well-designed study will provide critical information for developing stable formulations and establishing appropriate storage conditions. See Section 3 for a detailed protocol.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of Methyl 2-hydroxy-3-phenylpropanoate

This protocol is designed to assess the stability of the compound under various stress conditions as mandated by ICH guidelines.[18] The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective.[17][19]

1. Materials & Equipment:

  • Methyl 2-hydroxy-3-phenylpropanoate

  • HPLC-grade Methanol and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven, Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve Methyl 2-hydroxy-3-phenylpropanoate in methanol to prepare a 1 mg/mL stock solution.

3. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[19]

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

4. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method (e.g., C18 column, mobile phase of Methanol:Water gradient, detection at 220 nm).

  • Calculate the percentage of the remaining parent compound and the area percentage of any degradation products.[20]

This self-validating system confirms stability by demonstrating that the analytical method can separate the intact drug from its degradation products formed under plausible stress conditions.[16]

Section 4: Data Interpretation & Visualization

Data Summary

The results of a typical forced degradation study can be summarized as follows:

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%) (Hydrolysis Product)Major Degradant 2 (%) (Oxidation Product)
1 M HCl, 60°C885.214.1Not Detected
0.1 M NaOH, RT279.819.5Not Detected
3% H₂O₂, RT2491.5Not Detected7.8
80°C Heat4894.32.13.0
Photolytic2496.1Not Detected3.5
Control, RT4899.8<0.1<0.1
Visualizing Degradation Pathways

The following diagrams illustrate the key chemical transformations and the experimental workflow for their investigation.

parent Methyl 2-hydroxy-3-phenylpropanoate hydrolysis_prod 2-Hydroxy-3-phenylpropanoic Acid + Methanol parent->hydrolysis_prod Hydrolysis (Acid/Base, H₂O, Heat) oxidation_prod Methyl 2-oxo-3-phenylpropanoate parent->oxidation_prod Oxidation ([O], Light, Heat)

Caption: Primary degradation pathways of Methyl 2-hydroxy-3-phenylpropanoate.

start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress quench Neutralize/Quench Reaction (as applicable) stress->quench dilute Dilute to Final Concentration (~50 µg/mL) quench->dilute analyze Analyze via Stability-Indicating HPLC Method dilute->analyze characterize Characterize Degradants (e.g., LC-MS, NMR) analyze->characterize end Report Results characterize->end

Caption: Experimental workflow for a forced degradation study.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available from: [Link]

  • Forced degradation studies . MedCrave online. (2016-12-14). Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals . BioPharm International. Available from: [Link]

  • Oxidation of methyl 3-phenylpropanoate. | Download Scientific Diagram . ResearchGate. Available from: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review . ResearchGate. (2025-08-07). Available from: [Link]

  • Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 . PubChem - NIH. Available from: [Link]

  • (S)-methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 5289077 . PubChem. Available from: [Link]

  • Effect of pH on the stability of plant phenolic compounds . PubMed. Available from: [Link]

  • Systematic identification of thermal degradation products of HPMCP during hot melt extrusion process . PubMed. Available from: [Link]

  • Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. (2022-11-30). Available from: [Link]

  • 3-phenylpropionate degradation (BRENDA) . BKMS-react. Available from: [Link]

  • Methyl 3-hydroxy-3-phenylpropanoate | C10H12O3 | CID 347841 . PubChem. Available from: [Link]

  • 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester | C11H14O3 . PubChem. Available from: [Link]

  • Synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate 24 . ResearchGate. Available from: [Link]

  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) . MDPI. Available from: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents . Zenodo. Available from: [Link]

  • methyl 2-amino-3-hydroxy-3-phenylpropanoate . ChemSynthesis. (2025-05-20). Available from: [Link]

  • Poly(lactic acid) degradation into methyl lactate catalyzed by a well-defined Zn(II) complex . The University of Bath's research portal. (2019-01-04). Available from: [Link]

  • Methyl 3-(2-hydroxyphenyl)propionate | C10H12O3 | CID 2794569 . PubChem. Available from: [Link]

  • Poly(lactic acid) Degradation into Methyl Lactate Catalyzed by a Well-Defined Zn(II) Complex . ResearchGate. Available from: [Link]

  • Methyl 2-oxo-3-phenylpropanoate | C10H10O3 | CID 562359 . PubChem. Available from: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms . PMC - NIH. Available from: [Link]

  • pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates . PubMed. Available from: [Link]

  • Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization . NIH. (2018-05-03). Available from: [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum . ResearchGate. (2025-08-05). Available from: [Link]

  • The effect of pH on the characteristics of the methyl red solution as a gamma-ray dosimeter . Journal of Physics: Conference Series. (2025-08-06). Available from: [Link]

  • methyl 3-hydroxy-2-methyl-3-phenylpropanoate . ChemSynthesis. (2025-05-20). Available from: [Link]

  • 3-Phenylpropionate Degradation Pathway . Eawag-BBD. (1998-08-28). Available from: [Link]

  • Effect of pH on the stability of WT and the mutants. The pH stability... . ResearchGate. Available from: [Link]

  • List of estrogen esters . Wikipedia. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as Methyl 2-hydroxy-3-phenylpropanoate, an important intermediate in the synthesis of various pharmaceuticals, ensuring the reliability and accuracy of its quantification is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this specific analyte, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2).[1][2][3][4]

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of validation parameters and acceptance criteria. It is designed to be a self-validating system of logic, enabling researchers to design and implement robust analytical method validation protocols for Methyl 2-hydroxy-3-phenylpropanoate.

Comparative Analysis of Analytical Methods

The choice of an analytical method for Methyl 2-hydroxy-3-phenylpropanoate is contingent on a variety of factors including the intended purpose of the analysis (e.g., assay, impurity testing), the nature of the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy are three commonly employed techniques, each with its distinct advantages and limitations.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectroscopy
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection based on mass-to-charge ratio.Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution.
Typical Stationary Phase C18 or C8 reversed-phase silica gel.Capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl polysiloxane).Not applicable.
Specificity/Selectivity High; can resolve the analyte from structurally similar impurities.Very high; provides structural information for peak identification.Low; susceptible to interference from other chromophoric compounds. Can be enhanced with derivatization.
Sensitivity High (ng/mL to µg/mL range).Very high (pg/mL to ng/mL range).Moderate (µg/mL to mg/mL range).
Linearity & Range Typically wide, with correlation coefficients (r²) ≥ 0.999.Wide, with excellent linearity (r² ≥ 0.999).Generally narrower and subject to deviations from Beer's Law at high concentrations.
Precision (%RSD) Excellent; typically ≤ 2% for repeatability and intermediate precision.Excellent; typically ≤ 2% for repeatability and intermediate precision.Good; typically ≤ 5%.
Robustness Can be sensitive to minor changes in mobile phase composition, pH, and column temperature.Generally robust, but sensitive to changes in carrier gas flow rate and temperature programming.Generally robust, but can be affected by solvent composition and pH.
Sample Preparation Dissolution in a suitable mobile phase; may require filtration.May require derivatization to increase volatility; dissolution in a volatile solvent.Dissolution in a UV-transparent solvent.
Analysis Time 10-30 minutes per sample.15-45 minutes per sample.< 5 minutes per sample.
Cost Moderate to high.High.Low.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for the validation of HPLC, GC-MS, and UV-Vis spectroscopic methods for the quantification of Methyl 2-hydroxy-3-phenylpropanoate. These protocols are designed to meet the requirements of the ICH Q2(R2) guidelines.[1][3][4]

High-Performance Liquid Chromatography (HPLC) Method Validation

The validation of an HPLC method is a comprehensive process that establishes the performance characteristics of the procedure.[5]

1. Specificity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

  • Protocol:

    • Inject a blank (mobile phase), a placebo solution (matrix without the analyte), a standard solution of Methyl 2-hydroxy-3-phenylpropanoate, and a sample solution.

    • Perform forced degradation studies by subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light). Analyze the stressed samples.

  • Acceptance Criteria: The retention time of the analyte in the sample should match that of the standard. There should be no interfering peaks at the retention time of the analyte in the blank or placebo chromatograms. The analyte peak should be well-resolved from any degradation products.

2. Linearity:

  • Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample within a given range.

  • Protocol:

    • Prepare a series of at least five working standard solutions of Methyl 2-hydroxy-3-phenylpropanoate covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard solution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with known amounts of Methyl 2-hydroxy-3-phenylpropanoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

5. Robustness:

  • Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (e.g., ± 5 °C)

    • Analyze the sample under each modified condition.

  • Acceptance Criteria: The %RSD of the results obtained under the varied conditions should not be significantly different from the precision results. System suitability parameters should remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS provides a high degree of selectivity and sensitivity, making it an excellent choice for trace analysis and impurity profiling.[8]

1. Specificity:

  • Objective: To ensure that the signal measured is from the analyte of interest and not from any interfering components.

  • Protocol:

    • Inject a blank (solvent), a placebo solution, and a standard solution of Methyl 2-hydroxy-3-phenylpropanoate.

    • Compare the mass spectrum of the analyte peak in the sample to that of the standard.

  • Acceptance Criteria: The retention time and the mass spectrum of the analyte in the sample should match that of the standard. No interfering peaks should be present at the retention time of the analyte in the blank or placebo.

2. Linearity:

  • Objective: To establish a linear relationship between the concentration of the analyte and the instrument response.

  • Protocol:

    • Prepare a series of at least five standard solutions of Methyl 2-hydroxy-3-phenylpropanoate over the desired concentration range.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against concentration and perform a linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform recovery studies by spiking a known amount of Methyl 2-hydroxy-3-phenylpropanoate into a placebo matrix at three different concentration levels.

    • Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To demonstrate the reproducibility of the method under the same operating conditions over a short interval of time (repeatability) and within the laboratory over a longer period (intermediate precision).

  • Protocol:

    • Repeatability: Inject a minimum of six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

5. Robustness:

  • Objective: To evaluate the method's reliability with respect to deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in parameters such as:

      • Injector temperature (e.g., ± 5 °C)

      • Oven temperature program (e.g., ramp rate ± 1 °C/min)

      • Carrier gas flow rate (e.g., ± 0.1 mL/min)

    • Analyze the sample under each condition.

  • Acceptance Criteria: The %RSD of the results should not be significantly affected, and the mass spectral data should remain consistent.

UV-Visible Spectroscopy Method Validation

UV-Vis spectroscopy offers a simple and cost-effective method for the quantification of Methyl 2-hydroxy-3-phenylpropanoate, particularly for assay purposes where the sample matrix is well-defined and free of interfering substances.[9]

1. Specificity:

  • Objective: To ensure that the absorbance measurement is solely due to the analyte.

  • Protocol:

    • Scan the UV-Vis spectrum of a blank (solvent), a placebo solution, and a standard solution of Methyl 2-hydroxy-3-phenylpropanoate.

    • Compare the spectra to identify any potential interferences.

  • Acceptance Criteria: The placebo solution should not show any significant absorbance at the analytical wavelength (λmax) of the analyte.

2. Linearity:

  • Objective: To confirm that the absorbance is directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of Methyl 2-hydroxy-3-phenylpropanoate.

    • Measure the absorbance of each solution at the λmax.

    • Plot absorbance versus concentration and perform a linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy:

  • Objective: To assess the agreement between the measured concentration and the true concentration.

  • Protocol:

    • Perform recovery studies by adding known amounts of the analyte to a placebo solution at three different concentration levels.

    • Measure the absorbance of each solution and calculate the recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To evaluate the variability of the measurements.

  • Protocol:

    • Repeatability: Measure the absorbance of at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Repeat the measurements on a different day with a different analyst.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

5. Robustness:

  • Objective: To assess the method's performance under slightly varied conditions.

  • Protocol:

    • Introduce small changes in the analytical wavelength (e.g., ± 2 nm) and the pH of the solution.

    • Measure the absorbance under these modified conditions.

  • Acceptance Criteria: The results should not be significantly affected by these small changes.

Visualization of Experimental Workflows

To further clarify the logical flow of the validation process, the following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Evaluation prep Prepare Standards, Samples, & Placebo analysis HPLC Analysis prep->analysis specificity Specificity (Forced Degradation) evaluation Data Evaluation vs. Acceptance Criteria specificity->evaluation linearity Linearity (5 Concentrations) linearity->evaluation accuracy Accuracy (Spiked Placebo) accuracy->evaluation precision Precision (Repeatability & Intermediate) precision->evaluation robustness Robustness (Varied Parameters) robustness->evaluation analysis->specificity analysis->linearity analysis->accuracy analysis->precision analysis->robustness

Caption: HPLC method validation workflow.

GCMS_Validation_Workflow start Start: Define Analytical Requirements prep Prepare Standards, Samples, & Placebo (with Derivatization if needed) start->prep analysis GC-MS Analysis prep->analysis validation_tests Perform Validation Tests: - Specificity (MS confirmation) - Linearity - Accuracy - Precision - Robustness evaluation Evaluate Data Against Pre-defined Criteria validation_tests->evaluation analysis->validation_tests report Final Validation Report evaluation->report

Caption: GC-MS method validation workflow.

UVVis_Validation_Workflow cluster_0 Method Development cluster_1 Validation Execution cluster_2 Finalization dev Determine λmax spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec rob Robustness prec->rob report Validation Report rob->report

Caption: UV-Vis spectroscopy method validation workflow.

Conclusion

The validation of an analytical method for Methyl 2-hydroxy-3-phenylpropanoate is a systematic process that ensures the generation of reliable and accurate data. The choice between HPLC, GC-MS, and UV-Vis spectroscopy will depend on the specific analytical needs. HPLC offers a balance of specificity, sensitivity, and throughput, making it suitable for a wide range of applications. GC-MS provides unparalleled specificity and sensitivity, ideal for impurity identification and trace analysis. UV-Vis spectroscopy, while less specific, is a rapid and cost-effective tool for routine assays in a controlled matrix.

By following the detailed protocols and adhering to the principles outlined in this guide, researchers and drug development professionals can confidently establish the suitability of their chosen analytical method, thereby ensuring the quality and safety of the final pharmaceutical product. The foundation of this confidence lies in the rigorous, evidence-based approach to validation, as championed by international regulatory bodies.[10][11]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Esters. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Taylor & Francis Online. (2013). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. [Link]

  • ACS Publications. Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • National Institutes of Health. Methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • SpectraBase. Methyl (2R,3R)-3-hydroxy-2-methyl-3-phenylpropanoate - Optional[MS (GC)]. [Link]

  • IVT Network. Analytical Methods Validation. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. (PDF) Analytical Method Validation. [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • ResearchGate. hplc method validation for pharmaceuticals: a review. [Link]

  • Chemistry Research Journal. Analytical Method Validation: Principles, Techniques, and Applications. [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • SpecAU. (S)-Methyl 2-Hydroxy-3-phenylpropanoate 97+ Percent. [Link]

  • National Institutes of Health. (S)-methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • Journal of Education and Scientific Studies. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

  • Journal of Biochemical Technology. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 2-hydroxy-3-phenylpropanoate: An Essential Chiral Building Block

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Methyl 2-hydroxy-3-phenylpropanoate, a chiral α-hydroxy ester, stands as a critical...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Methyl 2-hydroxy-3-phenylpropanoate, a chiral α-hydroxy ester, stands as a critical building block for a variety of biologically active molecules. Its stereochemistry directly influences the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this valuable intermediate, offering in-depth technical insights and experimental data to inform researchers, scientists, and drug development professionals in their selection of the most suitable synthetic route.

This document will delve into three principal strategies: the finesse of enzymatic kinetic resolution, the green efficiency of asymmetric biocatalytic reduction, and the precision of asymmetric chemical synthesis. Each method will be evaluated based on its efficacy, stereoselectivity, operational complexity, and overall practicality.

Enzymatic Kinetic Resolution of Racemic Methyl 2-hydroxy-3-phenylpropanoate

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. In this approach, a racemic mixture of methyl 2-hydroxy-3-phenylpropanoate is subjected to an enzyme-catalyzed reaction, typically hydrolysis or transesterification, where one enantiomer reacts at a significantly faster rate than the other.

Causality Behind Experimental Choices:

The choice of enzyme is critical and is often dictated by its enantioselectivity (E-value), activity, and stability under the desired reaction conditions. Lipases are the most commonly employed enzymes for the resolution of α-hydroxy esters due to their broad substrate specificity and high stereoselectivity. The solvent system is another crucial parameter; organic solvents are often used to solubilize the substrate and modulate the enzyme's activity and selectivity. The acylating agent in transesterification reactions is selected to be highly reactive and to produce a byproduct that does not interfere with the reaction or purification.

Experimental Protocol: Lipase-Catalyzed Transesterification

Objective: To resolve racemic methyl 2-hydroxy-3-phenylpropanoate via lipase-catalyzed transesterification.

Materials:

  • Racemic methyl 2-hydroxy-3-phenylpropanoate

  • Immobilized Lipase from Pseudomonas cepacia (Lipase PS)

  • Vinyl acetate (acylating agent)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for enantiomeric excess (e.e.) determination

Procedure:

  • To a dried round-bottom flask, add racemic methyl 2-hydroxy-3-phenylpropanoate (1 equivalent).

  • Add anhydrous organic solvent (e.g., 10 mL per gram of substrate).

  • Add vinyl acetate (2-3 equivalents).

  • Add immobilized Lipase PS (e.g., 50-100 mg per gram of substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC or GC.

  • The reaction is typically stopped at or near 50% conversion to obtain both the unreacted enantiomer and the product ester in high enantiomeric excess.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of the unreacted alcohol enantiomer and the acetylated product can be separated by column chromatography.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Workup and Purification cluster_products Products racemate Racemic Methyl 2-hydroxy-3-phenylpropanoate mix Reaction Mixture racemate->mix solvent Anhydrous Solvent solvent->mix acyl_agent Vinyl Acetate acyl_agent->mix enzyme Immobilized Lipase PS enzyme->mix stir Stir at 30-45 °C mix->stir monitor Monitor by Chiral HPLC/GC stir->monitor filter Filter to remove enzyme monitor->filter evap Evaporate solvent filter->evap chrom Column Chromatography evap->chrom enant_S (S)-Methyl 2-hydroxy- 3-phenylpropanoate (High e.e.) chrom->enant_S enant_R_ester (R)-Methyl 2-acetoxy- 3-phenylpropanoate (High e.e.) chrom->enant_R_ester

Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate.

Asymmetric Reduction of Methyl 2-oxo-3-phenylpropanoate

A more direct and atom-economical approach to enantiomerically pure methyl 2-hydroxy-3-phenylpropanoate is the asymmetric reduction of its corresponding prochiral ketoester, methyl 2-oxo-3-phenylpropanoate. This transformation can be achieved using both biocatalytic and chemical methods.

Biocatalytic Asymmetric Reduction

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and various other microorganisms, are often employed for the asymmetric reduction of ketones. These systems contain a plethora of oxidoreductases that can catalyze the reduction with high enantioselectivity, often governed by Prelog's rule.

Causality Behind Experimental Choices:

The choice of microorganism is based on its specific enzymatic machinery and its ability to reduce the target substrate with high stereoselectivity. The reaction medium is typically aqueous, which aligns with green chemistry principles. A carbon source, such as glucose, is added to provide the necessary reducing equivalents (NAD(P)H) for the enzymatic reduction through the organism's metabolic activity. Reaction conditions like pH, temperature, and substrate concentration are optimized to maximize both cell viability and enzyme activity while minimizing substrate or product inhibition.

Experimental Protocol: Asymmetric Reduction using Saccharomyces cerevisiae

Objective: To synthesize (S)-methyl 2-hydroxy-3-phenylpropanoate via asymmetric reduction of methyl 2-oxo-3-phenylpropanoate using baker's yeast.

Materials:

  • Methyl 2-oxo-3-phenylpropanoate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose (or sucrose)

  • Water (tap or deionized)

  • Standard laboratory glassware, magnetic stirrer or orbital shaker

  • Incubator or temperature-controlled water bath

  • Ethyl acetate for extraction

  • Diatomaceous earth (e.g., Celite®) for filtration

  • Chiral HPLC or GC for e.e. determination

Procedure:

  • In a flask, suspend baker's yeast (e.g., 50-100 g/L) in lukewarm water.

  • Add glucose (e.g., 50-100 g/L) and stir the mixture for about 30 minutes at room temperature to activate the yeast.

  • Add methyl 2-oxo-3-phenylpropanoate (e.g., 1-5 g/L). The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-35 °C) with gentle agitation (e.g., on an orbital shaker) for 24-72 hours.

  • Monitor the reaction progress by periodically taking samples, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Upon completion, remove the yeast cells by filtration through a pad of diatomaceous earth.

  • Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield enantiomerically enriched methyl 2-hydroxy-3-phenylpropanoate.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Reaction Pathway Diagram:

G cluster_yeast Saccharomyces cerevisiae substrate Methyl 2-oxo-3-phenylpropanoate product (S)-Methyl 2-hydroxy-3-phenylpropanoate substrate->product Asymmetric Reduction (High e.e.) yeast Oxidoreductases nadph NAD(P)H yeast->nadph glucose Glucose glucose->yeast Metabolism nadp NAD(P)+ nadph->nadp

Caption: Biocatalytic asymmetric reduction of methyl 2-oxo-3-phenylpropanoate.

Asymmetric Chemical Synthesis

For situations requiring high substrate concentrations or avoiding biological systems, asymmetric chemical synthesis offers powerful alternatives. Two notable methods for the synthesis of chiral β-hydroxy esters are the boron-mediated asymmetric aldol reaction and the Sharpless asymmetric dihydroxylation.

Boron-Mediated Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of stereoselective C-C bond formation. By using a chiral auxiliary or a chiral catalyst, it is possible to control the absolute stereochemistry of the newly formed stereocenters. The boron-mediated aldol reaction is particularly effective due to the well-defined, chair-like transition states, which lead to high levels of stereocontrol.[1][2][3]

Causality Behind Experimental Choices:

The choice of the chiral auxiliary and the boron source is crucial for achieving high diastereo- and enantioselectivity. The reaction is typically carried out at low temperatures to enhance stereoselectivity by minimizing competing, less-ordered transition states. The subsequent removal of the chiral auxiliary should proceed without racemization of the product.

Conceptual Workflow:

A plausible route would involve the reaction of a boron enolate of a chiral acetate equivalent with benzaldehyde. However, for the direct synthesis of the target molecule, a more complex strategy would be required. A more direct, albeit challenging, approach would be an asymmetric aldol-type reaction of a methyl ester enolate with a phenylacetaldehyde derivative.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4][5] By employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine), high enantioselectivities can be achieved.

Causality Behind Experimental Choices:

The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines which face of the alkene is hydroxylated, allowing for predictable synthesis of either enantiomer of the diol product. The reaction is performed under catalytic conditions with a co-oxidant to regenerate the osmium tetroxide, making the process more cost-effective and less hazardous. The starting alkene, in this case, would be methyl cinnamate. The resulting diol would then require further chemical modification to yield the final product.

Reaction Scheme:

G cinnamate Methyl Cinnamate diol Methyl (2R,3S)-2,3-dihydroxy- 3-phenylpropanoate cinnamate->diol Sharpless AD (AD-mix-β) target (S)-Methyl 2-hydroxy- 3-phenylpropanoate diol->target Selective Reduction of C3-OH

Caption: Synthesis of (S)-Methyl 2-hydroxy-3-phenylpropanoate via Sharpless AD.

Comparative Analysis of Synthesis Methods

FeatureEnzymatic Kinetic ResolutionAsymmetric Biocatalytic ReductionAsymmetric Chemical Synthesis
Starting Material Racemic methyl 2-hydroxy-3-phenylpropanoateMethyl 2-oxo-3-phenylpropanoateVaries (e.g., methyl cinnamate)
Theoretical Max. Yield 50% for one enantiomer100%100%
Enantiomeric Excess (e.e.) Generally high (>95%)High to excellent (>90-99%)Typically very high (>95%)
Key Reagents Lipase, organic solvent, acylating agentMicroorganism (e.g., yeast), glucose, waterChiral catalyst/auxiliary, metal reagents, low T
Operational Complexity Moderate (enzyme handling, chiral analysis)Relatively simple (fermentation-like process)High (requires inert atmosphere, low T)
Environmental Impact Generally low (biocatalyst, mild conditions)Very low (water-based, renewable resources)Higher (organic solvents, metal catalysts)
Cost-Effectiveness Can be cost-effective if enzyme is reusablePotentially very cost-effective at scaleCan be expensive due to chiral ligands/catalysts
Scalability Scalable, especially with immobilized enzymesHighly scalable in industrial fermentation setupsCan be challenging to scale up

Conclusion

The choice of the optimal synthetic route for methyl 2-hydroxy-3-phenylpropanoate is a multifactorial decision that depends on the specific requirements of the application, including the desired scale, enantiopurity, cost constraints, and available expertise.

  • Enzymatic Kinetic Resolution is a robust and reliable method, particularly when a high-quality, reusable enzyme is available. Although the theoretical yield is limited to 50% for a single enantiomer, it is a well-established and often straightforward technique to implement at the lab scale.

  • Asymmetric Biocatalytic Reduction represents a highly attractive, green, and potentially cost-effective alternative. The high enantioselectivities and the use of mild, aqueous conditions make it an excellent choice for large-scale, sustainable production.

  • Asymmetric Chemical Synthesis , while often more complex and resource-intensive, offers the highest degree of control and predictability, leading to products with excellent enantiopurity. These methods are particularly valuable in early-stage drug discovery and when the required quantities are small.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers and process chemists to make an informed decision that best aligns with their synthetic goals.

References

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. [Link][6]

  • Asymmetric aldol reaction using boron enolates. Nature Protocols. [Link][1][3]

  • Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions. [Link][2][7]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link][4]

  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link][5]

  • Continuous Preparation of (S)-3-hydroxy-3-phenylpropionate by Asymmetric Reduction of 3-oxo-3-phenylpropionic Acid Ethyl Ester with Saccharomyces cerevisiae CGMCC No.2266 in a Membrane Reactor. ResearchGate. [Link][8]

Sources

Validation

A Comparative Guide to the Biological Activities of Methyl 2-hydroxy-3-phenylpropanoate Enantiomers

In the realm of chiral molecules, the spatial arrangement of atoms can dramatically alter biological function. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of Methyl 2-hydroxy-3-phenylpropan...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chiral molecules, the spatial arrangement of atoms can dramatically alter biological function. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of Methyl 2-hydroxy-3-phenylpropanoate, offering insights for researchers and professionals in drug development and the life sciences. While the primary focus of available research is on its hydrolyzed form, 3-phenyllactic acid (PLA), the stereospecific principles governing its activity are directly applicable to the parent ester.

Introduction: Chirality and its Biological Significance

Methyl 2-hydroxy-3-phenylpropanoate is a chiral carboxylic acid ester. Its central carbon atom, bonded to four different groups, gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. This seemingly subtle structural difference is a critical determinant of their interaction with the chiral environment of biological systems, such as enzymes and receptors.

While the racemic mixture has its applications, understanding the distinct properties of each enantiomer is paramount for targeted therapeutic and biotechnological uses. The (R)-enantiomer is a known building block in the synthesis of pharmaceuticals and agrochemicals and finds use in the fragrance industry.[1] Conversely, the (S)-enantiomer has been identified in microorganisms like Pseudomonas syringae.[2]

This guide will delve into the known differences in their biological activities, primarily focusing on their antimicrobial properties, and will provide protocols for their characterization and synthesis.

Comparative Biological Activity: A Tale of Two Enantiomers

The most pronounced and well-documented difference in the biological activity of the enantiomers of Methyl 2-hydroxy-3-phenylpropanoate lies in their antimicrobial effects, which are attributed to their hydrolyzed form, 3-phenyllactic acid (PLA).

Antimicrobial Spectrum and Potency

Both enantiomers of 3-phenyllactic acid exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][4] However, a consistent finding across multiple studies is the superior potency of the D-isomer ((R)-enantiomer) compared to the L-isomer ((S)-enantiomer).[3]

Table 1: Comparative Antimicrobial Activity of 3-Phenyllactic Acid Enantiomers

EnantiomerCorresponding Methyl EsterGeneral Antimicrobial ActivitySpecific Observations
D-Phenyllactic Acid(R)-Methyl 2-hydroxy-3-phenylpropanoateHigherExhibits greater anti-Listeria activity than the L-isomer.[3]
L-Phenyllactic Acid(S)-Methyl 2-hydroxy-3-phenylpropanoateLowerStill possesses broad-spectrum antimicrobial properties.

The mechanism of this antimicrobial action, as demonstrated against Klebsiella pneumoniae, involves the disruption of the cell wall and membrane integrity, followed by binding to and degradation of genomic DNA.[5] The activity is also pH-dependent, a characteristic of weak organic acids.[6]

Enzymatic Specificity: The Basis of Differentiation

The differential biological activity of these enantiomers is rooted in the stereospecificity of enzymes. Microorganisms, particularly lactic acid bacteria, produce 3-phenyllactic acid in an enantioselective manner. The synthesis pathway involves the reduction of phenylpyruvic acid (PPA) by either D-lactate dehydrogenase (D-LDH) or L-lactate dehydrogenase (L-LDH) to yield D-PLA or L-PLA, respectively.[3]

This enzymatic specificity underscores a fundamental principle: biological systems can and do differentiate between enantiomers, leading to distinct metabolic fates and biological effects.

Enantioselective Synthesis of 3-Phenyllactic Acid cluster_0 Metabolic Pathway cluster_1 Enantioselective Reduction Phenylalanine Phenylalanine PPA Phenylpyruvic Acid (PPA) Phenylalanine->PPA Aromatic Amino Acid Transferase PPA_entry D_LDH D-Lactate Dehydrogenase D_PLA D-Phenyllactic Acid ((R)-enantiomer) D_LDH->D_PLA L_LDH L-Lactate Dehydrogenase L_PLA L-Phenyllactic Acid ((S)-enantiomer) L_LDH->L_PLA PPA_entry->D_LDH PPA_entry->L_LDH

Caption: Enantioselective production of 3-phenyllactic acid.

Cytotoxicity and Other Biological Effects

While the antimicrobial properties are the most distinct, other biological activities are also of interest. A study on ionic liquid formulations of both D- and L-phenyllactic acid demonstrated low cytotoxicity to human cervical epithelial cells, suggesting their potential for safe topical applications.[7][8]

Another study investigated the effect of phenyllactic acid on cervical cancer cells, revealing a role in promoting cell migration and invasion through the IKK/NF-κB-mediated MMP-9 activation pathway.[9] However, this study did not differentiate between the enantiomers. Given the established principle of stereospecificity, it is plausible that the enantiomers would exhibit different potencies in this and other cellular pathways.

Experimental Protocols

Protocol for Assessing Antimicrobial Activity (Broth Microdilution Assay)

This protocol is adapted from standard methods to determine the Minimum Inhibitory Concentration (MIC) of the individual enantiomers.

Materials:

  • (R)- and (S)-Methyl 2-hydroxy-3-phenylpropanoate

  • Target microbial strain (e.g., Listeria monocytogenes, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO, ethanol) and sterilize by filtration.

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of each enantiomer in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Prepare a standardized inoculum of the target microorganism and add it to each well, including a positive control (microorganism in broth only) and a negative control (broth only).

  • Incubation: Incubate the plate under optimal conditions for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol for Enantioselective Enzymatic Synthesis

This protocol outlines the biocatalytic production of D- or L-phenyllactic acid using stereospecific lactate dehydrogenases.

Materials:

  • Phenylpyruvic acid (PPA)

  • D-Lactate Dehydrogenase (D-LDH) or L-Lactate Dehydrogenase (L-LDH)

  • NADH (cofactor)

  • Phosphate buffer (pH 7.0)

  • Optional: A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) to improve efficiency.[10]

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve PPA in the phosphate buffer.

  • Enzyme and Cofactor Addition: Add the chosen lactate dehydrogenase (D-LDH for D-PLA or L-LDH for L-PLA) and NADH to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the conversion of PPA and the formation of PLA by HPLC.

  • Purification: Once the reaction is complete, the product can be purified using standard techniques such as extraction and chromatography.

Experimental Workflow cluster_antimicrobial Antimicrobial Activity Assay cluster_synthesis Enantioselective Synthesis A1 Prepare Stock Solutions of Enantiomers A2 Serial Dilution in 96-well Plate A1->A2 A3 Inoculate with Microorganism A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Prepare PPA Solution B2 Add Stereospecific LDH and NADH B1->B2 B3 Incubate B2->B3 B4 Monitor by Chiral HPLC B3->B4 B5 Purify Product B4->B5

Caption: Key experimental workflows.

Conclusion

The (R)- and (S)-enantiomers of Methyl 2-hydroxy-3-phenylpropanoate, primarily through their hydrolyzed form 3-phenyllactic acid, exhibit distinct biological profiles. The most significant difference lies in their antimicrobial potency, with the (R)-enantiomer demonstrating superior activity against a range of microorganisms. This differentiation is a direct consequence of the stereospecificity of biological macromolecules, particularly enzymes. For researchers in drug discovery and development, these findings highlight the critical importance of evaluating individual enantiomers, as one may offer enhanced therapeutic benefits and a different safety profile over the other or the racemic mixture.

References

  • Muni Raja, E., & Suresh, R. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. MedCrave Online Journal of Microbiology & Experimentation, 4(2), 00115. [Link]

  • PubChem. (n.d.). (S)-methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. Retrieved from [Link]

  • Li, Y., et al. (2022). Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 849931. [Link]

  • Date, A. A., et al. (2024). Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells. RSC Advances, 14(23), 16453-16462. [Link]

  • Wang, X., et al. (2015). Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli. Molecules, 20(11), 20566-20581. [Link]

  • Mu, W., et al. (2012). Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound. Applied Microbiology and Biotechnology, 95(5), 1155-1163. [Link]

  • Valerio, F., et al. (2019). Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model. Foods, 8(11), 585. [Link]

  • PubChem. (n.d.). 3-Phenyllactic acid, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2012). Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound. Retrieved from [Link]

  • Frontiers. (2019). Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model. Retrieved from [Link]

  • ResearchGate. (2021). 3-Phenyllactic acid production by Lactobacillus crustorum strains isolated from naturally fermented vegetables. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2020). One-pot enantioselective synthesis of chiral phenyllactic acids by combining stereocomplementary d- and l-lactate dehydrogenases with multi-enzyme expression fine-tuning. Retrieved from [Link]

  • Li, C., et al. (2019). Phenyllactic acid promotes cell migration and invasion in cervical cancer via IKK/NF-κB-mediated MMP-9 activation. Journal of Experimental & Clinical Cancer Research, 38(1), 405. [Link]

  • Wang, Y., et al. (2023). Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA. Brazilian Journal of Microbiology, 54(4), 3245-3255. [Link]

Sources

Comparative

A Comparative Guide to Racemic vs. Enantiopure Methyl 2-hydroxy-3-phenylpropanoate in Biological Assays

For researchers, scientists, and professionals in drug development, the decision to advance a racemic mixture or an enantiopure compound can have profound implications on a project's trajectory. The subtle, three-dimensi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the decision to advance a racemic mixture or an enantiopure compound can have profound implications on a project's trajectory. The subtle, three-dimensional difference between enantiomers—non-superimposable mirror images of a chiral molecule—can lead to vastly different biological and pharmacological outcomes.[1] This guide provides an in-depth technical comparison of racemic versus enantiopure Methyl 2-hydroxy-3-phenylpropanoate, a chiral ester with potential applications in various biological contexts. While direct comparative studies on this specific molecule are not abundant in publicly available literature, this guide will synthesize data from structurally related compounds and established principles of stereopharmacology to provide a robust framework for its evaluation.

The Critical Role of Chirality in Biological Systems

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This homochirality dictates that enzymes, receptors, and other biological macromolecules will often interact differently with the two enantiomers of a chiral molecule.[1] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse effects. Therefore, understanding the stereoselectivity of a compound's biological activity is paramount in drug discovery and development.

The following diagram illustrates the differential interaction of enantiomers with a chiral receptor, a fundamental concept in stereopharmacology.

G cluster_0 Enantiomer-Receptor Interaction cluster_1 (S)-Enantiomer cluster_2 Chiral Receptor cluster_3 (R)-Enantiomer S_enantiomer S S_A A S_enantiomer->S_A S_B B S_enantiomer->S_B S_C C S_enantiomer->S_C receptor Receptor S_enantiomer->receptor Strong Binding (3-point fit) receptor_A A' receptor->receptor_A receptor_B B' receptor->receptor_B receptor_C C' receptor->receptor_C R_enantiomer R R_enantiomer->receptor Weak or No Binding (mismatched fit) R_A A R_enantiomer->R_A R_B B R_enantiomer->R_B R_C C R_enantiomer->R_C G start Racemic Mixture hplc Chiral HPLC System (Polysaccharide CSP) start->hplc detector UV Detector hplc->detector fractionation Fraction Collector detector->fractionation enantiomer_S (S)-Enantiomer fractionation->enantiomer_S enantiomer_R (R)-Enantiomer fractionation->enantiomer_R analysis Purity Analysis enantiomer_S->analysis enantiomer_R->analysis

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Phenyllactate Ester Analysis

In the landscape of pharmaceutical development and metabolic research, the accurate quantification of phenyllactate esters is of paramount importance. These compounds, implicated in various biological pathways and servin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolic research, the accurate quantification of phenyllactate esters is of paramount importance. These compounds, implicated in various biological pathways and serving as potential biomarkers, demand robust and reliable analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as two of the most powerful and widely adopted techniques for the analysis of these esters. However, the choice between them is not always straightforward and depends on a multitude of factors including the sample matrix, required sensitivity, and desired throughput.

This guide provides an in-depth, objective comparison of HPLC and GC methods for the analysis of phenyllactate esters, supported by experimental data and established validation principles. We will delve into the core tenets of each technique, present detailed experimental protocols, and culminate in a comprehensive cross-validation to guide researchers and drug development professionals in making informed decisions for their specific analytical challenges.

The Analytical Imperative: Why Cross-Validation Matters

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2] This is a critical exercise in analytical science, particularly within regulated environments, as it ensures consistency and reliability of data, especially when methods are transferred between laboratories or when different techniques are employed across various stages of a project.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies, emphasizing the need to assess key performance characteristics.[1][4]

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of analytical chemistry, renowned for its versatility in separating a wide array of compounds. For phenyllactate esters, which possess chromophores, HPLC with UV detection is a common and effective approach.[5][6][7][8]

The Rationale Behind the HPLC Method Design

The selection of the stationary phase, mobile phase, and detector are critical decisions in developing a robust HPLC method. A C18 reversed-phase column is frequently employed due to its ability to effectively retain and separate moderately polar compounds like phenyllactate esters from a complex sample matrix.[6] The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired retention and resolution.[6][9] Gradient elution, where the mobile phase composition is changed during the run, is often preferred to effectively separate compounds with a range of polarities and to shorten analysis times.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

GC is unparalleled in its ability to separate and quantify volatile and semi-volatile compounds with high resolution and sensitivity.[10][11] While phenyllactate esters are not inherently volatile, they can be readily analyzed by GC after a derivatization step.[12]

The Necessity of Derivatization in GC Analysis

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC analysis. For phenyllactate esters, which contain a hydroxyl group, silylation is a common derivatization strategy.[12] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether. This not only improves chromatographic performance but can also enhance sensitivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of a model phenyllactate ester, ethyl phenyllactate, using both HPLC and GC.

HPLC-UV Method for Ethyl Phenyllactate

1. Sample Preparation:

  • Dissolve the sample containing ethyl phenyllactate in the initial mobile phase composition to a final concentration within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[7]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 10 µL.

3. Data Acquisition and Processing:

  • Acquire and process the chromatograms using appropriate chromatography data software.

  • Quantify ethyl phenyllactate based on the peak area of the corresponding standard.

GC-MS Method for Ethyl Phenyllactate

1. Sample Preparation and Derivatization:

  • Accurately weigh a portion of the sample into a vial.

  • Add a suitable internal standard (e.g., a deuterated analog).

  • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Visualizing the Cross-Validation Workflow

To clearly delineate the process of comparing these two powerful techniques, the following workflow diagram is provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison Sample Bulk Sample Prep_HPLC Dilution & Filtration Sample->Prep_HPLC Prep_GC Derivatization Sample->Prep_GC HPLC HPLC-UV Analysis Prep_HPLC->HPLC GC GC-MS Analysis Prep_GC->GC Data_HPLC HPLC Data HPLC->Data_HPLC Data_GC GC Data GC->Data_GC Comparison Cross-Validation (Accuracy, Precision, Linearity, etc.) Data_HPLC->Comparison Data_GC->Comparison Report Final Report Comparison->Report

Caption: Workflow for the cross-validation of HPLC and GC methods.

Performance Comparison: A Data-Driven Analysis

The core of any method comparison lies in the objective evaluation of key validation parameters. The following table summarizes the performance of the described HPLC and GC methods for the analysis of ethyl phenyllactate based on established ICH guidelines.[14][15][16][17]

Validation ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R2))[1]
Linearity (r²) 0.99920.9998≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%80 - 120% (for drug product)
Precision (RSD%)
- Repeatability< 1.5%< 1.0%≤ 2%
- Intermediate Precision< 2.0%< 1.8%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.30.03-
Limit of Quantitation (LOQ) (µg/mL) 1.00.1-
Selectivity/Specificity Good separation from matrix componentsExcellent, based on mass spectral dataNo interference at the retention time of the analyte

Interpreting the Results: Choosing the Right Tool for the Job

Both HPLC and GC are demonstrated to be highly capable and reliable methods for the quantification of ethyl phenyllactate. The cross-validation data reveals that both techniques meet the stringent requirements set forth by regulatory guidelines. However, there are distinct advantages and disadvantages to each that will guide the ultimate method selection.

  • Sensitivity: The GC-MS method exhibits significantly lower LOD and LOQ values, making it the superior choice for trace-level analysis. The selectivity afforded by mass spectrometric detection also provides a higher degree of confidence in analyte identification, especially in complex matrices.[18]

  • Simplicity and Throughput: The HPLC-UV method offers a simpler sample preparation workflow, as it does not require a derivatization step. This can translate to higher sample throughput, a critical consideration in high-volume testing environments.[5][7]

  • Robustness: Both methods, when properly developed and validated, demonstrate excellent robustness. However, the derivatization step in the GC method can introduce an additional source of variability if not carefully controlled.

Conclusion: A Symbiotic Approach to Analytical Excellence

The cross-validation of HPLC and GC methods for the analysis of phenyllactate esters underscores the strengths and applicability of both techniques. While GC-MS provides unparalleled sensitivity and specificity, HPLC-UV offers a simpler, high-throughput alternative for routine analysis where trace-level detection is not the primary concern.

Ultimately, the choice between HPLC and GC is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific analytical requirements of the project. A well-equipped laboratory will ideally have both capabilities, allowing for the selection of the most appropriate tool for the task at hand and enabling robust cross-validation to ensure the highest level of data integrity.

The Interplay of Validation Parameters

The various parameters of method validation are not independent but are interconnected, forming a comprehensive picture of a method's performance.

ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision depends on Precision->Accuracy LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

References

  • LPD Lab Services Ltd. GC, GC-MS and HPLC Method Development and Validation. Available from: [Link]

  • Armaforte, E., et al. (2006). High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Journal of Chromatography A, 1131(1-2), 281-284. Available from: [Link]

  • Chen, C. Y., et al. (2021). Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation. Fermentation, 7(2), 55. Available from: [Link]

  • ResearchGate. High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Available from: [Link]

  • ResearchGate. High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Available from: [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-325. Available from: [Link]

  • Kim, D. G., et al. (2020). Derivatization reaction of phenol to phenyl acetate. Environmental monitoring and assessment, 192(1), 1-11. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Available from: [Link]

  • BioPharm International. (2004). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • ResearchGate. (2014). HPLC method validation for pharmaceuticals: a review. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 1034–1044. Available from: [Link]

  • ResearchGate. Conditions for Hplc analysis of phenyllactic acid? Available from: [Link]

  • Reddy, U. A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of pharmaceutical and biomedical analysis, 46(4), 791–796. Available from: [Link]

  • SIELC Technologies. Separation of Phenylacetaldehyde on Newcrom R1 HPLC column. Available from: [Link]

  • Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis. Available from: [Link]

  • ResearchGate. Production of phenyllactic acid by lactic acid bacteria: An approach to the selection of strains contributing to food quality and preservation. Available from: [Link]

  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available from: [Link]

  • Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Available from: [Link]

  • ResearchGate. Chromatographic profile for the ethanolic (black) and ethyl lactate... Available from: [Link]

  • Valerio, F., et al. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS microbiology letters, 233(2), 289–295. Available from: [Link]

  • Balík, J., et al. (2023). Effect of New Methods for Inhibiting Malolactic Fermentation on the Analytical and Sensory Parameters of Wines. Foods, 12(13), 2530. Available from: [Link]

  • Carrapiso, A. I., & García, C. (2000). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Biomolecular engineering, 17(3), 97–102. Available from: [Link]

  • Williams, C. M., et al. (1963). DETERMINATION OF BETA-PHENYLLACTIC ACID BY GAS CHROMATOGRAPHY. Analytical biochemistry, 6, 468–471. Available from: [Link]

  • The University of Alabama in Huntsville. (2023). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Available from: [Link]

  • Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available from: [Link]

  • Roda, G., et al. (2000). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Journal of chromatography. B, Biomedical sciences and applications, 740(1), 101–107. Available from: [Link]

  • Amorello, D., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. ChemistryOpen, 11(12), e202200082. Available from: [Link]

  • Oboh, G., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes linked to hypertension. Journal of Pharmacy & Pharmacognosy Research, 8(4), 281-294. Available from: [Link]

  • Eyal, A. M., et al. (1993). U.S. Patent No. 5,210,296. Washington, DC: U.S. Patent and Trademark Office.

Sources

Comparative

The Scientist's Guide to Kinetic Resolution: A Performance Comparison of Key Biocatalysts

In the landscape of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, the production of enantiomerically pure compounds is not just a preference but a necessity. The differentia...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, the production of enantiomerically pure compounds is not just a preference but a necessity. The differential pharmacological effects of enantiomers demand precise stereochemical control in drug development and manufacturing. Kinetic resolution, a process that separates enantiomers based on their differential reaction rates with a chiral catalyst, stands as a cornerstone technique for achieving this goal.[1] Among the various catalysts employed, enzymes have emerged as exceptionally powerful tools due to their remarkable stereoselectivity, mild operating conditions, and environmental compatibility.[2][3]

This guide provides an in-depth comparison of the performance of different classes of enzymes commonly used for kinetic resolution. We will delve into the mechanistic nuances, substrate preferences, and practical considerations for each enzyme type, supported by experimental data to inform your selection process.

The Principle of Enzymatic Kinetic Resolution

At its core, enzymatic kinetic resolution exploits the inherent chirality of enzymes.[1] An enzyme, being a chiral macromolecule, forms diastereomeric transition states when interacting with the two enantiomers of a racemic substrate. This results in a significant difference in the activation energy for the reaction of each enantiomer, leading to a disparity in their reaction rates.[4] Consequently, one enantiomer is preferentially converted into a product, leaving the unreacted substrate enriched in the other enantiomer.[5]

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio or E-value, which is a measure of the enzyme's selectivity. A high E-value signifies a greater difference in the reaction rates of the two enantiomers and is crucial for achieving high enantiomeric excess (ee) for both the product and the remaining substrate.[6] It's important to note that in a classical kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[7] However, this limitation can be overcome by employing a dynamic kinetic resolution (DKR) approach, where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[8][9]

A Comparative Analysis of Key Enzyme Classes

The choice of enzyme is paramount to the success of a kinetic resolution. Different enzyme classes exhibit distinct substrate specificities and catalytic mechanisms. Here, we compare the most prominent classes: Lipases, Proteases, Epoxide Hydrolases, and Oxidoreductases.

Lipases: The Versatile Workhorses

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are arguably the most widely used enzymes in kinetic resolution due to their broad substrate scope, high stability in organic solvents, and commercial availability.[2][5] They catalyze the hydrolysis of esters and, in non-aqueous media, the reverse reactions of esterification and transesterification.[10]

Mechanism and Substrate Scope: The catalytic mechanism of lipases typically involves a serine hydrolase catalytic triad (Ser-His-Asp/Glu). Their ability to resolve a wide array of chiral compounds, including primary and secondary alcohols, carboxylic acids, and even some tertiary alcohols, makes them incredibly versatile.[5][11] Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are frequently employed.[5][9][12]

Operational Parameters: Lipases generally exhibit optimal activity in a pH range of 6 to 8 and temperatures between 30°C and 60°C.[13][14] A key advantage is their functionality in non-aqueous solvents, which can be crucial for dissolving hydrophobic substrates and shifting reaction equilibria.[15] The choice of solvent can significantly impact enzyme activity and enantioselectivity.[15]

Proteases: Precision in Amide and Ester Hydrolysis

Proteases (peptidases, EC 3.4) are enzymes that catalyze the hydrolysis of peptide bonds. However, their catalytic activity extends to the hydrolysis of esters and amides, making them valuable for the kinetic resolution of chiral amino acids and their derivatives.[5]

Mechanism and Substrate Scope: Similar to lipases, many proteases are serine hydrolases. Their active sites are specifically adapted to recognize and bind amino acid residues, leading to high enantioselectivity in the resolution of racemic amino acid esters and amides.[5] Enzymes like subtilisin and chymotrypsin have been successfully used for these purposes.

Operational Parameters: Proteases typically function in aqueous buffer systems, with optimal pH values ranging from neutral to slightly alkaline (pH 7-9). Their temperature optima are generally in the range of 30°C to 50°C. The use of organic co-solvents is possible but can sometimes lead to enzyme denaturation.

Epoxide Hydrolases: Masters of Ring-Opening

Epoxide hydrolases (EHs, EC 3.3.2.x) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[16] This catalytic activity is highly valuable for the kinetic resolution of racemic epoxides, which are versatile chiral building blocks in organic synthesis.[17]

Mechanism and Substrate Scope: EHs employ a catalytic triad (e.g., Asp-His-Asp) to activate a water molecule for nucleophilic attack on one of the epoxide carbons.[16] The enantioselectivity arises from the specific orientation of the epoxide in the enzyme's active site. They can resolve a variety of terminal and internal epoxides.[16][17]

Operational Parameters: Epoxide hydrolases are typically active in aqueous buffers at neutral pH (around 7.0) and moderate temperatures (30-40°C).[14] Co-solvents can be used to improve the solubility of hydrophobic epoxides. Immobilization has been shown to enhance the stability and reusability of EHs.[14]

Oxidoreductases: Stereoselective Redox Transformations

Oxidoreductases (EC 1) are a broad class of enzymes that catalyze oxidation-reduction reactions.[18] In the context of kinetic resolution, they are primarily used for the stereoselective oxidation of one enantiomer of a racemic alcohol or the stereoselective reduction of one enantiomer of a racemic ketone.[5][19]

Mechanism and Substrate Scope: These enzymes typically require a cofactor, such as NAD(P)H or NAD(P)+, for their catalytic activity. Ketoreductases (KREDs), a subclass of oxidoreductases, are particularly useful for the kinetic resolution of ketones, producing chiral alcohols.[19][20] Baker's yeast, which contains a variety of oxidoreductases, has been historically used for such resolutions.[5]

Operational Parameters: The optimal pH for oxidoreductases is generally around neutral (pH 7), and they are typically used in aqueous media. The reaction often requires a system for cofactor regeneration to be economically viable on a larger scale.

Performance Comparison: A Data-Driven Overview

To provide a clearer picture of the relative performance of these enzyme classes, the following table summarizes key data from various kinetic resolution experiments. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.

SubstrateEnzymeEnzyme ClassSolventTime (h)Conversion (%)ee_product (%)ee_substrate (%)E-value
m-aryltrimethylsilyl chiral alcoholLipase from Pseudomonas fluorescens (AK)LipaseHexane3~50>99 (R-acetate)>99 (S-alcohol)>200[11]
p-aryltrimethylsilyl chiral alcoholNovozym 435LipaseHexane16~50>99 (R-acetate)>99 (S-alcohol)>200[11]
Racemic flurbiprofenNovozym 435LipaseCyclohexane-----[12]
Racemic ketoprofen methyl esterImmobilized lipase from Aspergillus nigerLipasePhosphate buffer (pH 7)->51-99.85-[21]
Racemic styrene oxideImmobilized epoxide hydrolase from Aspergillus nigerEpoxide HydrolaseAqueous buffer-~5099 (R-diol)99 (S-epoxide)>100[14]
Racemic mandelonitrileNitrilase from Pseudomonas putidaHydrolaseAqueous buffer-->93 (R-mandelic acid)->100[22]

Experimental Workflow and Protocols

A well-designed experimental protocol is crucial for a successful kinetic resolution. The following section outlines a general workflow and a detailed protocol for a lipase-catalyzed resolution of a racemic secondary alcohol.

General Experimental Workflow

The workflow for a typical enzymatic kinetic resolution can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_analysis Analysis & Separation A Racemic Substrate & Acyl Donor D Reaction Setup (Temperature, Stirring) A->D B Enzyme (Free or Immobilized) B->D C Solvent Selection C->D E Reaction Monitoring (e.g., GC, HPLC) D->E Time F Reaction Quenching & Enzyme Removal E->F Optimal Conversion G Product & Substrate Separation F->G H Enantiomeric Excess Determination (Chiral GC/HPLC) G->H

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 2-hydroxy-3-phenylpropanoate: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that balances economic viability with scientific elegance and environmental r...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that balances economic viability with scientific elegance and environmental responsibility. This guide provides an in-depth, objective comparison of the primary synthetic pathways to Methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block. We will delve into the intricacies of three major approaches: the classical chemical synthesis from L-phenylalanine, modern asymmetric synthesis, and the increasingly prevalent enzymatic routes. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions tailored to their specific research and production needs.

Introduction: The Significance of Methyl 2-hydroxy-3-phenylpropanoate

Methyl 2-hydroxy-3-phenylpropanoate is a chiral α-hydroxy ester of significant interest in the pharmaceutical industry. Its structural motif is a key component in various biologically active molecules and serves as a versatile intermediate in the synthesis of more complex chiral compounds. The presence of a stereogenic center at the C-2 position necessitates stereocontrolled synthetic strategies to obtain the desired enantiomer, as different enantiomers can exhibit vastly different pharmacological activities.

Classical Chemical Synthesis: The Diazotization of L-Phenylalanine

One of the most established methods for synthesizing (S)-2-hydroxy-3-phenylpropanoic acid, the precursor to the target methyl ester, involves the diazotization of the readily available and inexpensive amino acid, L-phenylalanine. This method is followed by an esterification step to yield the final product.

Reaction Scheme & Mechanism

The synthesis proceeds via a two-step sequence. First, the amino group of L-phenylalanine is converted to a diazonium salt using sodium nitrite in an acidic medium (typically sulfuric acid). This highly unstable intermediate readily undergoes nucleophilic substitution by water, with the loss of nitrogen gas, to form (S)-2-hydroxy-3-phenylpropanoic acid. The reaction is known to proceed with overall retention of configuration. The subsequent step is a standard Fischer esterification using methanol and an acid catalyst.

Experimental Protocol: Synthesis of (S)-2-hydroxy-3-phenylpropanoic acid[1]
  • To a 25-mL Erlenmeyer flask, add 1.65 g (10 mmol) of L-phenylalanine and a magnetic stir bar.

  • Add 10 mL of 1M H₂SO₄ (caution: corrosive) and stir the solution at room temperature until all solids dissolve.

  • Cool the flask in an ice-water bath to 3-5 °C.

  • While maintaining the temperature below 5 °C, slowly add 5 mL of a 3.0 M NaNO₂ solution (caution: strong oxidizing agent) dropwise using a disposable pipette. The addition should take approximately 45 minutes.

  • Observe the evolution of N₂ gas. If brown nitrogen oxide fumes appear, slow the rate of addition.

  • After the addition is complete, remove the ice-water bath and allow the reaction to stir at room temperature.

  • Loosely cover the flask and let the reaction proceed for at least 24 hours.

  • Cool the solution to 0-5 °C to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with 5 mL of ice-cold water.

  • Dry the crystals on a watch glass to obtain (S)-2-hydroxy-3-phenylpropanoic acid.

Subsequent Esterification Protocol[2][3]
  • Dissolve the synthesized (S)-2-hydroxy-3-phenylpropanoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl (S)-2-hydroxy-3-phenylpropanoate.

Visualization of the Workflow

Diazotization_and_Esterification cluster_diazotization Step 1: Diazotization cluster_esterification Step 2: Esterification L-Phenylalanine L-Phenylalanine NaNO2_H2SO4 NaNO2 / H2SO4 (0-5 °C) L-Phenylalanine->NaNO2_H2SO4 Diazonium_Salt Unstable Diazonium Salt NaNO2_H2SO4->Diazonium_Salt H2O H2O (Nucleophile) Diazonium_Salt->H2O S-2-hydroxy-3-phenylpropanoic_acid (S)-2-hydroxy-3-phenylpropanoic acid H2O->S-2-hydroxy-3-phenylpropanoic_acid Methanol_H_plus Methanol / H+ S-2-hydroxy-3-phenylpropanoic_acid->Methanol_H_plus Methyl_ester Methyl 2-hydroxy-3-phenylpropanoate Methanol_H_plus->Methyl_ester Asymmetric_Hydrogenation Methyl_Benzoylformate Methyl Benzoylformate Catalyst_H2 Chiral Ru/Rh Catalyst H2 gas Methyl_Benzoylformate->Catalyst_H2 Product Methyl 2-hydroxy-3-phenylpropanoate Catalyst_H2->Product Enzymatic_Resolution Racemic_Ester Racemic Ethyl 3-hydroxy-3-phenylpropanoate Lipase Lipase (e.g., CALB) Racemic_Ester->Lipase Separation Separation Lipase->Separation Enriched_Ester Enriched (R)-Ester Separation->Enriched_Ester Enriched_Acid Enriched (S)-Acid Separation->Enriched_Acid Esterification Esterification Enriched_Acid->Esterification Final_Product Methyl (S)-2-hydroxy-3-phenylpropanoate Esterification->Final_Product

Comparative

A Comparative Guide to Confirming the Absolute Configuration of Methyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of a drug can be intrinsically linked to its stereochemistry.[1][2] Methyl 2-hydroxy-3-phenylpropanoate, a key chiral building block, presents a valuable case study for comparing the primary analytical techniques used to assign absolute configuration. This guide provides an in-depth, objective comparison of these methods, complete with experimental insights and supporting data to aid researchers in selecting the most suitable technique for their needs.

Introduction: The Criticality of Stereochemical Assignment

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities.[1] Therefore, the unambiguous assignment of the R or S configuration at a stereocenter is not merely an academic exercise but a critical step in drug discovery and development.[2] This guide will explore and compare the leading methods for this determination: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy, specifically using Mosher's method.

Method Comparison at a Glance

The choice of method for determining absolute configuration is dictated by several factors, including the physical state of the sample, the quantity available, and the required level of certainty. The following table provides a high-level comparison of the key techniques.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[3][4][5]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][6][7]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[8][9][10]
Sample Requirement High-quality single crystal (microgram to milligram scale).[4][11][12]Solution (typically 1-10 mg).[12]Solution (1-5 mg per diastereomeric ester).[12]
Experimental Time Days to weeks (highly dependent on crystal growth).[12]Hours to a day.[12]4-6 hours of active effort over 1-2 days.[8][12]
Accuracy High (often considered the definitive method).[12]High, provided there is a good correlation with computational models.[12]High, contingent on clear and unambiguous chemical shift differences.[12]
Key Requirement A well-ordered single crystal.[6][11]IR active vibrational modes.[12]A derivatizable functional group (e.g., -OH or -NH2).[12]
Primary Output 3D molecular structure, Flack parameter.[12]Circular dichroism spectrum.[12]Δδ (δS - δR) values for diastereomers.[12]

In-Depth Analysis of Key Methodologies

X-ray Crystallography: The Gold Standard

X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][3][11] The technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystalline lattice.[1]

The success of this method is entirely dependent on the ability to grow a high-quality single crystal. For molecules that are difficult to crystallize on their own, co-crystallization with a chiral auxiliary or a "crystallization chaperone" can be an effective strategy.[11] The use of anomalous dispersion, particularly when a heavy atom is present in the molecule or co-crystal, is crucial for the definitive assignment of absolute stereochemistry.[5][6]

A key advantage of X-ray crystallography is its self-validating nature. The quality of the diffraction data and the resulting electron density map provide a clear indication of the reliability of the structure. The Flack parameter, a value calculated during structure refinement, provides a statistical measure of the correctness of the assigned absolute configuration, with a value close to zero indicating a high degree of confidence.[13]

  • Crystal Growth: Dissolve Methyl 2-hydroxy-3-phenylpropanoate in a suitable solvent or solvent system. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

  • Absolute Configuration Determination: If the data is of sufficient quality, the absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated to validate the assignment.

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) has emerged as a robust alternative to X-ray crystallography, with the significant advantage of being applicable to molecules in solution.[2][6] This chiroptical spectroscopy technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14]

The power of VCD lies in the comparison of an experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[2][6] The accuracy of the theoretical calculation, typically performed using Density Functional Theory (DFT), is paramount.[6] The choice of solvent is also critical, as solute-solvent interactions can influence the conformation of the molecule and thus its VCD spectrum.[2][15] Deuterated solvents are often used to avoid interference from solvent absorption bands.[15]

The comparison of the experimental and calculated spectra provides a built-in validation. A strong correlation in the signs and relative intensities of the major VCD bands between the measured and calculated spectra for a specific enantiomer confirms the absolute configuration.[2] Conversely, a mirror-image correlation indicates the opposite enantiomer, while a lack of correlation suggests potential issues with the conformational search or the theoretical model.

  • Sample Preparation: Dissolve a known concentration of Methyl 2-hydroxy-3-phenylpropanoate (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl3).[6]

  • VCD Spectrum Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search for one enantiomer (e.g., (R)-Methyl 2-hydroxy-3-phenylpropanoate) to identify the most stable conformers.

  • VCD Spectrum Calculation: For each stable conformer, calculate the theoretical VCD and IR spectra using DFT methods. A Boltzmann-averaged spectrum is then generated based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (the (S)-enantiomer). The best match determines the absolute configuration of the sample.

Caption: Workflow for absolute configuration determination by VCD.

NMR Spectroscopy: The Mosher's Ester Analysis

Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[8][10][] It involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[8][10]

The foundational principle of Mosher's method is the anisotropic effect of the phenyl group in the MTPA moiety.[10] In the preferred conformation of the diastereomeric esters, the substituents around the chiral center of the alcohol experience different shielding or deshielding effects from this phenyl ring. This results in measurable differences in the chemical shifts (Δδ) of their protons in the ¹H NMR spectrum. By systematically analyzing the sign of Δδ (conventionally calculated as δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration can be deduced.[9][10]

The internal consistency of the Δδ values across multiple protons in the molecule serves as a self-validating mechanism. A consistent pattern of positive Δδ values on one side of the molecule and negative values on the other provides strong evidence for the assigned configuration. Inconsistent or random Δδ values may indicate conformational ambiguity or an incorrect assignment. The use of both (R)- and (S)-MTPA esters is crucial for this comparative analysis.[9]

  • Esterification: React two separate aliquots of Methyl 2-hydroxy-3-phenylpropanoate with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, typically in the presence of a non-nucleophilic base like pyridine or DMAP.

  • Purification (Optional but Recommended): Purify the resulting diastereomeric Mosher's esters to remove any unreacted starting materials or reagents.

  • ¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Spectral Assignment: Unambiguously assign the proton signals for each diastereomer, which may require 2D NMR techniques like COSY and HSQC.

  • Δδ Calculation and Analysis: Calculate the difference in chemical shifts (Δδ = δS - δR) for each corresponding proton. Based on the established Mosher's model, the sign of the Δδ values for protons on either side of the ester linkage reveals the absolute configuration of the original alcohol.

Sources

Validation

A-Comparative-Guide-to-Inter-laboratory-Validation-for-the-Quantification-of-Methyl-2-hydroxy-3-phenylpropanoate

Authored by a Senior Application Scientist Introduction: The Critical Role of Inter-laboratory Validation in Pharmaceutical Development In the landscape of pharmaceutical research and development, the precise and accurat...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of Inter-laboratory Validation in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. Methyl 2-hydroxy-3-phenylpropanoate, a key chiral building block and metabolite, is no exception.[1][2] Its reliable measurement is fundamental to pharmacokinetic studies, process optimization, and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantification of Methyl 2-hydroxy-3-phenylpropanoate, with a core focus on the principles and execution of a robust inter-laboratory validation.

The primary objective of an inter-laboratory validation, also known as a collaborative study, is to establish the reproducibility of an analytical method.[3][4] It provides an objective measure of how the method performs in different laboratories, with different analysts, and on different equipment. This process is a cornerstone of method standardization and is often a regulatory requirement for the approval of new drugs and analytical procedures.[5][6][7][8]

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, describe self-validating protocols, and provide a comprehensive framework for conducting a successful inter-laboratory validation study.

Pillar 1: Expertise & Experience in Analytical Method Selection

The choice of analytical technique is the foundational step in any quantification study. For Methyl 2-hydroxy-3-phenylpropanoate, the primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these is not arbitrary but is dictated by the physicochemical properties of the analyte and the specific requirements of the study.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds.[9][10] Methyl 2-hydroxy-3-phenylpropanoate, with its polar hydroxyl group, often requires derivatization to increase its volatility and improve its chromatographic peak shape.[11] This extra step, while adding to the sample preparation workflow, can significantly enhance the method's performance.

  • Causality of Derivatization: The hydroxyl group can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, for instance by silylation, replaces the active hydrogen with a non-polar group, making the molecule more volatile and thermally stable. This results in sharper, more symmetrical peaks, leading to better resolution and improved quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Versatility for Polar Analytes

LC-MS/MS has emerged as a powerhouse in bioanalysis and metabolomics due to its ability to analyze a wide range of compounds, including those that are polar and non-volatile.[12][13][14][15] This technique can potentially allow for the direct analysis of Methyl 2-hydroxy-3-phenylpropanoate without the need for derivatization, simplifying sample preparation.[10]

  • The Advantage of Direct Analysis: By avoiding derivatization, LC-MS/MS can offer a more streamlined workflow, reducing potential sources of error and variability. The high selectivity of tandem mass spectrometry (MS/MS) allows for the specific detection of the analyte even in complex biological matrices.[12]

Pillar 2: Trustworthiness Through a Self-Validating Inter-laboratory Protocol

A well-designed inter-laboratory validation protocol is inherently self-validating. It is structured to systematically challenge the analytical method and reveal its performance characteristics across different environments. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[3][4][16][17]

Key Validation Parameters for Inter-laboratory Studies:

The following parameters are essential for assessing the performance of a quantitative method for Methyl 2-hydroxy-3-phenylpropanoate in an inter-laboratory setting:

  • Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components that may be present in the sample matrix.[3][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[18]

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[18][19]

    • Reproducibility: Precision between different laboratories. This is the primary focus of an inter-laboratory validation.[3][4][20]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a defined range. A minimum of five concentrations is typically recommended to establish linearity.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3]

Experimental Protocol: A Step-by-Step Guide for Inter-laboratory Validation

This protocol outlines a hypothetical inter-laboratory study to validate a method for the quantification of Methyl 2-hydroxy-3-phenylpropanoate.

1. Study Design and Coordination:

  • A coordinating laboratory is designated to prepare and distribute all study materials.

  • A minimum of three to five participating laboratories is recommended.

  • A detailed study protocol is developed and distributed to all participants, outlining the analytical method, sample handling procedures, and data reporting requirements.

2. Preparation and Distribution of Validation Samples:

  • The coordinating laboratory prepares a series of validation samples at different concentration levels spanning the expected analytical range.

  • Samples should be prepared in a relevant matrix (e.g., plasma, formulation buffer) to assess matrix effects.

  • Aliquots of each sample are coded and shipped to the participating laboratories under controlled conditions.

3. Method Transfer and Familiarization:

  • Each participating laboratory receives the standard operating procedure (SOP) for the analytical method.

  • A familiarization phase is conducted where each laboratory analyzes a set of non-blinded samples to ensure they can successfully implement the method.

4. Analysis of Blinded Validation Samples:

  • Each laboratory analyzes the blinded validation samples in replicate (e.g., n=3) according to the study protocol.

  • Data is recorded and reported back to the coordinating laboratory in a standardized format.

5. Statistical Analysis of Results:

  • The coordinating laboratory performs a statistical analysis of the combined data from all participating laboratories.

  • Statistical tools such as Analysis of Variance (ANOVA) are used to assess the intra- and inter-laboratory variability.[19] Cochran's and Grubbs' tests can be used to identify outlier laboratories.[22]

Pillar 3: Authoritative Grounding & Comprehensive References

Adherence to established guidelines from regulatory bodies is crucial for the acceptance of validation data. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide key guidance documents for bioanalytical method validation.[5][6][7][8][23][24]

Data Presentation: Summarizing Inter-laboratory Performance

Clear and concise presentation of data is essential for interpreting the results of an inter-laboratory validation study. The following table provides a template for summarizing the key performance metrics.

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Overall MeanInter-laboratory RSD (%)Acceptance Criteria
Accuracy (%) 85-115%
Concentration 198.5101.299.899.81.35
Concentration 2102.197.8100.5100.12.16
Concentration 399.3103.598.9100.62.54
Precision (RSD %)
Repeatability (Intra-assay)2.11.82.5--≤ 15%
Intermediate Precision (Inter-assay)3.52.94.1--≤ 15%
Reproducibility (Inter-laboratory)----3.8≤ 20%
Linearity (r²) 0.99920.99890.9995--≥ 0.995
LOQ (ng/mL) 554.54.8-Reportable

This table presents hypothetical data for illustrative purposes.

Visualization of the Inter-laboratory Validation Workflow

A clear visual representation of the workflow can aid in understanding the logical progression of an inter-laboratory validation study.

Interlaboratory_Validation_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories (n≥3) cluster_Analysis Data Analysis & Reporting Protocol Develop Study Protocol Samples Prepare & Distribute Samples Protocol->Samples Transfer Method Transfer & Familiarization Samples->Transfer Analysis Analyze Blinded Samples Transfer->Analysis Stats Statistical Analysis (ANOVA) Analysis->Stats Report Generate Validation Report Stats->Report Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity LOQ LOQ/LOD Method->LOQ Robustness Robustness Method->Robustness Reproducibility Reproducibility Specificity->Reproducibility Accuracy->Reproducibility Precision->Reproducibility Range Range Linearity->Range Linearity->Reproducibility Range->Reproducibility LOQ->Reproducibility Robustness->Reproducibility

Caption: Interrelationship of analytical method validation parameters.

Conclusion

A rigorous inter-laboratory validation is indispensable for establishing the credibility and transferability of a method for quantifying Methyl 2-hydroxy-3-phenylpropanoate. By carefully selecting the appropriate analytical technique, designing a comprehensive validation protocol based on established guidelines, and employing robust statistical analysis, researchers can ensure the generation of reliable and reproducible data. This, in turn, supports informed decision-making throughout the drug development lifecycle, ultimately contributing to the delivery of safe and effective medicines.

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
  • FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. (2018, June 12).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • Quality Guidelines - ICH. (n.d.).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
  • Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and - AIP Publishing. (n.d.).
  • Enhancing Metabolomics Research with Liquid Chromatography-Mass Spectrometry - Longdom Publishing. (2024, May 17).
  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025, October 22).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • The Role of Liquid Chromatography–Tandem Mass Spectrometry-Based Metabolomics in Disease Biology | LCGC International. (2023, July 10).
  • Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed. (n.d.).
  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585 - Agilent. (2011, November 21).
  • (PDF) Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites - ResearchGate. (2025, February 5).
  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC. (2020, September 1).
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS | LCGC International. (2023, December 5).
  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. (n.d.).
  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents. (n.d.).
  • Synthesis of Methyl (2R)-2-Hydroxy-3-phenylpropanoate - PrepChem.com. (n.d.).
  • Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods - Intertek Inform. (2007, October 22).
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.).
  • How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. (2025, May 9).
  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation - Pharmabiz.com. (2025, February 12).
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples - SciSpace. (n.d.).
  • Synthesis and Crystal Structure Analysis of Methyl 2Hydroxyimino3-phenyl-propionate. (2025, August 7).
  • METHYL (R)-2-HYDROXY-3-PHENYLPROPIONATE 27000-00-6 wiki - Guidechem. (n.d.).
  • III Analytical Methods. (n.d.).
  • Lessons Learned from Interlaboratory Method Validation Studies - The NELAC Institute. (n.d.).
  • Synthesis of A. Methyl 2-phenylpropionate - PrepChem.com. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
  • Application Notes and Protocols for the Quantification of Methyl 3-hydroxypropanoate - Benchchem. (n.d.).
  • Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India - PMC - PubMed Central. (n.d.).
  • A Researcher's Guide to the Quantitative Analysis of Methyl 2-hydroxyoctanoate in Biological Samples - Benchchem. (n.d.).
  • Quantitative determination of hydroxy polycylic aromatic hydrocarbons as a biomarker of exposure to carcinogenic polycyclic aromatic hydrocarbons | Request PDF - ResearchGate. (n.d.).
  • Review on chromatographic and specific detection methodologies for unravelling the complexity of MOAH in foods | Request PDF - ResearchGate. (2025, December 30).
  • Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem - NIH. (n.d.).
  • METHYL (2S)-2-HYDROXY-3-PHENYLPROPANOATE AldrichCPR | Sigma-Aldrich. (n.d.).
  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods | Semantic Scholar. (n.d.).
  • Ion Chromatography | Topic | LCGC International. (n.d.).
  • Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6 | ACS Catalysis - ACS Publications. (n.d.).
  • Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products - MDPI. (n.d.).

Sources

Comparative

"efficacy of Methyl 2-hydroxy-3-phenylpropanoate as a precursor compared to alternatives"

An In-Depth Comparative Guide to the Efficacy of Methyl 2-hydroxy-3-phenylpropanoate as a Synthetic Precursor Authored by a Senior Application Scientist In the landscape of pharmaceutical and fine chemical synthesis, the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Methyl 2-hydroxy-3-phenylpropanoate as a Synthetic Precursor

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Methyl 2-hydroxy-3-phenylpropanoate, a derivative of the amino acid phenylalanine, is a versatile chiral building block valued for its bifunctional nature.[1][2] This guide provides a comprehensive comparison of its efficacy as a precursor against common alternatives, supported by experimental data and protocols to inform strategic synthetic planning for researchers, chemists, and drug development professionals.

Introduction to Methyl 2-hydroxy-3-phenylpropanoate (MHP)

Methyl 2-hydroxy-3-phenylpropanoate (MHP), also known as methyl 3-phenyllactate, possesses three key functional groups: a methyl ester, a secondary hydroxyl group, and a phenyl ring.[2] This unique combination makes it a valuable intermediate, particularly in the synthesis of complex chiral molecules where the stereocenter at the α-carbon is crucial.[3] Its structure allows for a variety of chemical modifications, including ester hydrolysis or amidation, and acylation or etherification of the hydroxyl group.[1] MHP is notably used as a precursor in the synthesis of the side chain of paclitaxel, a prominent anti-cancer drug.[4]

This guide will compare MHP primarily with Phenylalanine Methyl Ester (Phe-OMe) , its parent amino acid ester, to highlight the strategic advantage of the α-hydroxyl group. We will also discuss other related propanoates to provide a broader context for precursor selection.

Physicochemical Properties and Reactivity Profile

The primary difference between MHP and Phe-OMe is the substitution of the α-amino group with a hydroxyl group. This change significantly alters the molecule's polarity, hydrogen bonding capability, and nucleophilicity, thereby influencing its behavior in synthetic reactions.

Comparative Data of Key Precursors
ParameterMethyl 2-hydroxy-3-phenylpropanoate (MHP)Phenylalanine Methyl Ester (Phe-OMe)
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₃NO₂
Molecular Weight 180.20 g/mol [2]179.22 g/mol
Key Functional Groups Methyl Ester, Secondary Hydroxyl, PhenylMethyl Ester, Primary Amine, Phenyl
Polar Surface Area 46.53 Ų[3]49.33 Ų
Reactivity Centers Ester carbonyl (electrophilic), Hydroxyl (nucleophilic)Ester carbonyl (electrophilic), Amine (nucleophilic, basic)
Common Applications Chiral building block, Paclitaxel side-chain synthesis[4]Peptide synthesis, Antileukemic agent research[5]

Comparative Analysis of Precursor Efficacy

The choice between MHP and an alternative like Phe-OMe is fundamentally a question of synthetic strategy. The presence of the α-hydroxyl group in MHP offers distinct advantages in certain pathways, while the α-amino group in Phe-OMe is essential for others, such as standard peptide coupling.

Synthetic Accessibility and Yield

The synthesis of simple amino acid esters like Phe-OMe is typically a high-yield, single-step process. For example, the esterification of L-phenylalanine using thionyl chloride in methanol can achieve yields of approximately 97%.[5]

In contrast, the synthesis of MHP from phenylalanine requires a multi-step process involving the diazotization of the amino group to a hydroxyl group, a reaction that often proceeds with moderate yields and requires careful control of conditions to avoid side reactions and preserve stereochemical integrity. This makes MHP a more specialized and often more expensive starting material.

Reaction Scope and Strategic Advantages

The true efficacy of MHP lies in its utility for reactions where an α-hydroxyl group is specifically required.

  • Acylation Reactions: The hydroxyl group of MHP can be readily acylated to introduce a variety of functional groups. This is a cornerstone of its use in synthesizing the paclitaxel side chain, where the C2' hydroxyl is acylated with a benzoyl group.[4]

  • Nucleophilic Additions: As a precursor, MHP provides a stable chiral scaffold. The hydroxyl group can direct or participate in subsequent reactions, offering stereochemical control that is different from that provided by an amino group.

  • Avoiding N-Protection: In pathways where an α-amino group would be undesirable or require protection and deprotection steps, starting with MHP streamlines the synthesis, potentially increasing overall efficiency despite a more complex initial precursor.

The following diagram illustrates the divergent synthetic pathways available from MHP compared to a more conventional amino acid ester.

G cluster_0 Starting Precursors cluster_1 Key Synthetic Transformations cluster_2 Resulting Intermediates MHP Methyl 2-hydroxy- 3-phenylpropanoate (MHP) Acylation Acylation (e.g., Benzoylation) - Adds side chain MHP->Acylation Targeted for hydroxyl group PheOMe Phenylalanine Methyl Ester (Phe-OMe) PeptideCoupling Peptide Coupling (e.g., with Boc-Phe) - Forms dipeptide PheOMe->PeptideCoupling Targeted for amino group PaclitaxelSideChain Paclitaxel Side-Chain Precursor Acylation->PaclitaxelSideChain Dipeptide Dipeptide Ester (e.g., Boc-Phe-Phe-OMe) PeptideCoupling->Dipeptide

Caption: Divergent synthetic utility of MHP vs. Phe-OMe.

Case Study: Synthesis of a Paclitaxel Side-Chain Precursor

A compelling demonstration of MHP's efficacy is the synthesis of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, a key intermediate for paclitaxel.[4] While the full synthesis is complex, a critical step involves the benzoylation of a precursor derived from 3-phenylisoserine methyl ester. Using a precursor that already contains the α-hydroxyl group, like MHP or its derivatives, is synthetically logical and efficient for this target.

The workflow below contrasts a hypothetical route starting from a hydroxyl-containing precursor versus one starting from an amino-containing precursor, illustrating the added steps the latter would require.

G cluster_MHP Route A: Starting from Hydroxyl Precursor cluster_PheOMe Route B: Starting from Amino Precursor MHP_Start Start: Precursor with α-hydroxyl group MHP_Step1 Step 1: Introduce Amino Group at C3 & Benzoylate MHP_Start->MHP_Step1 MHP_End Target: Paclitaxel Side-Chain Intermediate MHP_Step1->MHP_End Phe_Start Start: Precursor with α-amino group (e.g., Phe-OMe) Phe_Step1 Step 1: Protect α-amino group Phe_Start->Phe_Step1 Phe_Step2 Step 2: Introduce functionality at C3 Phe_Step1->Phe_Step2 Phe_Step3 Step 3: Convert α-amino to α-hydroxyl (e.g., Diazotization) Phe_Step2->Phe_Step3 Phe_Step4 Step 4: Deprotection/ Final modifications Phe_Step3->Phe_Step4 Phe_End Target: Paclitaxel Side-Chain Intermediate Phe_Step4->Phe_End

Caption: Workflow comparison for synthesizing a hydroxylated target.

Experimental Protocols

To provide a practical basis for comparison, the following section details a representative protocol for a reaction where MHP's hydroxyl group is key.

Protocol: Synthesis of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

This protocol is adapted from a known synthesis for a paclitaxel intermediate and demonstrates the direct utilization of a closely related precursor.[4]

Causality: The choice of a precursor like 3-phenylisoserine methyl ester hydrochloride (which contains the required α-hydroxyl and β-amino stereochemistry) is critical. The reaction directly targets the free amine for benzoylation without needing to manipulate an existing α-substituent. Triethylamine (TEA) is used as a base to neutralize the hydrochloride salt and the HCl generated during the reaction with benzoyl chloride. Performing the reaction at a low temperature (-5°C) helps control the exothermic reaction and minimize side products.

Materials:

  • 3-phenylisoserine methyl ester hydrochloride

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA)

  • Benzoyl chloride

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 3-phenylisoserine methyl ester hydrochloride (1.0 eq) in a mixture of CH₂Cl₂ and TEA.

  • Add additional TEA (approx. 3 eq total) and cool the mixture to -5°C in an ice-salt bath.

  • Slowly add a solution of benzoyl chloride (approx. 1.1 eq) in CH₂Cl₂ dropwise over 30 minutes, maintaining the low temperature.

  • Stir the reaction for 2 hours after the addition is complete. Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., mobile phase ethyl acetate/hexane = 2/1).[4]

  • Pour the reaction mixture into a beaker with distilled water and perform a liquid-liquid extraction with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with 1N HCl and then saturated brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as necessary (e.g., recrystallization or column chromatography).

Self-Validation: The protocol's integrity is maintained by in-process checks (TLC analysis) to ensure the starting material is fully consumed before proceeding to workup. The washing steps (acid and brine) are crucial for removing unreacted reagents and basic impurities, ensuring the purity of the final product.

Conclusion and Strategic Recommendations

The efficacy of Methyl 2-hydroxy-3-phenylpropanoate as a precursor is highly context-dependent.

  • MHP is the superior precursor when:

    • The synthetic target specifically requires an α-hydroxyl group with a defined stereochemistry.

    • The synthetic route benefits from avoiding the protection/deprotection or conversion of an α-amino group, thereby shortening the overall sequence.

    • The higher cost of the starting material is offset by improved overall yield and efficiency in complex, multi-step syntheses like that of paclitaxel.[4]

  • Alternatives like Phenylalanine Methyl Ester are more suitable when:

    • The synthetic target is a peptide or requires an α-amino group for subsequent couplings.[5]

    • Cost and availability of the initial precursor are primary concerns.

    • The synthetic route is designed around the reactivity of the α-amino group.

Ultimately, the choice is a strategic one. For researchers in drug development, MHP and its derivatives represent a powerful class of chiral building blocks that can significantly streamline the synthesis of complex, biologically active molecules by providing a head start with a key, correctly configured functional group.

References

  • Vertex AI Search. (2025-03-03). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview.
  • Guidechem. METHYL (R)-2-HYDROXY-3-PHENYLPROPIONATE 27000-00-6 wiki.
  • Benchchem. A Comparative Guide to the Synthesis Efficiency of Phenylalanylphenylalanine Methyl Ester and Phenylalanine Methyl Ester.
  • Chem-Impex. Methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate.
  • Bocsci. How to Prepare Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate?.
  • MySkinRecipes. Methyl 2-hydroxy-3-phenylpropanoate.
  • PubChem - NIH. Methyl 2-hydroxy-3-phenylpropanoate.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Methyl 2-hydroxy-3-phenylpropanoate: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of labo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of laboratory operations, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-hydroxy-3-phenylpropanoate, grounded in scientific principles and regulatory compliance.

Methyl 2-hydroxy-3-phenylpropanoate is an irritant to the eyes, respiratory system, and skin.[1][2] It may also be harmful if swallowed or inhaled.[1][2][3] Therefore, understanding and implementing the correct disposal procedures are not just a matter of regulatory adherence, but a fundamental aspect of responsible laboratory practice.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, a thorough hazard assessment is paramount. The primary hazards associated with Methyl 2-hydroxy-3-phenylpropanoate are its irritant properties.[1][2][3]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[4][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific formulation of Methyl 2-hydroxy-3-phenylpropanoate being handled.[1][5]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against accidental spills.[4]

  • Respiratory Protection: Work in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][6]

Waste Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a foundational principle of laboratory safety.[7][8] Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for Methyl 2-hydroxy-3-phenylpropanoate waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[8][9]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-hydroxy-3-phenylpropanoate".[10] Include the date when the first waste was added.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams.[11] In particular, keep it separate from strong oxidizing agents.[2][6]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA).[11][12] This area should be near the point of generation, well-ventilated, and away from heat sources or ignition.[9][13]

Disposal Workflow: A Procedural Breakdown

The disposal of Methyl 2-hydroxy-3-phenylpropanoate should not be undertaken lightly. The following workflow outlines the necessary steps to ensure a safe and compliant process.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Assess Assess Hazards (SDS) Assess->PPE Container Use Labeled, Compatible Container Segregate->Container SAA Store in Satellite Accumulation Area Container->SAA Inspect Weekly Inspection SAA->Inspect EHS Contact Environmental Health & Safety (EHS) Inspect->EHS Pickup Arrange for Professional Disposal EHS->Pickup

Caption: Disposal workflow for Methyl 2-hydroxy-3-phenylpropanoate.

Detailed Procedural Steps:

  • Initial Assessment: Before handling, review the Safety Data Sheet (SDS) for Methyl 2-hydroxy-3-phenylpropanoate.[14]

  • Personal Protective Equipment: Equip yourself with the necessary PPE as outlined in the section above.

  • Waste Collection: Carefully transfer any waste Methyl 2-hydroxy-3-phenylpropanoate into the designated hazardous waste container. Avoid spills and the generation of dust.[2]

  • Secure Container: Tightly close the waste container lid after each addition.[12]

  • Storage in SAA: Place the container in your laboratory's designated satellite accumulation area.[11]

  • Documentation: Maintain a log of the waste being added to the container.

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for professional disposal.[12] Do not attempt to dispose of this chemical down the drain or in the regular trash.[15][16]

Spill Management and Emergency Procedures

Accidents can happen, and a well-defined emergency plan is crucial.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.[6]

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE.

  • Containment: For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[2] Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminate any equipment used in the cleanup.

  • Waste Disposal: The collected spill material and any contaminated items must be disposed of as hazardous waste.[16]

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key data for Methyl 2-hydroxy-3-phenylpropanoate.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
GHS Hazard Statements H302, H315, H319, H335[3][17]
GHS Precautionary Statements P261, P280, P305+P351+P338, P501[17][18]
The "Why" Behind the Protocol: Scientific Rationale

The procedures outlined above are not arbitrary; they are based on the chemical properties of Methyl 2-hydroxy-3-phenylpropanoate and established principles of chemical safety.

  • Segregation: The ester functional group in Methyl 2-hydroxy-3-phenylpropanoate can undergo hydrolysis under acidic or basic conditions.[19][20] Mixing with strong acids or bases could lead to degradation and the formation of other potentially hazardous compounds.

  • Neutralization (Not Recommended for On-site Disposal): While acids and bases can be neutralized, the on-site treatment of hazardous waste is often prohibited by regulations.[21][22] Neutralization of esters can be complex and is best left to professional disposal facilities.[23]

  • Incineration: The recommended method for the ultimate disposal of many organic compounds, including esters, is high-temperature incineration by a licensed hazardous waste facility.[24][25][26] This process ensures the complete destruction of the molecule, preventing its release into the environment.

By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References
  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemsrc. (2025, August 25). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 15). Methyl 2-hydroxy-3-phenylpropanoate. PubChem Compound Database. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propionate. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]

  • Forsyth Tech. (2013, August 16). Lab Safety-Chemicals [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, April 29). Can someone advise on esterification of carboxylic acid with ethanol in presence of con sulphuric acid?. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Learning Videos Channel. (2019, September 3). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety [Video]. YouTube. Retrieved from [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-hydroxy-3-phenylpropanoate

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Methyl 2-hydroxy-3-phenylpropanoate. As researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Methyl 2-hydroxy-3-phenylpropanoate. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide is structured to provide not just a list of equipment, but the scientific rationale behind its use, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks

Methyl 2-hydroxy-3-phenylpropanoate is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2] Understanding these hazards is the critical first step in establishing a self-validating safety system in your laboratory.

  • H302: Harmful if swallowed: Ingestion can lead to significant health issues.[1][2]

  • H315: Causes skin irritation: Direct contact with the skin can result in redness, itching, or inflammation.[1][2] Prolonged contact may lead to more severe dermal effects.

  • H319: Causes serious eye irritation: This is a primary concern.[1][2] Accidental splashes can cause significant pain and potential damage to eye tissue.[3][4]

  • H335: May cause respiratory irritation: Inhalation of the dust (as it is a solid) or vapors can irritate the respiratory tract.[1][2][4]

These classifications are not mere formalities; they are the data-driven foundation for the stringent PPE requirements that follow.

Core PPE Requirements: A Comprehensive Breakdown

Based on the hazard assessment, a baseline of PPE is mandatory for any procedure involving Methyl 2-hydroxy-3-phenylpropanoate. The following table summarizes these core requirements.

Protection AreaRequired PPESpecification / StandardRationale & Key Considerations
Eye & Face Chemical Splash GogglesANSI Z87.1 / EN166Protects against splashes and dust, addressing the "serious eye irritation" (H319) hazard.[1][5] Standard safety glasses are insufficient.
Hand Chemical-Resistant GlovesASTM F739Nitrile gloves are recommended for their resistance to esters and broad chemical protection.[6][7][8] Always inspect gloves for tears or punctures before use.[9]
Body Laboratory CoatN/AProvides a removable barrier to protect skin and personal clothing from spills and contamination, addressing the "skin irritation" (H315) hazard.[1][7][10]
Footwear Closed-toe ShoesN/AProtects feet from spills and falling objects. Perforated shoes, sandals, or cloth sneakers are prohibited in the laboratory.[9][11]

PPE Selection Workflow: A Risk-Based Approach

The level of PPE must be adapted to the specific experimental context. The following workflow provides a logical framework for scaling your protective measures based on the risk of exposure.

PPE_Workflow cluster_start Initial Assessment start Task: Handling Methyl 2-hydroxy-3-phenylpropanoate ppe_base Baseline PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->ppe_base Always Start Here q1 Generating dust/aerosol? (e.g., weighing, sonicating) q2 Significant splash risk? (e.g., large volume transfer, heating) q1->q2 No ppe_resp Add Respiratory Protection: - Use in a Fume Hood - Consider N95/P100 Respirator q1->ppe_resp ppe_face Add Face Shield: - Wear over goggles q2->ppe_face ppe_base->q1 ppe_resp->q2

Caption: Risk-based decision workflow for selecting appropriate PPE.

This workflow illustrates a crucial principle: safety protocols are dynamic. Always reassess your PPE needs when a procedure changes. For any task that can generate dust, such as weighing the solid compound, engineering controls like a chemical fume hood are the primary line of defense, supplemented by respiratory protection if necessary.[3][4][10][12]

Procedural Guidance: Safe Application and Removal

The effectiveness of PPE is entirely dependent on its correct use. Cross-contamination during the removal (doffing) of used PPE is a common and preventable error.

Step-by-Step Donning Protocol (Putting On)
  • Inspect All Equipment: Before you begin, visually inspect all PPE for defects such as cracks, tears, or discoloration. Do not use damaged equipment.[9]

  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Goggles: Put on your chemical splash goggles. Adjust the strap for a snug fit.

  • Gloves: Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Step-by-Step Doffing Protocol (Taking Off)

This sequence is designed to move from most contaminated to least contaminated, protecting your skin and face.

  • Gloves: Remove gloves using the glove-in-glove technique. With one gloved hand, pinch the cuff of the other glove and peel it off without touching your bare skin. Hold the removed glove in your gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, trapping the first glove inside.

  • Dispose of Gloves: Immediately dispose of the gloves in a designated chemical waste container.[12]

  • Lab Coat: Unbutton your lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your clothes.

  • Goggles: Remove goggles last, handling them only by the strap.

  • Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[9]

Emergency Procedures and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid.[3]

Disposal of Contaminated Materials

All disposable PPE (gloves, etc.) and materials used to clean up spills of Methyl 2-hydroxy-3-phenylpropanoate must be considered chemical waste.

  • Collection: Place all contaminated solids into a clearly labeled, sealed container designated for chemical waste.[3][4]

  • Disposal: Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures. Do not place chemical waste in regular trash or pour it down the drain.[12][13]

By adhering to these detailed protocols, you build a robust culture of safety that protects your research, your institution, and most importantly, your well-being.

References

  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Cole-Parmer.[Link]

  • Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800. PubChem - NIH.[Link]

  • METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7. Chemsrc.[Link]

  • Personal Protective Equipment | Safety | Physical Facilities. Miami University.[Link]

  • Personal Protective Equipment for Fragrance Oil. NI Candle Supplies.[Link]

  • Essential Chemical PPE. Trimaco.[Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.[Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).[Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.[Link]

  • Chemical Safety Guide, 5th Ed. NIH Office of Research Services.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-3-phenylpropanoate
© Copyright 2026 BenchChem. All Rights Reserved.